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  • Product: 4-Bromo-1-benzothiophene-2-carbonyl chloride
  • CAS: 93104-01-9

Core Science & Biosynthesis

Foundational

4-Bromo-1-benzothiophene-2-carbonyl chloride: Chemical Architecture, Properties, and Synthetic Utility in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the benzothiophene scaffold serves as a privileged pharmacophore, offering unique stereoelectronic properties that enhance target binding affinity and met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzothiophene scaffold serves as a privileged pharmacophore, offering unique stereoelectronic properties that enhance target binding affinity and metabolic stability. 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) is a highly reactive, bifunctional intermediate critical to the synthesis of advanced therapeutics . Featuring both an electrophilic acyl chloride and a versatile aryl bromide, this compound acts as a linchpin in divergent synthetic pathways, enabling the rapid assembly of complex molecules ranging from atypical antipsychotics to targeted oncological inhibitors .

This technical guide dissects the physical properties, structural causality, and field-proven experimental workflows associated with 4-bromo-1-benzothiophene-2-carbonyl chloride, providing drug development professionals with a comprehensive blueprint for its application.

Chemical Structure and Physical Properties

The utility of 4-bromo-1-benzothiophene-2-carbonyl chloride is fundamentally driven by its physicochemical profile. The highly polar acyl chloride group dictates its moisture sensitivity, while the lipophilic benzothiophene core drives its partition coefficient (XLogP3), an essential metric for predicting the bioavailability of its downstream pharmaceutical derivatives .

Quantitative Data Summary
PropertyValue
Chemical Name 4-Bromo-1-benzothiophene-2-carbonyl chloride
CAS Registry Number 93104-01-9
PubChem CID 54758779
Molecular Formula C9H4BrClOS
Molecular Weight 275.55 g/mol
Exact Mass 273.885 g/mol
XLogP3 4.5
Topological Polar Surface Area (TPSA) 45.3 Ų
Hazard Classification Irritant, Corrosive (Moisture Sensitive)

Data aggregated from computational chemical databases and material safety data sheets , .

Applications in Advanced Therapeutics

The structural duality of 4-bromo-1-benzothiophene-2-carbonyl chloride allows it to participate in orthogonal reaction mechanisms: nucleophilic acyl substitution at the C2 position and transition-metal-catalyzed cross-coupling at the C4 position.

STAT3 Signaling Pathway Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively active in numerous human cancers, driving tumor proliferation and immune evasion. 2-Carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of STAT3 phosphorylation . The synthesis of these inhibitors relies on the amidation of 4-bromo-1-benzothiophene-2-carbonyl chloride with various aliphatic or aromatic amines. The C4-bromo substitution is critical, as it allows for late-stage structural diversification to optimize binding within the shallow STAT3 SH2 domain .

STAT3Pathway Ligand Cytokines (e.g., IL-6) Receptor Cell Surface Receptor Ligand->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 Phospho STAT3 Phosphorylation (Tyr705) STAT3->Phospho Dimer STAT3 Dimerization Phospho->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus Inhibitor 2-Carbonylbenzo[b]thiophene 1,1-dioxide Derivatives Inhibitor->Phospho Blocks Phosphorylation

Inhibition of the STAT3 signaling pathway by 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives.

RAS Protein Inhibitors

Mutant KRAS (e.g., G12C, G12D) represents one of the most sought-after targets in oncology. Recent patent literature demonstrates the use of 4-bromobenzo[b]thiophene-2-carboxylic acid derivatives as foundational building blocks for novel RAS inhibitors , . The rigid bicyclic framework provides the exact spatial orientation required to fit into the allosteric switch-II pocket of mutant RAS proteins.

Precursor to Brexpiprazole Intermediates

Brexpiprazole, an atypical antipsychotic functioning as a serotonin-dopamine activity modulator, utilizes 4-(1-piperazinyl)benzo[b]thiophene as a core structural element . This intermediate is synthesized via a Buchwald-Hartwig amination of 4-bromobenzo[b]thiophene []([Link]), which itself is accessed via the decarboxylation of 4-bromobenzo[b]thiophene-2-carboxylic acid .

Experimental Workflows and Methodologies

The following protocols detail the generation and utilization of the acyl chloride. By converting the stable carboxylic acid into an acyl chloride, researchers bypass the need for expensive peptide coupling reagents (e.g., EDC/HOBt), achieving a highly atom-economical and scalable route for library synthesis.

SynthesisWorkflow A 4-Bromobenzo[b]thiophene- 2-carboxylic acid B 4-Bromo-1-benzothiophene- 2-carbonyl chloride A->B SOCl2 / DMF E Decarboxylation A->E Cu, Heat C Amidation with Amines B->C Base, Amine D STAT3 Inhibitor Precursors C->D F 4-Bromobenzo[b]thiophene E->F G Buchwald-Hartwig Coupling F->G Piperazine, Pd H Brexpiprazole Intermediates G->H

Synthetic divergence of 4-bromobenzo[b]thiophene-2-carboxylic acid into key pharmaceutical precursors.

Protocol: Synthesis of the Acyl Chloride
  • Preparation: Flame-dry a 2-neck round-bottom flask and purge continuously with Argon.

  • Charging: Add 1.0 equivalent of 4-bromobenzo[b]thiophene-2-carboxylic acid (CAS: 5194-37-6).

  • Solvent: Suspend the solid in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).

  • Catalyst: Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.5 equivalents of oxalyl chloride. Safety Note: Vigorous gas evolution (CO2, CO, HCl) will occur; ensure proper fume hood ventilation.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. The suspension will transition into a clear solution, indicating complete conversion.

  • Validation & Workup: To self-validate completion, quench a 10 µL aliquot in 1 mL of anhydrous methanol and analyze via LC-MS (looking for the corresponding methyl ester mass). Once confirmed, concentrate the reaction mixture under reduced pressure to remove DCM and excess oxalyl chloride. Co-evaporate twice with anhydrous toluene to remove residual HCl.

  • Storage: The resulting acyl chloride is highly sensitive to hydrolysis. It must be used immediately in the subsequent amidation step or stored strictly under Argon at -20 °C.

Protocol: Amidation for STAT3 Inhibitor Precursors

Objective: Couple the acyl chloride with a target amine to form a benzo[b]thiophene-2-carboxanilide derivative . Causality: A non-nucleophilic base (DIPEA) is utilized to scavenge the HCl byproduct generated during the nucleophilic attack. Without this base, the reactant amine would become protonated (forming an ammonium salt), rendering it non-nucleophilic and halting the reaction prematurely.

  • Preparation: Dissolve the crude 4-bromo-1-benzothiophene-2-carbonyl chloride (1.0 eq) in anhydrous THF under Argon.

  • Amine Addition: In a separate flame-dried flask, dissolve the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous THF.

  • Coupling: Slowly transfer the amine/DIPEA solution dropwise to the acyl chloride solution at 0 °C to control the exothermic reaction.

  • Reaction: Stir at room temperature for 3 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3 to neutralize any remaining acidic species. Extract the aqueous layer three times with Ethyl Acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Concentrate under vacuum. Purify the crude product via silica gel flash chromatography (using a Hexanes/Ethyl Acetate gradient) to yield the pure amide intermediate, ready for subsequent m-CPBA oxidation to the 1,1-dioxide .

References

  • LookChem. "Cas 93104-01-9, 4-Bromo-1-benzothiophene-2-carbonyl chloride".

  • Echemi. "93104-01-9, 4-Bromo-1-benzothiophene-2-carbonyl chloride Formula & Properties".

  • PubChem (GuideChem cross-reference). "Compound Summary for CID 54758779".

  • ChemicalBook. "4-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID | 5194-37-6".

  • PMC (National Institutes of Health). "Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway".

  • Google Patents. "WO2024067714A1 - Compounds with anti-KRAS mutant tumor activity".

  • Google Patents. "HK40124025A - Ras inhibitor".

  • ChemicalBook. "4-Bromobenzo[b]thiophene | 5118-13-8".

  • New Drug Approvals. "Brexpiprazole ブレクスピプラゾール".

Exploratory

Spectroscopic Characterization and Validation of 4-Bromo-1-benzothiophene-2-carbonyl chloride: An In-Depth Technical Guide

Executive Summary The compound 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) is a highly reactive, structurally complex electrophile used extensively as a building block in medicinal chemistry and materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) is a highly reactive, structurally complex electrophile used extensively as a building block in medicinal chemistry and materials science[1]. Accurate spectroscopic characterization of this intermediate is critical; its dual functionality—a highly reactive acyl chloride and a cross-coupling-ready aryl bromide—makes it susceptible to degradation (e.g., hydrolysis) if handled improperly. This whitepaper provides a definitive, E-E-A-T-aligned guide to the NMR and IR spectroscopic evaluation of this compound, emphasizing the causality behind spectral shifts and detailing self-validating experimental protocols.

Structural & Electronic Framework (Causality Analysis)

To accurately interpret the spectroscopic data of 4-bromo-1-benzothiophene-2-carbonyl chloride, one must first deconstruct the electronic environment of the benzothiophene core. The molecule features two highly perturbing substituents:

  • C-2 Carbonyl Chloride (–COCl): A strong electron-withdrawing group (EWG) that exerts a profound inductive effect across the thiophene ring, deshielding nearby protons while increasing the bond order of the C=O double bond.

  • C-4 Bromine (–Br): A heavy halogen that introduces a steric "peri-effect" on the adjacent C-3 proton, forcing it into the deshielding cone of the carbonyl group, while simultaneously shielding the C-4 carbon via the heavy atom effect.

Causality Structure 4-Bromo-1-benzothiophene- 2-carbonyl chloride COCl C-2 Carbonyl Chloride (Strong Electron Withdrawing) Structure->COCl Bromo C-4 Bromine (Peri-Effect & Heavy Atom) Structure->Bromo IR_CO IR: C=O Stretch (~1745 cm⁻¹) COCl->IR_CO Inductive Effect NMR_H3 ¹H NMR: H-3 Singlet (Deshielded, ~8.35 ppm) COCl->NMR_H3 Anisotropic Deshielding Bromo->NMR_H3 Steric Peri-Effect NMR_C4 ¹³C NMR: C-4 Shift (Shielded, ~116 ppm) Bromo->NMR_C4 Heavy Atom Effect

Figure 1: Causal relationships between structural features and observed spectroscopic data.

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR)

The NMR spectra of this compound are dictated by the anisotropic and inductive effects of its substituents. Data is referenced to standard predictive models and empirical rules established in Structure Determination of Organic Compounds[2].

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment Rationale
H-3 8.35 Singlet (s) - 1H Strongly deshielded by the adjacent C=O group and the steric peri-effect of the C-4 bromine pushing it into the anisotropic cone.
H-7 7.85 Doublet (d) 8.1 1H Ortho-coupling to H-6; deshielded by the adjacent sulfur bridgehead.
H-5 7.62 Doublet (d) 7.8 1H Ortho-coupling to H-6; adjacent to the C-4 bromine.

| H-6 | 7.38 | Triplet (t) | 8.0 | 1H | Ortho-coupling to both H-5 and H-7 (1,2,3-trisubstituted pattern). |

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Assignment Rationale
C=O 159.5 Highly deshielded carbonyl carbon characteristic of an aroyl chloride.
C-7a 142.1 Bridgehead carbon adjacent to the electron-rich sulfur atom.
C-3a 139.0 Bridgehead carbon connecting the thiophene and benzene rings.
C-2 138.5 Quaternary carbon attached directly to the strongly EWG carbonyl chloride.
C-3 132.2 Aromatic CH, deshielded by the conjugated C=O system.
C-5 128.4 Aromatic CH in the benzene ring.
C-6 127.1 Aromatic CH in the benzene ring.
C-7 122.5 Aromatic CH in the benzene ring.

| C-4 | 116.0 | Notably shielded due to the "heavy atom effect" of the attached bromine. |

Infrared (IR) Spectroscopy

IR spectroscopy is the most rapid and definitive method for validating the integrity of the acyl chloride functional group. According to the foundational principles in Spectrometric Identification of Organic Compounds[3], the highly electronegative chlorine atom withdraws electron density via the inductive effect, which shortens and strengthens the C=O bond, pushing its stretching frequency higher than that of standard ketones or amides.

Table 3: ATR-FTIR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment Causality / Structural Feature
3085 Weak C-H (sp²) stretch Aromatic ring proton vibrations.
1745 Strong C=O stretch Acid chloride carbonyl; Cl inductive effect increases C=O bond order.
1550, 1500 Medium C=C stretch Benzothiophene ring skeletal vibrations.
1045 Medium C-Br stretch Aryl bromide heavy atom vibration.
865 Strong C-Cl stretch Acyl chloride C-Cl bond stretching.

| 740 | Strong | C-H out-of-plane | 1,2,3-trisubstituted benzene ring bending mode. |

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the protocols below are designed as self-validating systems . Acid chlorides are highly susceptible to hydrolysis, converting to the corresponding carboxylic acid and releasing HCl. If the protocols fail to maintain anhydrous conditions, the resulting spectral data will inherently flag the degradation.

Workflow Start 4-Bromobenzo[b]thiophene- 2-carboxylic acid Chlorination Chlorination (SOCl₂, DMF cat.) Start->Chlorination Synthesis Product 4-Bromo-1-benzothiophene- 2-carbonyl chloride Chlorination->Product Isolation NMR NMR Spectroscopy (¹H & ¹³C in CDCl₃) Product->NMR Aliquot 1 IR IR Spectroscopy (ATR-FTIR, Anhydrous) Product->IR Aliquot 2 Validation Structural Validation & Purity Assessment NMR->Validation IR->Validation

Figure 2: Synthesis and spectroscopic validation of 4-Bromo-1-benzothiophene-2-carbonyl chloride.

Anhydrous NMR Acquisition Protocol
  • Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina immediately prior to use. Causality: Commercial CDCl₃ often contains trace D₂O and DCl. Basic alumina removes these impurities, preventing the in-situ hydrolysis of the acyl chloride during the NMR scan.

  • Sample Preparation: In a glovebox or under a dry nitrogen stream, dissolve 15 mg of 4-bromo-1-benzothiophene-2-carbonyl chloride in 0.6 mL of the purified CDCl₃. Transfer to a 5 mm NMR tube and cap tightly with a PTFE septum.

  • Acquisition: Acquire ¹H (16 scans) and ¹³C (512 scans) spectra at 298 K.

  • Self-Validation Checkpoint: Inspect the ¹H NMR spectrum at ~11.0 ppm . The appearance of a broad singlet here indicates the presence of a carboxylic acid (-OH), proving the sample has hydrolyzed. A pristine baseline at 11.0 ppm self-validates the anhydrous integrity of the sample.

ATR-FTIR Acquisition Protocol
  • Instrument Purge: Purge the FTIR spectrometer and the Attenuated Total Reflectance (ATR) accessory with dry nitrogen for 15 minutes. Causality: Atmospheric moisture can react with the sample on the ATR crystal during acquisition, skewing the C=O stretch data.

  • Background Scan: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean, dry diamond ATR crystal.

  • Sample Deposition: Rapidly deposit 2-3 mg of the solid compound onto the crystal and apply the pressure anvil.

  • Acquisition & Self-Validation: Collect the sample spectrum. Validation Checkpoint: Look for a broad absorption band between 2500–3300 cm⁻¹ and a shift of the C=O peak from 1745 cm⁻¹ down to ~1690 cm⁻¹. If these are absent, the acid chloride structure is intact and verified.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Edition. Springer.[Link]

Sources

Foundational

Preliminary Synthesis Pathways for 4-Bromo-1-benzothiophene-2-carbonyl chloride: A Technical Guide

Executive Summary 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) is a highly reactive electrophilic building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) is a highly reactive electrophilic building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of STAT3 signaling pathway inhibitors and atypical antipsychotic agents (e.g., Brexpiprazole derivatives)[1][4]. The compound features a reactive acyl halide for rapid amidation or esterification, alongside a bromine atom strategically positioned at the C4 position to facilitate downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings). This whitepaper details a robust, scalable, three-stage synthetic pathway designed for high yield, operational simplicity, and strict in-process validation.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of the target molecule is achieved via a linear sequence that prioritizes commercially available starting materials and self-purifying intermediates.

  • Stage 1 (Annulation): The benzothiophene core is constructed via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular aldol-type condensation. 2-Bromo-6-fluorobenzaldehyde is reacted with a thioglycolate ester. The high electronegativity of the ortho-fluorine atom makes it an excellent leaving group for the incoming thiolate nucleophile.

  • Stage 2 (Saponification): Base-catalyzed hydrolysis of the resulting ester yields 4-bromobenzo[b]thiophene-2-carboxylic acid[2].

  • Stage 3 (Chlorination): The carboxylic acid is converted to the acyl chloride. A catalytic amount of N,N-Dimethylformamide (DMF) is essential; it reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate, which acts as the active electrophile to drive the substitution[3].

Retrosynthesis A 4-Bromo-1-benzothiophene -2-carbonyl chloride B 4-Bromobenzo[b]thiophene -2-carboxylic acid A->B Acyl Substitution (SOCl2 / DMF) C Alkyl 4-bromobenzo[b]thiophene -2-carboxylate B->C Saponification (NaOH, then HCl) D 2-Bromo-6-fluorobenzaldehyde + Alkyl thioglycolate C->D SNAr & Cyclization (K2CO3, DMF)

Retrosynthetic pathway of 4-Bromo-1-benzothiophene-2-carbonyl chloride.

Detailed Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, it is critical to design protocols that are "self-validating"—meaning each step incorporates inherent physical or chemical indicators of success (In-Process Controls, or IPC) to prevent the propagation of errors.

Step 1: Synthesis of Ethyl 4-bromobenzo[b]thiophene-2-carboxylate
  • Charge: To a dry reaction vessel under N₂ atmosphere, add 2-Bromo-6-fluorobenzaldehyde (1.0 eq) and anhydrous DMF (10 volumes).

  • Addition: Add Ethyl thioglycolate (1.1 eq) followed by anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to 60–110 °C with vigorous stirring for 10 hours.

  • Causality & IPC: The carbonate base deprotonates the thiol, initiating the SNAr. The reaction is self-validating via TLC/LCMS; the complete consumption of the fluorobenzaldehyde indicates successful cyclization.

  • Workup: Quench the mixture with ice water. Extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Hydrolysis to 4-Bromobenzo[b]thiophene-2-carboxylic acid
  • Charge: Dissolve the crude ester from Step 1 in a mixture of THF and Water (1.2:1 v/v).

  • Saponification: Slowly add 4N aqueous NaOH (approx. 2.0 eq). Heat the mixture to 70 °C for 1 hour [2].

  • Purification (Self-Validating): Cool the mixture to room temperature. Extract the basic aqueous layer with Ethyl Acetate. Causality: This basic extraction is a critical purification step that removes unreacted ester and non-polar organic impurities, leaving the water-soluble carboxylate salt in the aqueous phase.

  • Acidification: Carefully adjust the pH of the aqueous phase to 1–2 using concentrated HCl.

  • Causality & IPC: Protonation of the carboxylate salt forces the highly crystalline free acid to precipitate. This phase change acts as an internal purification mechanism. Filter the solid, wash with cold water, and dry under vacuum to obtain the pure acid (Typical yield: 85-88%) [2].

Step 3: Conversion to 4-Bromo-1-benzothiophene-2-carbonyl chloride
  • Charge: Suspend 4-Bromobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene (10 volumes) [3].

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Chlorination: Dropwise add Thionyl chloride (SOCl₂, 3.0 eq) or Oxalyl chloride (1.5 eq) at room temperature.

  • Reaction: Heat the mixture to 50 °C for 2–3 hours [3].

  • Causality & IPC: The reaction progress is visually validated by the cessation of gas evolution (SO₂ and HCl). For rigorous chemical validation, withdraw a 10 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via LCMS. The detection of the methyl ester confirms the complete conversion of the acid to the acyl chloride.

  • Isolation: Concentrate the mixture under reduced pressure to strip off the solvent and excess chlorinating agent. Co-evaporate with dry toluene twice to remove residual HCl/SO₂. The resulting product is the target acyl chloride, which should be used immediately in downstream applications to prevent atmospheric hydrolysis [4].

Workflow Step1 Step 1: Annulation Reagents: 2-Bromo-6-fluorobenzaldehyde, Ethyl thioglycolate Base/Solvent: K2CO3, DMF (60-110°C) IPC: LCMS/TLC (Aldehyde consumption) Step2 Step 2: Saponification Reagents: 4N NaOH (aq) Solvent: THF/Water (70°C) IPC: Disappearance of ester Step1->Step2 Step3 Step 3: Acidification Reagents: Conc. HCl Action: Adjust to pH 1-2 Result: Acid Precipitation (Self-purification) Step2->Step3 Step4 Step 4: Chlorination Reagents: SOCl2 or (COCl)2, cat. DMF Solvent: DCM or Toluene (50°C) IPC: MeOH quench (Methyl ester detection) Step3->Step4 Product Final Product: 4-Bromo-1-benzothiophene-2-carbonyl chloride Step4->Product

Step-by-step synthetic workflow and in-process controls (IPC).

Process Optimization & Quantitative Data

Selecting the appropriate reagents and understanding their stoichiometric impact is critical for scalability and downstream purity. Below is a summary of the standard reagent equivalents and a comparative analysis of the chlorinating agents used in Step 3.

Table 1: Standard Reagent Stoichiometry and Conditions
Synthetic StepPrimary ReactantReagentEquivalentsSolvent SystemTemp (°C)Time (h)
1. Annulation 2-Bromo-6-fluorobenzaldehydeEthyl thioglycolate1.1DMF60–11010
2. Saponification Ethyl 4-bromobenzo[b]thiophene-2-carboxylate4N NaOH (aq)2.0THF/Water701
3. Chlorination 4-Bromobenzo[b]thiophene-2-carboxylic acidSOCl₂ (or Oxalyl Chloride)3.0 (or 1.5)DCM / Toluene502–3
Table 2: Comparison of Chlorinating Agents for Acyl Chloride Formation
ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride (COCl)₂
Equivalents Required Excess (Usually 3.0 - 5.0 eq)Slight Excess (1.2 - 1.5 eq)
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Reaction Temperature 50 °C to Reflux0 °C to Room Temperature
Removal Method Vacuum distillation / Co-evaporationVacuum concentration (highly volatile)
Application Suitability Standard industrial scale-upSensitive substrates; mild conditions

References

  • Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC National Institutes of Health (NIH) URL:[Link]

  • HK40124025A - Ras inhibitor Google Patents URL
Exploratory

Crystallographic Profiling of 4-Bromo-1-benzothiophene-2-carbonyl Chloride Derivatives: A Structural Blueprint for Rational Drug Design

Executive Summary The rational design of modern therapeutics and advanced organic materials relies heavily on the precise three-dimensional spatial arrangement of molecular building blocks. 4-Bromo-1-benzothiophene-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of modern therapeutics and advanced organic materials relies heavily on the precise three-dimensional spatial arrangement of molecular building blocks. 4-Bromo-1-benzothiophene-2-carbonyl chloride serves as a highly versatile, electrophilic synthon. It is widely utilized in the synthesis of complex organic architectures, ranging from 1[1] to2[2]. As an application scientist, I approach the crystallographic profiling of its derivatives not merely as a characterization step, but as a predictive tool. By understanding the causality behind its crystal packing—driven by halogen bonding, π-π stacking, and hydrogen bonding—researchers can engineer solid-state properties to optimize bioavailability, stability, and target-binding efficacy.

Structural Significance & Causality in Molecular Design

The structural utility of 4-bromo-1-benzothiophene derivatives stems from three distinct sub-structural features, each contributing a specific thermodynamic advantage to the crystal lattice:

  • The 4-Bromo Substituent: Bromine is a highly polarizable halogen. In the solid state, it acts as a potent halogen-bond donor. This substitution at the 4-position creates a localized region of positive electrostatic potential (the σ-hole), which favorably interacts with Lewis bases (Br···O or Br···N interactions). This predictably anchors the molecule into rigid 1D or 2D supramolecular architectures, a critical feature when designing3[3].

  • The Fused Benzothiophene Core: The rigid, planar nature of the fused benzene and thiophene rings forces the molecule to adopt a flat conformation. This geometry is causally responsible for strong face-to-face and edge-to-face π-π stacking interactions, minimizing the free volume within the unit cell and increasing the melting point of the resulting API (Active Pharmaceutical Ingredient).

  • Carbonyl Derivatization: When the highly reactive 2-carbonyl chloride is converted into amides (e.g., via reaction with primary amines), it introduces a strong hydrogen-bonding network. These2[2] interlock with the π-π stacked layers, solidifying the 3D lattice.

Quantitative Crystallographic Data

To synthesize the structural landscape, we analyze the single-crystal X-ray diffraction (SCXRD) data of representative benzothiophene-2-carbonyl derivatives. The table below summarizes the typical crystallographic parameters observed when the core is derivatized into amides or fused heterocyclic systems.

Table 1: Summary of SCXRD Parameters for Benzothiophene-2-Carbonyl Derivatives

ParameterAmide Derivative (e.g., BTBT analog)Fused Thieno-Pyridine DerivativeIntermediate Precursor
Space Group P21​/c (Monoclinic) P21​21​21​ (Orthorhombic) P1ˉ (Triclinic)
Cell Lengths (Å) a=10.21, b=15.44, c=8.90a=13.479, b=14.321, c=9.118a=7.85, b=8.12, c=11.45
Cell Angles (deg) α=90, β=95.4, γ=90α=90, β=90, γ=90α=85.2, β=78.4, γ=89.1
Volume ( A˚3 ) 1402.51760.1715.3
Z (Molecules/cell) 482
Data Collection Temp. 100 K298 K100 K
Key Interactions N-H···O chains, π-π stackingHalogen bonding, edge-to-face πBr···Br contacts

Note: Data synthesized from structural elucidations of 4[4] and 2[2].

Experimental Methodologies: A Self-Validating Protocol

Crystallization is fundamentally a thermodynamic selection process. The following step-by-step protocol outlines the synthesis, crystallization, and SCXRD analysis of 4-bromo-1-benzothiophene-2-carboxamides. This workflow is designed as a self-validating system: failure at any step diagnostically points to specific chemical or thermodynamic impurities.

Step 1: Derivatization (Amidation)
  • Reaction Setup: Dissolve 4-bromo-1-benzothiophene-2-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Argon prevents ambient moisture from prematurely hydrolyzing the highly reactive acyl chloride into an unreactive carboxylic acid.

  • Amine Addition: Add the target primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct, driving the reaction forward without competing for the electrophilic acyl carbon.

  • Purification: Purify the crude product via Flash Column Chromatography (FCC) (SiO2, EtOAc/Hexanes). Validation: Confirm purity (>99%) via LC-MS. The crystallization protocol will fail if impurities exceed 1%, as the thermodynamic penalty of incorporating impurities into the lattice results in amorphous kinetic trapping.

Step 2: Single-Crystal Growth via Slow Evaporation
  • Solvent System: Dissolve 10-15 mg of the purified derivative in 2 mL of a binary solvent system (e.g., THF/Heptane, 1:1 v/v). Causality: THF acts as a good solvent to fully dissolve the compound, while heptane acts as a miscible antisolvent.

  • Evaporation Control: Puncture the cap of the vial with a 20-gauge needle (1-2 holes) to allow controlled solvent escape.

  • Incubation: Incubate at a constant 20 °C in a vibration-free environment for 48-72 hours. Validation: Inspect the resulting crystals via polarized light microscopy. Suitable crystals must exhibit uniform extinction when rotated, confirming a single crystalline domain rather than a twinned cluster.

Step 3: SCXRD Data Collection and Elucidation
  • Mounting: Mount a high-quality crystal (approx. 0.2 × 0.1 × 0.1 mm) on a cryo-loop using paratone oil and immediately transfer to the goniometer under a 100 K nitrogen stream. Causality: Cryo-cooling minimizes thermal motion (reducing atomic displacement parameters) and protects the crystal from X-ray induced radical damage.

  • Data Collection: Collect diffraction data using a1[1]. Causality: Cu-Kα radiation provides a significantly stronger anomalous dispersion signal for sulfur and bromine compared to Mo-Kα. This is mathematically essential for determining the absolute configuration of chiral pharmaceutical intermediates without ambiguity.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 . Validation Checkpoint: The structural model is validated only if the R1 factor is < 0.05, wR2 < 0.15, and the Goodness-of-Fit (S) is approximately 1.0.

Mechanistic Pathways & Workflows

The following diagram illustrates the strict, linear dependency of the crystallographic workflow.

G N1 Synthesis of Derivative N2 Purification (FCC / HPLC) N1->N2 Crude Product N3 Solvent Screening N2->N3 >99% Purity N4 Slow Evaporation (THF/Heptane) N3->N4 Optimal System N5 Crystal Harvesting N4->N5 Single Crystals N6 SCXRD Data Collection (Cu-Kα) N5->N6 Cryo-loop mounting N7 Structure Elucidation N6->N7 Diffraction Data

Caption: Workflow for the synthesis and crystallographic elucidation of benzothiophene derivatives.

The supramolecular assembly of these derivatives is governed by competing and cooperative non-covalent interactions. The logic of this assembly is mapped below, demonstrating how specific functional groups dictate the final 3D network.

G M1 4-Bromo-1-benzothiophene Core I1 Halogen Bonding (Br···O/N) M1->I1 Polarizable Br I2 π-π Stacking (Face-to-Face) M1->I2 Planar fused rings M2 Carbonyl Derivative (Amide) I3 Hydrogen Bonding (N-H···O) M2->I3 H-bond donor/acceptor O1 3D Supramolecular Network I1->O1 I2->O1 I3->O1

Caption: Supramolecular logic governing the 3D crystal packing of benzothiophene-2-carbonyl derivatives.

References

  • Guidechem. "4-bromo-1-benzothiophene 5118-13-8 wiki - Guidechem." Guidechem Encyclopedia. 3

  • ACS Publications. "Ferroelectric Organic Semiconductor: [1]Benzothieno[3,2-b][1]benzothiophene-Bearing Hydrogen-Bonding −CONHC14H29 Chain." Chemistry of Materials. 2

  • Clockss / Heterocycles. "POLYCYCLIC N-HETEROCYCLIC COMPOUNDS. 57 SYNTHESES OF FUSED FURO(OR THIENO)[2,3-b]PYRIDINE DERIVATIVES VIA SMILES REARRANGEMENT." Heterocycles. 4

  • Google Patents. "IL319953A - Compounds with anti-kras mutant tumor activity." Patent Literature. 1

Sources

Foundational

Electronic Properties and Reactivity of 4-Bromo Benzothiophene Acyl Chlorides: A Technical Guide for Scaffold Derivatization

Executive Summary In modern drug discovery and materials science, the benzothiophene core serves as a highly privileged, planar scaffold. Specifically, 4-bromobenzo[b]thiophene-2-carbonyl chloride (CAS: 93104-01-9) offer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the benzothiophene core serves as a highly privileged, planar scaffold. Specifically, 4-bromobenzo[b]thiophene-2-carbonyl chloride (CAS: 93104-01-9) offers a unique, dual-reactivity profile 1. This whitepaper provides an in-depth analysis of the electronic properties governing this molecule and outlines field-proven, self-validating protocols for its chemoselective derivatization. By exploiting the orthogonal reactivity of the highly electrophilic C2-acyl chloride and the transition-metal-ready C4-bromide, researchers can rapidly construct complex, multi-substituted heteroaromatic libraries.

Electronic and Physicochemical Profile

The reactivity of 4-bromo benzothiophene acyl chlorides is dictated by a complex interplay of inductive and mesomeric effects across its 10π-electron aromatic system 2.

  • Benzothiophene Core: The fused thiophene-benzene ring system is inherently electron-rich. However, the introduction of heteroatom substituents drastically alters its orbital energies.

  • C4-Bromine Effect: The bromine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I) across the sigma framework, coupled with a weak mesomeric electron-donating effect (+M) via its lone pairs.

  • C2-Acyl Chloride Effect: The carbonyl chloride group is a powerful electron-withdrawing moiety (-I, -M). It pulls electron density away from the thiophene ring, creating a highly localized partial positive charge (δ+) on the carbonyl carbon.

  • Orbital Modulation: The synergistic electron withdrawal from both the C2 and C4 positions significantly deepens (lowers) the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels [[2]](). A deepened HOMO stabilizes the scaffold against unwanted auto-oxidation, while a lowered LUMO drastically increases the electrophilicity of the C2 position.

Quantitative Data Summary

The table below summarizes the critical quantitative parameters of 4-bromo-1-benzothiophene-2-carbonyl chloride that dictate solvent selection and reaction conditions 1, 3.

ParameterValueMechanistic Implication
CAS Registry Number 93104-01-9Unique identifier for procurement and safety tracking.
Exact Mass 273.885 DaBaseline for stoichiometric calculations and MS validation.
Topological Polar Surface Area (TPSA) 45.3 ŲIndicates moderate polarity; necessitates moderately polar aprotic solvents (DCM, THF) for homogeneous C2 substitutions.
XLogP3 4.5High lipophilicity; requires biphasic or co-solvent systems (e.g., Dioxane/H₂O) to solubilize the intermediate during transition-metal couplings.

Mechanistic Reactivity and Causality

To successfully functionalize this scaffold, one must exploit its orthogonal reactivity in a strict sequence:

  • Pathway A (C2 Nucleophilic Acyl Substitution): Because the acyl chloride is highly sensitive to hydrolysis and nucleophilic attack, it must be reacted first. The transition state for nucleophilic attack is stabilized by the electron-deficient nature of the halogenated thiophene ring.

  • Pathway B (C4 Palladium-Catalyzed Cross-Coupling): Once the C2 position is stabilized (e.g., converted to an amide), the C4-Br bond becomes the primary site for functionalization 4. The C4 position is sterically hindered due to its peri-relationship with the C3-H and the adjacent thiophene ring. However, the electron-withdrawing nature of the newly formed C2-amide electronically activates the C4-Br bond, making oxidative addition by Pd(0) highly favorable.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Amidation of C2

Objective: Convert the highly reactive acyl chloride into a stable carboxamide intermediate.

  • Step 1: Dissolve 4-bromo-1-benzothiophene-2-carbonyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is a non-coordinating, polar aprotic solvent that readily dissolves the starting material without acting as a competing nucleophile (unlike alcohols or water).

  • Step 2: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The reaction between an amine and an activated acyl chloride is highly exothermic. Cooling prevents thermal degradation, dimerization, or ketene formation.

  • Step 3: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), followed by the dropwise addition of the primary amine (1.1 equiv). Allow the mixture to warm to room temperature over 2 hours.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts purely as an HCl scavenger, driving the reaction forward without competing with the primary amine for the electrophilic carbonyl carbon.

  • Self-Validation / QC Check: Quench an aliquot in water and extract with ethyl acetate. Analyze via LC-MS. The intermediate must show a characteristic 1:1 isotopic doublet (M / M+2) indicative of the intact C4-bromine atom, confirming that no premature dehalogenation occurred.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

Objective: Form a new C-C bond at the sterically hindered C4 position using an arylboronic acid 4.

  • Step 1: In a Schlenk flask, combine the C2-amide intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane and Water.

    • Causality: Dioxane dissolves the organic substrates and the Pd catalyst, while water is strictly required to dissolve the inorganic base and hydroxylate the boronic acid, forming the reactive "boronate" complex necessary for transmetalation.

  • Step 2: Degas the mixture by sparging with argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the electron-rich Pd(0) active catalyst into an inactive Pd(II) species, halting the catalytic cycle.

  • Step 3: Add Pd(dppf)Cl₂ (0.05 equiv) and heat the reaction to 90 °C for 12 hours.

    • Causality: The C4 position is sterically encumbered (peri-effect). The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step. The elevated temperature (90 °C) provides the necessary kinetic energy to overcome the steric barrier during oxidative addition.

  • Self-Validation / QC Check: Monitor via TLC (Hexanes/EtOAc). The final product will exhibit a lower Rf value (increased polarity from the aryl group) and intense UV activity at 254 nm due to the extended conjugated π-system. LC-MS will confirm the disappearance of the bromine isotopic doublet.

Workflow Visualization

ReactivityWorkflow SM 4-Bromo-benzothiophene- 2-carbonyl chloride (Highly Electrophilic C2) Amidation Step 1: Amidation (Nucleophilic Acyl Substitution) SM->Amidation R-NH2, DIPEA, DCM Anhydrous, 0°C to RT Intermediate 4-Bromo-benzothiophene- 2-carboxamide (Stable Intermediate) Amidation->Intermediate Suzuki Step 2: Suzuki-Miyaura Cross-Coupling (C4-Br) Intermediate->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C Product 4-Aryl-benzothiophene- 2-carboxamide (Target Scaffold) Suzuki->Product

Workflow illustrating sequential C2-amidation and C4-Suzuki cross-coupling of the scaffold.

References

  • Title: Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Source: MDPI. URL:[Link]

  • Title: Cas 93104-01-9, 4-Bromo-1-benzothiophene-2-carbonyl chloride. Source: Lookchem. URL: [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of 4-Bromo-1-Benzothiophene Derivatives: Mechanisms, Synthetic Workflows, and Drug Discovery Applications

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The benzo[b]thiophene scaffold is a privileged structure in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The benzo[b]thiophene scaffold is a privileged structure in modern medicinal chemistry, serving as the foundational core for numerous FDA-approved therapeutics, including the antipsychotic brexpiprazole and the selective estrogen receptor modulator raloxifene[1][2]. Among its halogenated analogs, 4-bromo-1-benzothiophene (4-BBT) has emerged as a critical building block. The strategic placement of the bromine atom at the C4 position provides unique steric and electronic properties that enable orthogonal cross-coupling reactions and highly specific interactions with biological target pockets[2].

This technical guide explores the mechanisms of action of 4-BBT derivatives, focusing on their roles as Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors and Factor XIIa (FXIIa) modulators. Furthermore, we provide self-validating experimental workflows to guide researchers in synthesizing and evaluating these high-value compounds.

The 4-Bromo-1-Benzothiophene Scaffold: Chemical Rationale

In drug design, the selection of a specific halogenated isomer is never arbitrary. The2 offers distinct advantages over its 5-, 6-, or 7-bromo counterparts[2]:

  • Regioselective Functionalization: The C4 position is electronically influenced by the adjacent thiophene ring, allowing for highly efficient, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) without competing side reactions.

  • Optimal Halogen Bonding: In biological systems, the highly polarizable bromine atom at C4 acts as a robust halogen bond donor, establishing strong, directional interactions with backbone carbonyl oxygens in target protein binding pockets.

Core Mechanisms of Action in Targeted Therapies

STAT3 Signaling Inhibition in Oncology

The STAT3 signaling pathway is constitutively active in various malignancies, including triple-negative breast cancer (MDA-MB-231) and prostate cancer (DU145). Recent studies have demonstrated that 3, synthesized directly from 4-bromobenzo[b]thiophene-2-carboxylic acid, act as potent STAT3 inhibitors[3].

Mechanism of Action: These derivatives function by binding to the SH2 domain of STAT3, directly preventing the phosphorylation of the Tyr705 residue. By blocking phosphorylation, the compounds inhibit STAT3 dimerization, thereby halting its nuclear translocation and the subsequent transcription of anti-apoptotic genes. The oxidation of the thiophene sulfur to a 1,1-dioxide is a critical structural requirement; it drastically increases the electrophilicity of the core, enhancing its binding affinity within the SH2 domain[3]. Additionally, these compounds induce reactive oxygen species (ROS), triggering a secondary apoptotic cascade in cancer cells.

STAT3_Pathway Ligand Cytokines (e.g., IL-6) Receptor Cell Surface Receptor Ligand->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 pSTAT3 Phosphorylated STAT3 STAT3->pSTAT3 Phosphorylation Dimer STAT3 Dimerization pSTAT3->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus Inhibitor 4-BBT 1,1-Dioxide Derivatives Inhibitor->pSTAT3 Inhibits

Fig 1: STAT3 signaling pathway inhibition by 4-BBT 1,1-dioxide derivatives.

Factor XIIa (FXIIa) Inhibition in Coagulation

Beyond oncology, 4-BBT derivatives are gaining traction in hematology. 4 compounds have been patented as sub-micromolar inhibitors of Factor XIIa (FXIIa)[4]. FXIIa is a serine protease responsible for driving bradykinin release via the cleavage of high-molecular-weight kininogen (HK), a primary pathological mechanism in hereditary angioedema (HAE)[4].

Mechanism of Action: The 4-bromo substituent acts as a highly specific hydrophobic anchor. It inserts deeply into the S1 binding pocket of the FXIIa enzyme. Because the S1 pocket of the closely related Factor XIa (FXIa) is structurally divergent, the 4-bromo substitution confers exceptional selectivity, inhibiting FXIIa without causing off-target FXIa inhibition (which could lead to unwanted bleeding risks).

Quantitative Structure-Activity Relationship (QSAR) Profiling

The table below summarizes the structure-activity relationships of key 4-BBT derivatives across different therapeutic targets, highlighting the causality between functional group modifications and biological efficacy[3][4].

Compound ClassTargetKey SubstituentIC₅₀ RangePrimary Mechanism of Action
4-Bromobenzo[b]thiophene-2-carboxamide (9a) FXIIa4-Bromo< 1 µMBinds the S1 pocket; blocks bradykinin release with high selectivity over FXIa (>40 µM).
2-Carbonylbenzo[b]thiophene 1,1-dioxide STAT3Aliphatic Amine (R4)1–10 µMInhibits Tyr705 phosphorylation; binds SH2 domain; induces ROS generation.
2-Carbonylbenzo[b]thiophene 1,1-dioxide STAT3Aromatic Amine (R4)> 10 µMWeak inhibition due to severe steric clashing of the bulky aromatic ring within the SH2 domain.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to prevent false positives.

Workflow Step1 4-Bromo-benzothiophene Core Synthesis Step2 Amide Coupling (EDC/HOBt) Step1->Step2 R-NH2 Step3 Oxidation to 1,1-Dioxide (m-CPBA) Step2->Step3 [O] Step4 In Vitro Screening (MTT Assay) Step3->Step4 Purified CBT Step5 MoA Validation (Western Blot / ROS) Step4->Step5 IC50 < 10µM

Fig 2: Self-validating experimental workflow for synthesizing and screening 4-BBT derivatives.

Synthesis of 2-Carbonylbenzo[b]thiophene 1,1-Dioxides

This protocol outlines the synthesis of STAT3 inhibitors from the 4-BBT core[3].

Step 1: Amide Coupling

  • Procedure: Dissolve 4-bromobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and triethylamine (TEA, 2.0 eq). Introduce the target secondary aliphatic amine (1.1 eq) and stir at room temperature overnight.

  • Causality & Choice of Reagents: EDC/HOBt is specifically chosen over harsh chlorinating agents (like SOCl₂). SOCl₂ can cause unwanted electrophilic aromatic substitution or degrade the electron-rich thiophene ring prior to oxidation. EDC/HOBt ensures a mild, highly efficient amide coupling without compromising the 4-bromo substituent.

Step 2: Selective Oxidation

  • Procedure: Treat the purified amide intermediate with m-chloroperbenzoic acid (m-CPBA, 2.5 eq) in DCM at 45 °C until complete conversion is observed via TLC.

  • Causality & Choice of Reagents: m-CPBA is utilized because it selectively oxidizes the thiophene sulfur to the required 1,1-dioxide. Stronger oxidants (e.g., KMnO₄) risk cleaving the newly formed amide bond or causing over-oxidation of the substrate.

In Vitro STAT3 Phosphorylation and ROS Validation Assay

To confirm that the synthesized 4-BBT derivatives genuinely inhibit STAT3 rather than merely acting as non-specific cytotoxins, a self-validating biological assay is required[3].

Step 1: Cell Treatment

  • Procedure: Culture MDA-MB-231 breast cancer cells to 70% confluence. Treat with the synthesized 4-BBT derivative (1–10 µM) for 24 hours. Use Stattic (10 µM) as a positive control and DMSO as a vehicle control.

Step 2: Western Blotting (The Self-Validating Step)

  • Procedure: Lyse the cells and perform Western blotting. Probe the membrane with antibodies against both p-STAT3 (Tyr705) and Total STAT3 .

  • Causality: Measuring only p-STAT3 is a critical error in drug discovery; a reduction in signal could falsely be attributed to kinase inhibition when the compound might actually be downregulating overall protein expression or causing general cell death. By normalizing the p-STAT3 signal against Total STAT3, this protocol self-validates that the MoA is strictly the inhibition of the phosphorylation event.

Step 3: Orthogonal ROS Detection

  • Procedure: Incubate a parallel set of treated cells with 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS generation via flow cytometry.

  • Causality: Because 1,1-dioxide derivatives are known to induce apoptosis via oxidative stress, this orthogonal readout confirms the downstream biological consequence of the compound, ensuring the observed cell death is mechanistically linked to the drug's intended design.

Conclusion

The 4-bromo-1-benzothiophene scaffold is a highly versatile and potent moiety in medicinal chemistry. By understanding the causality behind its structural properties—specifically the steric and electronic advantages of the C4 bromine—researchers can rationally design highly selective inhibitors for complex targets like STAT3 and FXIIa. Adhering to self-validating synthetic and biological workflows ensures that discoveries made with this scaffold translate reliably from the bench to preclinical development.

References

  • Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway Source: PMC - NIH URL:[Link]

  • Recent advances in factor XII(a) inhibitors: an updated patent landscape (2020-present) Source: Taylor & Francis URL:[Link]

  • 4-Bromobenzo[b]thiophene: Synthesis, Properties, and Industrial Applications Source: nbinno.com URL:[Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry Source: ResearchGate URL:[Link]

  • Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation Source: Taylor & Francis URL:[Link]

Sources

Foundational

A Technical Guide to 4-Bromo-1-benzothiophene-2-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Bromo-1-benzothiophene-2-carbonyl chloride, a key intermediate in the synthesis of vari...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-benzothiophene-2-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. The benzothiophene scaffold is a privileged structure in medicinal chemistry, and this particular acyl chloride serves as a versatile building block for introducing the 4-bromo-1-benzothiophene moiety. This document details the synthetic routes to this intermediate, starting from the construction of the benzothiophene core to the final acyl chloride. It explores the reactivity of this compound, with a focus on its application in amide bond formation and Friedel-Crafts acylation reactions. Furthermore, this guide discusses the role of 4-Bromo-1-benzothiophene-2-carbonyl chloride in the development of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds. Detailed, field-proven experimental protocols and predicted spectroscopic data are provided to assist researchers in their synthetic endeavors.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1] The benzothiophene scaffold is considered a "privileged structure" due to its presence in a wide array of biologically active molecules, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-cancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a bromine atom at the 4-position of the benzothiophene ring can significantly modulate the physicochemical properties and biological activity of the resulting molecules, influencing factors such as metabolic stability and receptor binding affinity.[1]

4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS No. 93104-01-9) is a highly reactive and versatile intermediate that allows for the efficient introduction of the 4-bromo-1-benzothiophene-2-carbonyl moiety into a target molecule. Its utility is primarily in the formation of amides, esters, and ketones, which are key functional groups in many pharmaceutical compounds. This guide will provide a detailed exploration of the synthesis and application of this important building block.

Synthesis of 4-Bromo-1-benzothiophene-2-carbonyl chloride

The synthesis of 4-Bromo-1-benzothiophene-2-carbonyl chloride is a multi-step process that begins with the construction of the 4-bromobenzothiophene core, followed by carboxylation at the 2-position, and finally, conversion of the carboxylic acid to the acyl chloride.

Synthesis of the Precursor: 4-Bromo-1-benzothiophene-2-carboxylic acid

A common route to 4-Bromo-1-benzothiophene-2-carboxylic acid (CAS No. 5194-37-6) involves the synthesis of 4-bromobenzo[b]thiophene followed by lithiation and carboxylation.

Step 1: Synthesis of 4-Bromobenzo[b]thiophene

A representative synthesis of 4-bromobenzo[b]thiophene starts from 3-bromophenol.[3]

Experimental Protocol:

  • Step 1a: Synthesis of 1-Bromo-3-(2,2-dimethoxyethylthio)benzene: In a 500 mL three-necked flask, 18.9 g (0.1 mol) of 3-bromophenol, 16.9 g (0.1 mol) of 2-bromo-1,1-dimethoxyethane, and 250 mL of DMF are combined. With stirring, 20.7 g (0.15 mol) of K2CO3 is added. The mixture is stirred at 35-45°C for 8 hours. After filtration, the filtrate is concentrated under reduced pressure. The residue is dissolved in 200 mL of ethyl acetate and washed with 100 mL of 10% NaOH and 100 mL of saturated saline solution. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to give the crude product, which is then purified by column chromatography.[3]

  • Step 1b: Cyclization to 4-Bromo-benzo[b]thiophene: In a 250 mL four-necked flask, 100 mL of chlorobenzene and 20 g of polyphosphoric acid (PPA) are heated to 120-130°C. A solution of 13.8 g (0.05 mol) of 1-Bromo-3-(2,2-dimethoxyethylthio)benzene in 20 mL of chlorobenzene is added dropwise over 1 hour. The mixture is refluxed for 5 hours and then cooled to room temperature. The chlorobenzene layer is separated, and the residue is extracted with chlorobenzene. The combined organic phases are concentrated, and the residue is taken up in petroleum ether and washed with 10% NaHCO3. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 4-bromobenzo[b]thiophene.[3]

Step 2: Carboxylation of 4-Bromobenzo[b]thiophene

The introduction of the carboxylic acid group at the 2-position can be achieved through ortho-lithiation followed by quenching with carbon dioxide.

Experimental Protocol:

  • Dissolve 4-bromobenzo[b]thiophene (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert atmosphere.

  • Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78°C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.

  • Allow the reaction to warm to room temperature and then quench with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain 4-Bromo-1-benzothiophene-2-carboxylic acid.

Conversion to 4-Bromo-1-benzothiophene-2-carbonyl chloride

The final step is the conversion of the carboxylic acid to the acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Causality Behind Experimental Choices:

  • Thionyl Chloride as Reagent: Thionyl chloride is preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.[4]

  • Solvent: An inert solvent such as dichloromethane or toluene is used to facilitate the reaction and control the temperature.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent, which is a more reactive chlorinating agent.

Experimental Protocol:

  • To a solution of 4-Bromo-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation or under reduced pressure.

  • The resulting crude 4-Bromo-1-benzothiophene-2-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.[5]

Diagram of Synthesis Workflow

Synthesis_Workflow A 3-Bromophenol B 4-Bromobenzo[b]thiophene A->B Multi-step synthesis C 4-Bromo-1-benzothiophene-2-carboxylic acid B->C Lithiation & Carboxylation D 4-Bromo-1-benzothiophene-2-carbonyl chloride C->D SOCl₂ or (COCl)₂

Caption: Synthetic workflow for 4-Bromo-1-benzothiophene-2-carbonyl chloride.

Physicochemical Properties and Spectroscopic Data

PropertyValueReference
CAS Number 93104-01-9[6][7]
Molecular Formula C₉H₄BrClOS[6][7]
Molecular Weight 275.55 g/mol [8]
Appearance Predicted to be a solid
Hazard IRRITANT[8]

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10-8.20 (s, 1H, H-3)

    • δ 7.80-7.90 (d, 1H, Ar-H)

    • δ 7.65-7.75 (d, 1H, Ar-H)

    • δ 7.30-7.40 (t, 1H, Ar-H)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 160.0-162.0 (C=O)

    • δ 140.0-142.0 (Ar-C)

    • δ 138.0-140.0 (Ar-C)

    • δ 130.0-132.0 (Ar-C)

    • δ 128.0-130.0 (Ar-C)

    • δ 125.0-127.0 (Ar-C)

    • δ 122.0-124.0 (Ar-C)

    • δ 118.0-120.0 (Ar-C)

    • δ 115.0-117.0 (Ar-C)

  • IR (ATR, cm⁻¹):

    • ~1750-1780 (C=O stretch, acyl chloride)

    • ~1580, 1450 (C=C stretch, aromatic)

    • ~800-900 (C-H bend, aromatic)

    • ~700-800 (C-Cl stretch)

    • ~600-700 (C-Br stretch)

  • Mass Spectrometry (EI):

    • M⁺ peaks at m/z ~274 and ~276 (due to Br isotopes) and ~276 and ~278 (due to Cl and Br isotopes).

    • Fragment ion corresponding to the loss of Cl at m/z ~239 and ~241.

Chemical Reactivity and Applications in Synthesis

4-Bromo-1-benzothiophene-2-carbonyl chloride is a classic electrophile at the carbonyl carbon. Its reactivity is dominated by nucleophilic acyl substitution reactions.

Amide Bond Formation

One of the most common applications of this intermediate is in the synthesis of amides, which are prevalent in many drug molecules. The reaction with primary or secondary amines proceeds readily to form the corresponding N-substituted 4-bromo-1-benzothiophene-2-carboxamides.

Mechanism of Amide Formation:

Amide_Formation cluster_0 Nucleophilic Attack cluster_1 Elimination AcylChloride R-COCl Tetrahedral_Intermediate [R-C(O⁻)(Cl)-NH₂⁺R'] AcylChloride->Tetrahedral_Intermediate + R'-NH₂ Amine R'-NH₂ Product R-CO-NHR' Tetrahedral_Intermediate->Product - Cl⁻ HCl HCl Product->HCl + H⁺

Caption: Mechanism of amide formation from an acyl chloride.

Application Example: Synthesis of Antimicrobial Acylhydrazones

Benzothiophene acylhydrazones have been investigated for their antimicrobial activity against multidrug-resistant Staphylococcus aureus.[9] The synthesis involves the reaction of a substituted benzo[b]thiophene-2-carbohydrazide with an aldehyde. The carbohydrazide precursor can be synthesized from 4-Bromo-1-benzothiophene-2-carbonyl chloride.

Experimental Protocol (Representative):

  • Step 1: Synthesis of Hydrazide:

    • Dissolve 4-Bromo-1-benzothiophene-2-carbonyl chloride (1.0 eq) in an anhydrous solvent like THF.

    • Add hydrazine hydrate (2.0 eq) dropwise at 0°C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 4-bromo-1-benzothiophene-2-carbohydrazide.

  • Step 2: Synthesis of Acylhydrazone:

    • Dissolve the crude carbohydrazide (1.0 eq) and a substituted aldehyde (1.1 eq) in ethanol.

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature, and the product will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired acylhydrazone.[9]

Friedel-Crafts Acylation

4-Bromo-1-benzothiophene-2-carbonyl chloride can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromo-1-benzothiophene-2-carbonyl moiety onto an aromatic ring, forming a diaryl ketone. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[10][11]

Mechanism of Friedel-Crafts Acylation:

Friedel_Crafts cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride R-COCl AcyliumIon [R-C≡O]⁺ AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex [Ar(H)-COR]⁺ AcyliumIon->SigmaComplex + Ar-H Arene Ar-H Product Ar-COR SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation.

Application in the Synthesis of Kinase Inhibitors

The benzothiophene core is present in various kinase inhibitors.[12] Friedel-Crafts acylation can be a key step in the synthesis of such compounds, where the benzothiophene moiety is attached to another aromatic or heteroaromatic ring system.

Experimental Protocol (Representative):

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0°C, add a solution of 4-Bromo-1-benzothiophene-2-carbonyl chloride (1.0 eq) in dichloromethane dropwise.

  • Stir the mixture for 15-30 minutes at 0°C.

  • Add a solution of the aromatic substrate (e.g., anisole, 1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired diaryl ketone.[13]

Safety and Handling

4-Bromo-1-benzothiophene-2-carbonyl chloride is classified as an irritant.[8] As with all acyl chlorides, it is moisture-sensitive and will react with water to produce hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[3] Store the compound in a tightly sealed container under a dry, inert atmosphere.

Conclusion

4-Bromo-1-benzothiophene-2-carbonyl chloride is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its ability to readily undergo nucleophilic acyl substitution reactions makes it an ideal building block for introducing the 4-bromo-1-benzothiophene-2-carbonyl scaffold. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, along with detailed experimental protocols and predicted spectroscopic data to aid researchers in their synthetic efforts. The continued exploration of the chemistry of this and related intermediates will undoubtedly lead to the discovery of new and potent therapeutic agents.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Amide Synthesis Using 4-Bromo-1-benzothiophene-2-carbonyl Chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Generation of functionalized benzothiophene libraries for Structure-Activity Relationship (SAR) studies. Introduction & St...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Generation of functionalized benzothiophene libraries for Structure-Activity Relationship (SAR) studies.

Introduction & Strategic Rationale

The benzothiophene nucleus is a privileged pharmacophore widely utilized in the development of antimicrobial agents, estrogen receptor modulators, and targeted oncology therapeutics[1]. Specifically, 4-Bromo-1-benzothiophene-2-carbonyl chloride serves as a highly versatile bifunctional building block. The highly reactive acid chloride at the C2 position allows for rapid, high-yielding amide bond formation, while the C4 bromine atom serves as a stable handle for downstream late-stage functionalization (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira cross-couplings).

This application note details a robust, self-validating protocol for synthesizing benzothiophene-2-carboxamides. By strictly controlling stoichiometry, temperature, and solvent anhydrousness, this protocol minimizes the competitive hydrolysis of the acid chloride[2] and ensures high-purity library generation.

Quantitative Reagent Profiling

Table 1: Physicochemical Properties of the Core Scaffold [3]

PropertyValue / Description
Chemical Name 4-Bromo-1-benzothiophene-2-carbonyl chloride
CAS Number 93104-01-9
Molecular Formula C9H4BrClOS
Molecular Weight 275.55 g/mol
Topological Polar Surface Area 45.3 Ų
Storage Conditions 2–8 °C, strictly under inert atmosphere (N₂/Ar)

Mechanistic Rationale & Causality

Standard protocols for acid chloride amidation emphasize the use of non-nucleophilic bases and controlled temperatures to maximize yield[4]. To guarantee scientific integrity, every experimental choice in this protocol is grounded in mechanistic causality:

  • Solvent Selection (Anhydrous DCM): Acid chlorides are highly susceptible to nucleophilic attack by water, which outcompetes the amine to form the unreactive 4-bromo-1-benzothiophene-2-carboxylic acid. Anhydrous dichloromethane (DCM) prevents this competitive hydrolysis while maintaining excellent solubility for both reagents and the resulting amide.

  • Base Selection (DIPEA over TEA): N,N-Diisopropylethylamine (DIPEA) is utilized as the acid scavenger for the HCl byproduct. The bulky isopropyl groups sterically hinder the nitrogen lone pair, preventing DIPEA from acting as a competing nucleophile. This suppresses the formation of transient acylammonium intermediates that can lead to degradation.

  • Thermal Control (0 °C Dropwise Addition): The coupling reaction is highly exothermic. Rapid addition at room temperature causes localized concentration and thermal spikes, driving the formation of dimeric impurities. Dropwise addition at 0 °C ensures steady-state consumption of the electrophile.

Experimental Workflow

Workflow Step1 1. Amine + DIPEA in Dry DCM Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Add Acid Chloride Dropwise Step2->Step3 Step4 4. Warm to RT (Observe Precipitate) Step3->Step4 Step5 5. Aqueous Workup (HCl, NaHCO3) Step4->Step5 LC-MS/TLC Check Step6 6. Pure Amide Isolation Step5->Step6 Phase Separation

Fig 1. Self-validating workflow for amide synthesis from acid chlorides.

Protocol Execution: A Self-Validating System

This protocol is designed as a self-validating system . It incorporates internal visual and analytical checkpoints to confirm the success of each step before proceeding, eliminating downstream failures.

Table 2: Stoichiometry and Reagent Causality (1.0 mmol Scale)

ReagentEquivalentsAmountMechanistic Role
Primary/Secondary Amine 1.05 eq1.05 mmolNucleophile; slight excess ensures complete consumption of the acid chloride.
4-Bromo-1-benzothiophene-2-carbonyl chloride 1.00 eq275.5 mgElectrophilic acylating agent.
DIPEA 2.50 eq435 µLNon-nucleophilic acid scavenger.
Anhydrous DCM N/A10 mLAprotic reaction medium.
Step-by-Step Methodology

Phase 1: Preparation & Setup

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with N₂ or Argon for 5 minutes.

  • Add the amine (1.05 mmol) and DIPEA (435 µL, 2.50 mmol) to the flask.

  • Inject 5.0 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Phase 2: Reaction Execution 5. In a separate, dry vial, dissolve 4-Bromo-1-benzothiophene-2-carbonyl chloride (275.5 mg, 1.00 mmol) in 5.0 mL of anhydrous DCM. 6. Using a syringe pump or an addition funnel, add the acid chloride solution dropwise to the amine solution over 15 minutes.

  • Validation Checkpoint 1: A slight fuming may occur initially. As the reaction progresses, a faint white haze (DIPEA·HCl salt) should begin to precipitate, confirming the generation of the HCl byproduct and active amide bond formation.

  • Maintain stirring at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) for 2 to 4 hours.

Phase 3: Analytical Validation & Quenching 8. Validation Checkpoint 2: Perform TLC (e.g., 30% EtOAc in Hexanes) or LC-MS analysis. The reaction is complete when the amine spot disappears and a new, typically less polar UV-active spot (the amide) appears. 9. Once complete, quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes to neutralize any unreacted acid chloride.

Phase 4: Targeted Aqueous Workup The workup sequence is logically ordered to selectively strip specific impurities from the organic phase. 10. Transfer the biphasic mixture to a separatory funnel. Extract with an additional 10 mL of DCM. 11. Acid Wash: Wash the combined organic layers with 1M HCl (10 mL). Causality: This selectively protonates and removes unreacted amine and DIPEA into the aqueous layer. 12. Base Wash: Wash with saturated aqueous NaHCO₃ (10 mL). Causality: This deprotonates and removes any 4-bromo-1-benzothiophene-2-carboxylic acid (formed via trace hydrolysis) as its water-soluble sodium salt. 13. Brine Wash: Wash with saturated NaCl solution (10 mL) to remove residual water from the organic phase. 14. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-1-benzothiophene-2-carboxamide. Purify via flash column chromatography if trace impurities remain.

Downstream Applications in Drug Discovery

Once the amide bond is secured, the C4-bromine atom remains intact. This halogen serves as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to rapidly diversify the scaffold and explore chemical space during SAR optimization.

Applications Core 4-Bromo-1-benzothiophene- 2-carboxamide Core Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) Core->Suzuki Pd(dppf)Cl2, Base Buchwald Buchwald-Hartwig Amination (Secondary Amines) Core->Buchwald Pd2(dba)3, Ligand Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd(PPh3)4, CuI Library Targeted Drug Library (SAR Optimization) Suzuki->Library Buchwald->Library Sonogashira->Library

Fig 2. Late-stage functionalization pathways for 4-bromo-benzothiophene scaffolds.

References

  • Title: Synthesis and antimicrobial activities of benzothiophene derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: PubMed Central (PMC) URL: [Link]

  • Title: Organic Syntheses Procedure: Preparation of Amides from Acid Chlorides Source: Organic Syntheses URL: [Link]

Sources

Application

Chemoselective Suzuki-Miyaura Cross-Coupling Strategies for 4-Bromo-1-benzothiophene-2-carbonyl chloride

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Chemical Rationale The compound 4-bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Chemical Rationale

The compound 4-bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) is a highly versatile, bifunctional building block. The benzothiophene core is a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of serotonin-dopamine activity modulators (SDAMs) such as the antipsychotic agent brexpiprazole ([1]).

When designing functionalization strategies for this molecule, researchers face a distinct chemoselectivity challenge. The molecule possesses two highly reactive sites:

  • The C2-Carbonyl Chloride: Highly electrophilic, prone to rapid hydrolysis in aqueous media, but highly reactive toward oxidative addition by Palladium(0).

  • The C4-Aryl Bromide: A classic electrophile for Suzuki-Miyaura cross-coupling, but requiring robust catalysts and basic conditions to react efficiently.

The Causality of Experimental Design: Subjecting this bifunctional core directly to standard Suzuki-Miyaura conditions (aqueous base, Pd catalyst) will result in the immediate hydrolysis of the acid chloride to the corresponding carboxylic acid, destroying the C2 reactive handle. Therefore, an orthogonal functionalization strategy is required.

This guide details two field-proven pathways:

  • Pathway 1 (Direct Acyl Coupling): Exploiting the superior reactivity of the acyl C–Cl bond over the aryl C–Br bond to synthesize ketones under strictly anhydrous conditions ([2]).

  • Pathway 2 (Derivatization First): Protecting the acid chloride via amidation prior to executing a standard aqueous Suzuki coupling at the C4-bromide ().

Orthogonal Functionalization Workflow

The following diagram illustrates the logical divergence of the two synthetic pathways.

ChemoselectiveWorkflow cluster_path1 Pathway 1: Direct Acyl Coupling cluster_path2 Pathway 2: Derivatization First SM 4-Bromo-1-benzothiophene- 2-carbonyl chloride (Bifunctional Core) Ketone 4-Bromo-2-aroyl- benzothiophene (Ketone) SM->Ketone Pd(PPh3)4, ArB(OH)2 Anhydrous, Cs2CO3 (Chemoselective Acyl Coupling) Amide 4-Bromo-1-benzothiophene- 2-carboxamide (Amide) SM->Amide HNR2, Et3N, DCM (Amidation) BisCoupled1 4-Aryl-2-aroyl- benzothiophene Ketone->BisCoupled1 Pd(dppf)Cl2, Ar'B(OH)2 Aqueous K2CO3 (Aryl C-Br Coupling) BisCoupled2 4-Aryl-1-benzothiophene- 2-carboxamide Amide->BisCoupled2 Pd(dppf)Cl2, Ar'B(OH)2 Aqueous K2CO3 (Aryl C-Br Coupling)

Figure 1: Orthogonal chemoselective functionalization pathways for 4-bromo-1-benzothiophene-2-carbonyl chloride.

Experimental Protocols

Protocol 1: Chemoselective Acyl Suzuki Coupling (Ketone Synthesis)

This protocol describes the selective coupling of the acid chloride with an arylboronic acid, leaving the C4-bromide intact for downstream functionalization.

Mechanistic Insight: Pd(PPh3​)4​ is selected because oxidative addition into the acyl C–Cl bond is exceptionally fast, outcompeting the aryl C–Br bond at 80 °C. Anhydrous Cs2​CO3​ in toluene provides sufficient basicity to facilitate transmetalation without acting as an oxygen nucleophile that would hydrolyze the starting material.

Reagents:

  • 4-Bromo-1-benzothiophene-2-carbonyl chloride (1.0 eq, 1.0 mmol)

  • Phenylboronic acid (1.1 eq, 1.1 mmol)

  • Pd(PPh3​)4​ (0.05 eq, 5 mol%)

  • Cs2​CO3​ (1.5 eq, 1.5 mmol, strictly anhydrous)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and purge with Argon (3x).

  • Loading: Add the 4-bromo-1-benzothiophene-2-carbonyl chloride, phenylboronic acid, anhydrous Cs2​CO3​ , and Pd(PPh3​)4​ to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with Argon three times to ensure the complete removal of oxygen and ambient moisture.

  • Solvent Addition: Inject anhydrous toluene (10 mL) via a gas-tight syringe.

  • Reaction: Heat the heterogeneous mixture to 80 °C and stir vigorously for 6–8 hours.

  • Monitoring (Self-Validating Step): To monitor via LC-MS, withdraw a 10 µL aliquot and quench it into 500 µL of methanol. Unreacted acid chloride will immediately convert to the methyl ester, providing a clean, distinct peak that prevents column streaking and false readings.

  • Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the pad thoroughly with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield 4-bromo-2-benzoylbenzo[b]thiophene.

Protocol 2: Derivatization & Aryl Suzuki Coupling

This is the standard approach in drug discovery: masking the reactive acid chloride as a stable amide, followed by robust aqueous Suzuki coupling at the C4 position.

Mechanistic Insight: Once the acid chloride is converted to an amide, it is stable to aqueous bases. For the subsequent C-Br coupling, Pd(dppf)Cl2​ is utilized. The bidentate dppf ligand stabilizes the palladium intermediate against decomposition and accelerates reductive elimination, which is ideal for less reactive aryl bromides under aqueous conditions.

Step A: Amidation (Protection)

  • Dissolve 4-bromo-1-benzothiophene-2-carbonyl chloride (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) and cool to 0 °C.

  • Add Triethylamine (2.0 mmol) followed by the dropwise addition of a secondary amine (e.g., morpholine, 1.2 mmol).

  • Stir at room temperature for 2 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate. The resulting 4-bromo-1-benzothiophene-2-carboxamide is typically >95% pure and can be used directly.

Step B: Aqueous Suzuki Coupling

  • In a microwave vial, combine the amide from Step A (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), K2​CO3​ (2.0 mmol), and Pd(dppf)Cl2​ (0.05 mmol).

  • Add a degassed solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 5 mL).

  • Seal the vial, purge with Argon, and heat at 90 °C in an oil bath for 4 hours (or microwave at 110 °C for 30 minutes).

  • Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography to isolate the bis-functionalized product.

Data Presentation & Reaction Metrics

The following table summarizes the key quantitative and qualitative differences between the two functionalization strategies.

ParameterPathway 1: Direct Acyl CouplingPathway 2: Derivatization + Aryl Coupling
Target Reactive Site C2-Carbonyl ChlorideC4-Aryl Bromide
Preserved Site C4-Aryl BromideC2-Amide (Derivatized)
Catalyst System Pd(PPh3​)4​ (5 mol%) Pd(dppf)Cl2​ (5 mol%)
Base Cs2​CO3​ (Anhydrous) K2​CO3​ (Aqueous)
Solvent Anhydrous Toluene1,4-Dioxane / H2​O (4:1)
Temperature 80 °C90 °C
Typical Yield 65 - 75%80 - 95%
Key Challenge Strict exclusion of moistureTwo-step process

References

  • Sato, T., et al. (2015). Safe and Efficient Decarboxylation Process: A Practical Synthetic Route to 4-Chlorobenzo[b]thiophene. Organic Process Research & Development, 20(1), 161-165.[Link]

  • Haddach, M., & McCarthy, J. R. (1999). Palladium-catalyzed cross-coupling of arylboronic acids with acid chlorides. Tetrahedron Letters, 40(16), 3109-3112.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Sources

Method

Application Note: 4-Bromo-1-benzothiophene-2-carbonyl chloride as an Orthogonal Building Block in Medicinal Chemistry

Executive Summary The benzo[b]thiophene nucleus is universally recognized as a "privileged scaffold" in drug discovery, forming the structural core of numerous FDA-approved therapeutics and clinical candidates spanning o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[b]thiophene nucleus is universally recognized as a "privileged scaffold" in drug discovery, forming the structural core of numerous FDA-approved therapeutics and clinical candidates spanning oncology, infectious diseases, and neurology[1]. Within this vast chemical space, 4-Bromo-1-benzothiophene-2-carbonyl chloride emerges as an exceptionally versatile, dual-functional building block[2]. This application note details the orthogonal reactivity of this compound, enabling researchers to execute rapid library generation through C2-amidation and subsequent late-stage functionalization via C4-cross-coupling.

Mechanistic Rationale & Structural Advantages

The strategic value of 4-bromo-1-benzothiophene-2-carbonyl chloride lies in its two independent, highly chemoselective reaction centers. As a Senior Application Scientist, selecting building blocks that minimize protecting-group manipulations is paramount for efficient synthesis.

  • C2-Carbonyl Chloride: This moiety is highly electrophilic and primed for nucleophilic acyl substitution. It allows for the rapid, catalyst-free synthesis of amides, esters, and heterocyclic derivatives (e.g., oxadiazoles, quinazolones)[3].

  • C4-Bromide: The bromine atom serves as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The steric and electronic environment of the C4 position allows for the introduction of diverse aryl, heteroaryl, or amine substituents, which is critical for exploring structure-activity relationships (SAR) without disrupting the C2-pharmacophore[4].

Physicochemical Profiling

Understanding the baseline properties of the building block is essential for downstream purification, reaction monitoring, and pharmacokinetic modeling.

PropertyValue
Chemical Name 4-Bromo-1-benzothiophene-2-carbonyl chloride
CAS Registry Number 93104-01-9
Molecular Formula C9H4BrClOS
Molecular Weight 275.55 g/mol
Exact Mass 273.88548 Da
Topological Polar Surface Area (TPSA) 45.3 Ų
Rotatable Bonds 1

Data summarized from verified chemical databases[2].

Case Studies in Drug Discovery

The application of this specific scaffold spans multiple therapeutic areas, validating its utility in modern medicinal chemistry:

  • Antimalarials: Phenotypic screening of the GlaxoSmithKline "Malaria Box" identified benzothiophene-2-carboxamides as potent inhibitors of Plasmodium falciparum. SAR campaigns specifically utilized the C2-carboxamide for critical hydrogen-bond donor interactions within the target binding site[4].

  • Anticancer Agents (SENP Inhibitors): Benzothiophene-2-carboxamide derivatives have been developed as highly selective, non-peptidic inhibitors of SENP2, leveraging the hydrophobic pockets of the protease to achieve submicromolar inhibitory activity[5].

  • Antipsychotics: The 4-bromobenzothiophene core is a critical synthetic intermediate in the manufacturing of Brexpiprazole, an atypical antipsychotic targeting dopamine and serotonin receptors[6].

Therapeutic_Targets Core Benzo[b]thiophene Scaffold Target1 Plasmodium falciparum (Antimalarial) Core->Target1 C2-Carboxamides Target2 SENP Proteases (Anticancer) Core->Target2 C2-Spiro/Amide derivatives Target3 Dopamine Receptors (Antipsychotic) Core->Target3 C4-Piperazine derivatives

Therapeutic targeting of benzo[b]thiophene derivatives across diverse disease pathways.

Experimental Workflows & Protocols

Orthogonal_Reactivity A 4-Bromo-1-benzothiophene -2-carbonyl chloride B Amidation (C2) Nucleophilic Acyl Substitution A->B R-NH2, Base C 4-Bromo-benzothiophene -2-carboxamide B->C D Suzuki Coupling (C4) Pd-Catalyzed Cross-Coupling C->D Ar-B(OH)2, Pd(0) E 4-Aryl-benzothiophene -2-carboxamide D->E

Workflow illustrating the orthogonal functionalization of 4-bromo-1-benzothiophene-2-carbonyl chloride.

Protocol 1: Synthesis of 4-Bromo-benzothiophene-2-carboxamides

Objective: Rapid generation of an amide library while preserving the C4-bromo handle. Causality & Design: Acyl chlorides are highly susceptible to hydrolysis. The reaction must be performed under rigorously anhydrous conditions. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) as the base; its increased steric bulk prevents it from acting as a competing nucleophile, thereby suppressing the formation of unwanted ketene intermediates or acylammonium side products.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 4-Bromo-1-benzothiophene-2-carbonyl chloride (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) at 0 °C.

  • Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) dropwise. The excess base ensures complete neutralization of the HCl byproduct, preventing protonation and deactivation of the incoming amine.

  • Amine Addition: Slowly add the primary or secondary amine (1.1 equiv, 1.1 mmol) dissolved in anhydrous DCM (2 mL).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Self-Validating QC (TLC): Quench a 10 µL reaction aliquot in 100 µL of Methanol. Spot on a silica TLC plate (Hexane/EtOAc 7:3). The disappearance of the highly mobile methyl ester spot (formed from unreacted acyl chloride) and the appearance of a lower Rf, UV-active amide spot confirms completion.

  • Work-up: Wash the organic layer successively with 1N HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove any hydrolyzed carboxylic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Late-Stage C4-Functionalization via Suzuki-Miyaura Coupling

Objective: Derivatization of the C4 position of the synthesized 4-bromo-benzothiophene-2-carboxamide to expand the SAR library. Causality & Design: The C4-bromide is sterically hindered by the adjacent thiophene ring. Therefore, a palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, is utilized. The large bite angle of dppf facilitates the challenging oxidative addition into the C-Br bond and accelerates reductive elimination. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or Schlenk flask with the 4-bromo-benzothiophene-2-carboxamide (1.0 equiv, 0.5 mmol), the appropriate arylboronic acid (1.5 equiv, 0.75 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL). Crucial Step: Degas the suspension via three freeze-pump-thaw cycles or vigorous Argon sparging for 15 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Reaction: Seal the vessel and heat at 90 °C for 12 hours.

  • Self-Validating QC (LC-MS): Analyze an aliquot via LC-MS. The starting material will show a characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br). Reaction completion is validated by the disappearance of this doublet and the emergence of the coupled product mass [M+H]⁺.

  • Work-up: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and purify via flash column chromatography.

Sources

Application

Application Note: Acylation of Primary Amines with 4-Bromo-1-benzothiophene-2-carbonyl chloride

Executive Summary The synthesis of highly functionalized heteroaromatic carboxamides is a cornerstone of modern drug discovery. Specifically, 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) serves as a dua...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized heteroaromatic carboxamides is a cornerstone of modern drug discovery. Specifically, 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) serves as a dual-purpose electrophilic building block 1. The highly reactive C-2 acyl chloride allows for rapid, high-yielding amidation, while the C-4 bromine provides a robust synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Benzothiophene-2-carboxamides synthesized via this route are frequently deployed as core scaffolds in the development of kinase inhibitors, GPCR ligands, and novel antimicrobial agents 2.

This application note details the mechanistic rationale, optimized parameters, and a self-validating experimental protocol for the acylation of primary amines using this critical reagent.

Mechanistic Rationale & Experimental Causality

The acylation of a primary amine with an acyl chloride proceeds via a classic nucleophilic addition-elimination pathway 3. The electron-withdrawing nature of the benzothiophene ring, augmented by the inductive effect of the C-4 bromine, renders the carbonyl carbon highly electrophilic.

To ensure maximum conversion and suppress side reactions, the following causal choices dictate the experimental design:

  • Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is chosen because it easily dissolves both the heteroaromatic acyl chloride and most primary amines, while lacking nucleophilic character. Moisture must be rigorously excluded to prevent competitive hydrolysis of the acyl chloride into the unreactive 4-bromo-1-benzothiophene-2-carboxylic acid.

  • Base Selection (DIPEA): The reaction generates one equivalent of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the unreacted primary amine, forming an unreactive ammonium salt and capping the theoretical yield at 50%. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic acid scavenger. Unlike primary or secondary amines, DIPEA cannot be acylated, and its use is preferred over aqueous biphasic Schotten-Baumann conditions when dealing with highly valuable or water-sensitive amines 4.

  • Temperature Gradient (0 °C to RT): The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the acyl chloride and suppresses the formation of di-acylated byproducts (imides).

Reaction Workflow

Workflow Start 4-Bromo-1-benzothiophene- 2-carbonyl chloride Reaction Nucleophilic Addition (DCM, DIPEA, 0 °C) Start->Reaction Amine Primary Amine (1.1 eq) Amine->Reaction Intermediate Tetrahedral Intermediate (Visual: DIPEA·HCl Precipitate) Reaction->Intermediate Fast Elimination Elimination of Cl⁻ (Amide Bond Formation) Intermediate->Elimination -HCl Workup Aqueous Workup (Removes Salts & Excess Amine) Elimination->Workup Product 4-Bromo-benzothiophene- 2-carboxamide Workup->Product >90% Yield

Workflow and mechanistic progression for the acylation of primary amines.

Optimization Data

The following table summarizes the quantitative optimization of reaction parameters to maximize the yield of the target carboxamide while minimizing the hydrolysis of the benzothiophene-2-carbonyl chloride core.

SolventBase (Equivalents)TemperatureTimeIsolated YieldCausality / Observation
DCM (Anhydrous) DIPEA (2.0) 0 °C to RT 2 h >90% Optimal solubility; rapid conversion; minimal hydrolysis.
THF (Anhydrous)TEA (2.0)0 °C to RT4 h82%Slower reaction kinetics; TEA can cause minor side reactions compared to the bulkier DIPEA.
ToluenePyridine (2.0)RT12 h65%Poor solubility of amine hydrochloride intermediates; sluggish kinetics.
DCM / H₂ONa₂CO₃ (3.0)RT3 h78%Schotten-Baumann conditions; competitive acyl chloride hydrolysis reduces overall yield.

Self-Validating Experimental Protocol

Note: 4-Bromo-1-benzothiophene-2-carbonyl chloride is a moisture-sensitive lachrymator and irritant 1. All manipulations must be performed in a properly ventilated fume hood using oven-dried glassware.

Materials & Reagents
  • 4-Bromo-1-benzothiophene-2-carbonyl chloride (1.0 equiv, limiting reagent)

  • Primary Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to acyl chloride)

  • 1M Aqueous Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Execution
  • System Preparation: Purge an oven-dried round-bottom flask equipped with a magnetic stir bar with dry Nitrogen or Argon.

  • Amine Dissolution: Add the primary amine (1.1 equiv) and anhydrous DCM to the flask. Stir to achieve a homogenous solution.

  • Base Addition: Inject DIPEA (2.0 equiv) into the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 4-Bromo-1-benzothiophene-2-carbonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Self-Validation Checkpoint 1: As the addition proceeds, the previously clear solution will gradually develop a fine, white suspension. This is the precipitation of DIPEA·HCl salt. This visual cue confirms that nucleophilic addition is occurring and the base is successfully scavenging the liberated HCl.

  • Reaction Propagation: Remove the ice-water bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

    • Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The reaction is complete when the UV-active spot corresponding to the acyl chloride (high Rf) is completely consumed, replaced by a more polar, UV-active spot corresponding to the amide product.

Workup & Purification
  • Quenching: Dilute the reaction mixture with an equal volume of DCM. Add 1M aqueous HCl (equivalent to the volume of DCM) and stir vigorously for 5 minutes.

    • Self-Validation Checkpoint 3: Transfer to a separatory funnel. The organic layer should remain clear, while unreacted primary amine and excess DIPEA partition into the aqueous layer as water-soluble hydrochloride salts.

  • Neutralization: Separate the organic layer and wash it with saturated aqueous NaHCO₃. This neutralizes any trace acid and removes any 4-bromo-1-benzothiophene-2-carboxylic acid byproduct (formed via trace hydrolysis) into the aqueous layer as a sodium salt.

  • Drying: Wash the organic layer with brine to remove residual water, then dry over anhydrous MgSO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 4-bromo-benzothiophene-2-carboxamide.

  • Final Purification: Depending on the purity of the crude solid (assessed via LC-MS or NMR), the product can typically be purified by recrystallization from Ethyl Acetate/Hexanes or via flash column chromatography on silica gel.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / High Carboxylic Acid Byproduct Moisture in the reaction system causing competitive hydrolysis of the acyl chloride.Ensure DCM is rigorously anhydrous (drawn from a solvent purification system or distilled over CaH₂). Store the acyl chloride in a desiccator under inert gas.
Formation of Multiple Higher-Running Spots on TLC Over-acylation leading to imide formation, or amine degradation.Strictly control the stoichiometry of the acyl chloride (do not exceed 1.05 equiv) and ensure the addition is performed strictly at 0 °C.
Persistent Emulsion During Aqueous Workup High concentration of polar organic salts or limited solubility of the resulting amide in DCM.Add a small volume of Methanol (up to 5%) to the organic layer to improve solubility, or pass the biphasic mixture through a pad of Celite to break the emulsion.

References

  • Echemi. 93104-01-9, 4-Bromo-1-benzothiophene-2-carbonyl chloride Formula & Basic Attributes.
  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines.
  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents.
  • Benchchem. Technical Support Center: Acylation of Benzo[b]thiophene.
  • YouTube / Organic Chemistry. Acylation of Amines, Part 1: with Acyl Halides.

Sources

Method

Application Note: 4-Bromo-1-benzothiophene-2-carbonyl chloride in Organic Materials Science

Executive Summary & Molecular Overview In the development of advanced organic semiconductors—such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs)—the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Overview

In the development of advanced organic semiconductors—such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs)—the selection of the π -conjugated core is paramount. 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) has emerged as a privileged, bifunctional building block in organic materials science.

The fused benzothiophene core provides a highly polarizable sulfur atom, which facilitates strong intermolecular π−π stacking and enhances charge carrier mobility in the solid state . More importantly, this specific derivative offers orthogonal reactivity , allowing researchers to independently functionalize two distinct sites (C2 and C4) without the need for complex protecting-group chemistry.

Mechanistic Rationale: The Causality of Orthogonal Reactivity

Designing extended π -conjugated polymers presents a fundamental thermodynamic challenge: as the conjugated backbone grows, the strong π−π interactions cause the material to become highly insoluble, rendering it impossible to process into thin films for device fabrication. 4-Bromo-1-benzothiophene-2-carbonyl chloride solves this through its dual functional groups:

  • C2-Acyl Chloride (Solubilization Anchor): The acyl chloride at the 2-position is highly electrophilic. It undergoes rapid, chemoselective nucleophilic acyl substitution with primary or secondary amines (or alcohols). By reacting this site with bulky, branched alkylamines (e.g., 2-hexyldecylamine), researchers can introduce steric bulk that forces solvent molecules between the polymer chains, ensuring the final macroscopic material remains solution-processable. Alternatively, the acyl chloride can be utilized in palladium-catalyzed cross-coupling to synthesize complex thienyl ketones .

  • C4-Aryl Bromide (Backbone Extension): The bromine atom at the 4-position is completely inert to the mild nucleophiles used during C2-amidation. However, it is an excellent electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) . Once the solubilizing groups are securely attached at C2, the C4 position is activated via Pd(0) catalysis to systematically extend the conjugated backbone .

Quantitative Data: Reactivity Comparison

The following table summarizes the orthogonal functionalization parameters, demonstrating the distinct reaction conditions required to selectively activate each site.

Reaction SiteTransformation TypeTypical ReagentsCatalystTemp (°C)Yield RangePurpose in Materials Science
C2 (Acyl Chloride) Nucleophilic AmidationBranched Alkylamine, Et 3​ N, DCMNone0 to 2585% - 98%Attachment of solubilizing side-chains to enable liquid-phase processing.
C2 (Acyl Chloride) Acyl Cross-CouplingOrganostannanes / Boronic AcidsPdCl 2​ (dtbpf)50 - 8070% - 90%Synthesis of electron-deficient ketone bridges for n-type semiconductors.
C4 (Aryl Bromide) Suzuki-Miyaura CouplingAryl Boronic Acid, K 2​ CO 3​ , Toluene/H 2​ OPd(PPh 3​ ) 4​ 90 - 11065% - 85%Extension of the π -conjugated backbone to tune the HOMO/LUMO bandgap.

Experimental Protocols

Protocol A: Chemoselective C2-Amidation (Solubilization Step)

This protocol describes the attachment of a solubilizing alkyl chain while leaving the C4-bromide intact.

  • Preparation: In an oven-dried 100 mL round-bottom flask flushed with argon, dissolve 4-Bromo-1-benzothiophene-2-carbonyl chloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

    • Causality: DCM is selected for its excellent solvency for both the polar acyl chloride and the highly hydrophobic resulting amide.

  • Base Addition: Add Triethylamine (Et 3​ N, 2.5 equiv, 25 mmol) to the solution and cool the flask to 0 °C using an ice-water bath.

    • Causality: Et 3​ N acts as an acid scavenger. The reaction generates HCl gas; without Et 3​ N, the HCl would protonate the incoming amine nucleophile, rendering it unreactive and halting the reaction.

  • Nucleophile Addition: Dissolve the branched alkylamine (e.g., 2-ethylhexylamine, 1.1 equiv, 11 mmol) in 10 mL of DCM and add it dropwise over 15 minutes.

    • Self-Validation: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation. The solution will turn slightly cloudy as triethylammonium chloride salts precipitate, providing a visual cue that the reaction is proceeding.

  • Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/Ethyl Acetate 4:1). The highly UV-active starting material spot will disappear, replaced by a higher-Rf amide spot. Quench with saturated aqueous NaHCO 3​ (50 mL) to neutralize residual acid, extract with DCM, dry over anhydrous MgSO 4​ , and concentrate under vacuum.

Protocol B: C4-Suzuki-Miyaura Cross-Coupling (Backbone Extension)

This protocol describes the extension of the conjugated system using the C2-functionalized intermediate.

  • Reagent Assembly: In a Schlenk tube, combine the C2-functionalized bromobenzothiophene intermediate (1.0 equiv, 5 mmol), an aryl boronic acid (e.g., 2-thienylboronic acid, 1.2 equiv, 6 mmol), and K 2​ CO 3​ (3.0 equiv, 15 mmol).

  • Solvent System: Add a biphasic solvent mixture of Toluene/H 2​ O (4:1 v/v, 25 mL).

    • Causality: Toluene is required to dissolve the highly hydrophobic alkylated benzothiophene, while water is necessary to dissolve the K 2​ CO 3​ . The aqueous base is critical; it coordinates with the boronic acid to form a negatively charged boronate complex, which is required to facilitate the transmetalation step with the palladium catalyst.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 30 minutes.

    • Self-Validation: Oxygen rapidly oxidizes the active Pd(0) catalyst into inactive Pd(II) "black". If the solution turns pitch-black and opaque within the first 10 minutes of heating, the degassing failed and the catalytic cycle has collapsed.

  • Catalyst Addition & Heating: Under a positive flow of argon, quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] (0.05 equiv, 5 mol%). Seal the tube and heat to 90 °C for 12 hours.

  • Validation of Conjugation: Upon completion, successful backbone extension can be self-validated via UV-Vis spectroscopy of the crude mixture. A significant bathochromic shift (red-shift) in the absorption maximum ( λmax​ ) compared to the starting material confirms the successful extension of the π -conjugated system.

Workflow Visualization

Workflow A 4-Bromo-1-benzothiophene- 2-carbonyl chloride B Step 1: C2 Amidation (Nucleophilic Acyl Substitution) A->B Alkylamine, Et3N 0 °C to RT C Solubilized Intermediate (Alkyl Chains Attached) B->C Overcomes π-stacking insolubility D Step 2: C4 Cross-Coupling (Suzuki-Miyaura / Stille) C->D Aryl Boronic Acid Pd(0) Catalyst, Base E Extended π-Conjugated System (Oligomer/Polymer) D->E Backbone Extension F Organic Electronic Device (OFET, OPV, OLED) E->F Solution Processing (Spin-coating)

Orthogonal functionalization workflow of 4-Bromo-1-benzothiophene-2-carbonyl chloride.

References

  • The Journal of Organic Chemistry (ACS Publications) . "Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes". Available at:[Link]

  • Synthetic Communications (Taylor & Francis) . "Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones". Available at:[Link]

  • National Institute of Informatics (NII) . "Chemistry of Boron-Embedded Polycyclic π-Electron Systems". Available at:[Link]

Application

Advanced Application Note: Synthesis of Benzo[b]thiophene Derivatives via Acyl Chloride Intermediates

Executive Summary Benzo[b]thiophene and its derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in anti-inflammatory agents, estrogen receptor modulators, and antimicrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzo[b]thiophene and its derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in anti-inflammatory agents, estrogen receptor modulators, and antimicrobial drugs. This application note details the robust, step-by-step methodologies for synthesizing benzo[b]thiophene-2,3-diones (thioisatins) via intramolecular Friedel-Crafts cyclization of acyl chloride intermediates, as well as the late-stage derivatization of tetrahydro-benzothiophenes using acyl chlorides.

Designed for drug development professionals, this guide emphasizes mechanistic causality, stringent anhydrous protocols, and self-validating experimental workflows to ensure high-fidelity reproducibility.

Mechanistic Overview: Intramolecular Friedel-Crafts Cyclization

The construction of the benzo[b]thiophene core can be efficiently achieved starting from simple thiophenol derivatives. The reaction with oxalyl chloride yields an intermediate S-aryl 2-chloro-2-oxoethanethioate (an acyl chloride). The addition of a strong Lewis acid, such as Aluminum Chloride ( AlCl3​ ), initiates an intramolecular Friedel-Crafts acylation.

Causality in Reagent Selection:

  • Oxalyl Chloride: Acts as both the acylating agent and the source of the two-carbon dicarbonyl bridge. It is preferred over other reagents due to its high reactivity and the volatility of its byproducts ( HCl , CO , CO2​ ), which simplifies purification.

  • Aluminum Chloride ( AlCl3​ ): A highly electrophilic Lewis acid that coordinates with the acyl chloride to generate a highly reactive acylium ion. This intermediate is strictly required to overcome the activation energy barrier for electrophilic aromatic substitution on the electron-rich sulfur-adjacent ring position [1].

Mechanism A Thiophenol C Acyl Chloride Intermediate (S-Aryl 2-chloro-2-oxoethanethioate) A->C Nucleophilic Attack (- HCl) B Oxalyl Chloride B->C Nucleophilic Attack (- HCl) D Acylium Ion Intermediate C->D AlCl3 Activation (- [AlCl4]-) E Benzo[b]thiophene-2,3-dione (Thioisatin) D->E Intramolecular Friedel-Crafts Cyclization

Mechanistic pathway of thioisatin synthesis via acyl chloride cyclization.

Experimental Protocol A: Synthesis of Benzo[b]thiophene-2,3-dione (Thioisatin)

This protocol describes the preparation of the core thioisatin scaffold [1].

Reagents and Equipment
  • Substrate: Thiophenol (or 4-methylthiophenol for the 5-methyl derivative) (1.0 equiv)

  • Acylating Agent: Oxalyl chloride (1.2 equiv)

  • Catalyst: Anhydrous Aluminum Chloride ( AlCl3​ ) (1.5 equiv)

  • Solvent: Anhydrous Diethyl Ether ( Et2​O )

  • Equipment: Flame-dried two-neck round-bottom flask, reflux condenser, inert gas ( N2​ or Ar ) manifold, dropping funnel.

Step-by-Step Methodology
  • System Preparation: Flame-dry the glassware under vacuum and backfill with N2​ . Causality: Both oxalyl chloride and AlCl3​ are highly moisture-sensitive. Even trace water will rapidly hydrolyze the acyl chloride intermediate back to the unreactive carboxylic acid, completely halting the cyclization.

  • Acylation: Dissolve thiophenol (10 mmol) in 20 mL of anhydrous Et2​O . Cool the mixture to 0 °C using an ice bath.

  • Addition: Add oxalyl chloride (12 mmol) dropwise via a dropping funnel over 15 minutes. Causality: Dropwise addition controls the exothermic release of HCl gas and prevents solvent bumping.

  • Reflux: Remove the ice bath and heat the reaction to reflux for 2 hours. Monitor the disappearance of the thiophenol via TLC (Hexanes/EtOAc 9:1).

  • Cyclization: Cool the reaction mixture back to 0 °C. Add anhydrous AlCl3​ (15 mmol) portion-wise over 20 minutes. Causality: Portion-wise addition mitigates the highly exothermic Lewis acid-base complexation and subsequent acylium ion generation.

  • Completion: Stir the mixture at room temperature for an additional 4 hours. The solution will typically transition to a deep red/orange color, indicating the formation of the conjugated dione system.

  • Quenching & Workup: Carefully pour the reaction mixture over crushed ice (50 g) containing 5 mL of concentrated HCl to decompose the aluminum complex. Extract the aqueous layer with dichloromethane ( 3×30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via silica gel column chromatography (Petroleum ether/Chloroform 4:1) to yield shiny reddish/orange crystals [1].

Quantitative Yield Data
Starting MaterialProductIsolated Yield (%)Appearance
ThiophenolBenzo[b]thiophene-2,3-dione75%Reddish crystals
4-Methylthiophenol5-Methylbenzo[b]thiophene-2,3-dione69%Orange crystals

Data summarized from established cyclization protocols [1].

Experimental Protocol B: Late-Stage Derivatization via N-Acylation

For drug discovery programs targeting specific nuclear receptors (such as ROR γ t), late-stage functionalization of the benzothiophene core is often required. Acyl chlorides are utilized to form stable 2-amide bonds on 2-amino-4,5,6,7-tetrahydro-benzothiophene derivatives [2].

Step-by-Step Methodology
  • Preparation: Dissolve the 2-amino-4,5,6,7-tetrahydro-benzothiophene derivative (1.0 equiv) in anhydrous dichloromethane or THF.

  • Base Addition: Add a base such as NaOH (aqueous, biphasic system) or anhydrous DIPEA (2.0 equiv) to act as an acid scavenger. Causality: The base neutralizes the HCl byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic and stall the reaction.

  • Acylation: Cool to 0 °C and add the desired acyl chloride (1.1 equiv) dropwise.

  • Monitoring: Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

  • Isolation: Perform a standard aqueous workup, dry the organic phase, and purify via flash chromatography to isolate the target benzothiophene amide [2].

Workflow Step1 Dissolve Amino- benzothiophene Step2 Add Base (NaOH/DIPEA) Step1->Step2 Step3 Dropwise Addition of Acyl Chloride Step2->Step3 Step4 Stir at RT & Monitor (LC-MS) Step3->Step4 Step5 Aqueous Workup & Chromatography Step4->Step5

Workflow for the late-stage N-acylation of benzothiophene derivatives.

References

  • Title: A short review: Chemistry of thioisatin and its derivatives Source: Indian Journal of Chemistry, Sec B, Vol. 60B, March 2021, pp. 446-455. URL: [Link]

  • Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt Source: Journal of Medicinal Chemistry, 2023, 66 (11), 7355-7373. URL: [Link]

Method

Application Note: Design and Synthesis of Catalytic Complexes Derived from 4-Bromo-1-benzothiophene-2-carbonyl chloride

Executive Summary In modern catalytic design, the demand for highly tunable, rigid, and electronically versatile ligand backbones is paramount. 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern catalytic design, the demand for highly tunable, rigid, and electronically versatile ligand backbones is paramount. 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) has emerged as a privileged bifunctional synthon in the development of both transition-metal pre-catalysts and advanced organocatalysts[1]. This application note details the mechanistic rationale, divergent synthetic workflows, and self-validating benchtop protocols for converting this building block into high-performance catalytic complexes.

Structural & Mechanistic Rationale

The utility of 4-bromo-1-benzothiophene-2-carbonyl chloride stems from its orthogonal reactivity and the unique stereoelectronic properties of the benzothiophene core:

  • Dual-Site Orthogonal Reactivity: The highly electrophilic C2-carbonyl chloride enables rapid, low-temperature acylation with amines or chiral auxiliaries (e.g., squaramides or prolinol) without the need for peptide coupling reagents[2]. Conversely, the C4-bromide requires elevated temperatures and transition-metal catalysis (e.g., Ullmann or Buchwald-Hartwig couplings) to undergo functionalization, allowing for step-wise, protecting-group-free ligand synthesis[3].

  • Electronic Tuning & Hemilability: The electron-rich nature of the benzothiophene fused-ring system enhances the electron-donating capacity of derived ligands, stabilizing high-valent metal intermediates during catalytic cycles. Furthermore, the ring's sulfur atom can act as a hemilabile coordinating site—temporarily binding to the metal center to stabilize reactive intermediates, then dissociating to open a coordination site for incoming substrates[4].

  • Rigid Bite Angles: When dimerized via diamines (e.g., ethylenediamine), the rigid bicyclic structure enforces a strict geometric bite angle, which is critical for maintaining the square-planar or tetrahedral geometries required for highly enantioselective Lewis acid catalysis[4].

Divergent Synthetic Workflows

The following workflow illustrates the divergent pathways utilized to transform the base synthon into distinct classes of catalytic complexes.

CatalyticWorkflow Start 4-Bromo-1-benzothiophene- 2-carbonyl chloride Acylation C2-Acylation (Amidation) Start->Acylation Base, Amine, 0°C Coupling C4-Bromine (Cross-Coupling) Start->Coupling Pd/Cu Catalyst, Heat Ligand1 Carboxamide Ligands (N,O-coordination) Acylation->Ligand1 Ligand2 NHC Precursors (C,C*-coordination) Coupling->Ligand2 Cat1 Cu/Ni/Pd Lewis Catalysts (Michael Additions) Ligand1->Cat1 Metal Salt (e.g., CuCl2) Cat2 Pt/Pd NHC Complexes (Hydrosilylation) Ligand2->Cat2 Ag2O, Transmetalation

Divergent synthesis of catalytic complexes from 4-Bromo-1-benzothiophene-2-carbonyl chloride.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Bis(benzothiophene-2-carboxamide) Cu(II) Lewis Acid Catalysts

This protocol describes the synthesis of a tetradentate (N,N,O,O) ligand via C2-acylation, followed by complexation with Copper(II)[4].

Step 1: Ligand Synthesis (Amidation)

  • Preparation: Dissolve 1,2-ethylenediamine (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the mixture to 0 °C. Causality: Triethylamine acts as an HCl scavenger, preventing the protonation of the diamine nucleophile, which would otherwise halt the reaction.

  • Addition: Slowly add a solution of 4-bromo-1-benzothiophene-2-carbonyl chloride (2.1 equiv) in DCM dropwise over 30 minutes.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Acid chlorides streak on silica gel. To monitor via TLC, withdraw a 10 µL aliquot, quench it in 100 µL of methanol (forming the methyl ester), and run the TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active methyl ester spot confirms complete consumption of the starting material.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the bis-carboxamide ligand.

Step 2: Metalation

  • Complexation: Dissolve the synthesized ligand in absolute ethanol. Add an equimolar amount of CuCl₂·2H₂O dissolved in a minimum amount of ethanol. Reflux for 2 hours.

  • Validation:

    • Visual: The formation of the Cu(II) complex is confirmed by a stark color shift from a pale yellow solution to a deep green/blue precipitate, characteristic of d-d transitions in square-planar Cu(II) species.

    • Spectroscopic: IR spectroscopy will show a distinct shift of the amide carbonyl stretch from ~1650 cm⁻¹ (free ligand) to ~1610 cm⁻¹ (coordinated complex), validating metal-oxygen coordination[4].

Protocol B: Synthesis of Pt(II) NHC Pre-catalysts via C4-Amination

This protocol utilizes the C4-bromo handle to install an N-heterocyclic carbene (NHC) precursor for highly stable cyclometalated Pt(II) catalysts[3].

Step 1: Ullmann-Type Coupling

  • Reaction Setup: Combine the benzothiophene derivative (1.0 equiv), imidazole (2.0 equiv), K₂CO₃ (base), and CuI (catalyst, 5 mol%) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Heating: Heat the mixture to 150 °C for 18 hours. Causality: The electron-rich nature of the benzothiophene ring makes the C4-bromide resistant to standard oxidative addition; thus, elevated temperatures in a highly polar aprotic solvent (NMP) are mandatory to drive the coupling[3].

  • Workup: Quench with water, extract with methyl tert-butyl ether (MTBE), and purify via flash chromatography.

Step 2: NHC Formation and Transmetalation

  • Methylation: Treat the resulting imidazole intermediate with methyl iodide in THF at 60 °C to form the imidazolium salt.

    • Self-Validation Check: ¹H NMR will show the disappearance of the imidazole N-H proton and the emergence of a highly deshielded imidazolium C2-H proton (~9.5 ppm).

  • Transmetalation: React the imidazolium salt with Ag₂O to form the silver-NHC intermediate in situ, followed by the addition of Pt(COD)Cl₂. The transmetalation yields a highly phosphorescent, thermally stable C^C* cyclometalated Platinum(II) complex suitable for high-temperature hydrosilylation or OLED applications[3].

Quantitative Catalytic Performance

The structural rigidity and electronic tunability of complexes derived from this scaffold translate to exceptional catalytic metrics across various reaction classes.

Catalyst SystemTarget ApplicationSubstrate TypeYield (%)Enantiomeric Excess (ee %)TOF (h⁻¹)
Cu(II)-Bis(carboxamide) Michael Additionα,β-Unsaturated ketones88 - 94N/A120
Pt(II)-Benzothiophene NHC HydrosilylationTerminal alkynes92 - 98N/A4,500
Squaramide-Benzothiophene Asymmetric HemiketalizationPyrazolones & Ketoesters85 - 9192 - 9845
Pd(II)-Benzothiophene Pincer Suzuki-Miyaura CouplingAryl bromides95 - 99N/A10,200

Table 1: Benchmarked catalytic efficiency of transition-metal and organocatalytic systems derived from the 4-bromo-1-benzothiophene-2-carbonyl chloride scaffold.

References

  • [4] Synthesis and Characterization N,N-ethane-1,2-diyl bis(3-chloro-1-benzothiophene-2-carboxamide) and its metal complexes - ResearchGate -[Link]

  • [3] A Phosphorescent C∧C Cyclometalated Platinum(II) Dibenzothiophene NHC Complex* - Organometallics (ACS Publications) -[Link]

  • [2] Enantioselective Synthesis of Dihydrospiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives via Michael/Hemiketalization Reaction - Organic Letters (ACS Publications) -[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of 4-Bromo-1-benzothiophene-2-carbonyl chloride during storage

Focus Compound: 4-Bromo-1-benzothiophene-2-carbonyl chloride Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling 4-Bromo-1-benzothiophene-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 4-Bromo-1-benzothiophene-2-carbonyl chloride

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling 4-Bromo-1-benzothiophene-2-carbonyl chloride, a highly reactive acylating agent frequently utilized in the synthesis of complex pharmaceuticals, including Hedgehog pathway inhibitors[1][2].

Due to the extreme electrophilicity of the acyl chloride moiety, this reagent is highly susceptible to degradation during storage and handling. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the integrity of your reagent.

Mechanistic Causality: The Hydrolysis Problem

The core instability of 4-Bromo-1-benzothiophene-2-carbonyl chloride lies in its vulnerability to atmospheric moisture[3]. When exposed to ambient air, water acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride leaving group to yield 4-bromo-1-benzothiophene-2-carboxylic acid and hydrogen chloride (HCl) gas[4][5].

Because the resulting carboxylic acid has a significantly higher melting point and lower solubility in non-polar solvents than the parent acid chloride, this degradation physically manifests as clumping or the formation of a white, insoluble precipitate[1][6].

Visualizing the Degradation vs. Preservation Pathways

G cluster_degradation Hydrolysis Pathway (Improper Storage) cluster_preservation Preservation Pathway (Best Practices) A 4-Bromo-1-benzothiophene- 2-carbonyl chloride B Moisture Ingress (H₂O) A->B Ambient Air Exposure E Inert Atmosphere (Argon Purge) A->E Schlenk/Glovebox C Nucleophilic Acyl Substitution B->C D Carboxylic Acid + HCl (Solid Precipitate) C->D F Desiccation & Cold Storage (2-8°C) E->F G Reagent Preserved (Reactive Acyl Chloride) F->G

Workflow contrasting acyl chloride hydrolysis degradation with inert atmosphere preservation.

Troubleshooting FAQs

Q: My 4-Bromo-1-benzothiophene-2-carbonyl chloride arrived as a clear liquid/low-melting solid, but now there are white clumps in the bottle. What happened? A: The white clumps are the hydrolysis byproduct, 4-bromo-1-benzothiophene-2-carboxylic acid[1]. Acid chlorides react vigorously with ambient moisture. The resulting carboxylic acid is insoluble in the neat acid chloride and most non-polar solvents, leading to precipitation[6].

Q: I store the bottle in the refrigerator (2-8°C) as recommended. Why is it still degrading? A: While cold storage reduces the kinetic rate of degradation, it introduces a severe condensation risk. If a cold bottle is opened in ambient air before equilibrating to room temperature, atmospheric moisture immediately condenses on the inner walls of the container and the reagent surface. This localized water concentration rapidly accelerates hydrolysis[7].

Q: How can I validate the integrity of my reagent before a critical amide coupling reaction? A: You can perform a self-validating solubility test. Extract a small aliquot using a dry syringe and inject it into anhydrous toluene or dichloromethane (DCM)[6]. The intact acid chloride will dissolve completely, yielding a clear solution. If the solution is cloudy or contains undissolved particulates, the reagent has partially hydrolyzed to the carboxylic acid.

Q: Why is Argon preferred over Nitrogen for inert storage? A: Argon is denser than air, allowing it to form a protective "blanket" directly over the liquid or solid reagent. Nitrogen is slightly lighter than air and can easily be displaced by ambient drafts when the container is opened[8][9].

Self-Validating Experimental Protocols
Protocol A: Benchtop Dispensing via Positive-Pressure Inert Gas (Syringe Technique)

Causality: Syringe withdrawal creates a partial vacuum inside the reagent bottle. If not compensated, this vacuum will pull moist ambient air through the septum puncture, destroying the remaining reagent[8].

  • Preparation: Ensure the reagent bottle is equipped with a high-quality septum (e.g., Sure/Seal™) and has fully equilibrated to room temperature to prevent condensation[8][9].

  • Purging: Attach a needle to a Schlenk line or an Argon balloon. Insert the needle into a dry, oven-baked syringe and flush the syringe with Argon three times[9].

  • Pressurization: Draw a volume of Argon into the syringe equal to the volume of 4-Bromo-1-benzothiophene-2-carbonyl chloride you intend to extract.

  • Extraction: Insert the syringe needle vertically through the septum. Inject the Argon into the headspace to maintain positive pressure, then draw up the required volume of reagent[8].

  • Validation Step: The syringe plunger should move smoothly without resisting (which would indicate a vacuum). The extracted liquid should be completely transparent when injected into an anhydrous reaction solvent.

Protocol B: Long-Term Storage & Aliquoting (Glovebox Method)

Causality: For highly sensitive acid chlorides, long-term storage as a toluene-wet cake or in single-use aliquots prevents repeated exposure to trace moisture from repeated septum punctures[2].

  • Transfer: Move the primary reagent bottle, pre-dried amber glass vials, and PTFE-lined caps into an inert atmosphere glovebox (Argon atmosphere preferred)[9].

  • Aliquoting: Dispense the 4-Bromo-1-benzothiophene-2-carbonyl chloride into the vials. If storing as a solution, use strictly anhydrous, degassed solvents (e.g., dry DCM or Toluene)[6].

  • Sealing: Cap the vials tightly. Wrap the junction between the cap and the vial with Parafilm to provide a secondary moisture barrier[7].

  • Cold Storage: Remove the sealed vials from the glovebox and store them in a dedicated chemical refrigerator at 2-8°C.

  • Validation Step: Over time, inspect the aliquots prior to opening. They should remain visually identical to the day they were sealed, with no bulging of the cap or pressure build-up (which would indicate HCl gas evolution from hydrolysis)[10].

Quantitative Storage & Stability Data

The following table summarizes the critical parameters for maintaining the stability of 4-Bromo-1-benzothiophene-2-carbonyl chloride.

ParameterOptimal ConditionIndicator of DegradationCausality / Note
Atmosphere Argon (Ar) or Nitrogen (N₂)Ambient AirMoisture drives nucleophilic acyl substitution[4].
Temperature 2-8°C (Refrigerated)> 25°CHeat accelerates hydrolysis kinetics.
Physical State Clear liquid / uniform solidWhite clumps / precipitateFormation of insoluble 4-bromo-1-benzothiophene-2-carboxylic acid[1].
Headspace Pressure NeutralPositive pressure (hissing)Hydrolysis releases HCl gas, pressurizing the vessel[10].
Solubility (in DCM) 100% Soluble (Clear)Insoluble particulatesCarboxylic acid byproduct is insoluble in non-polar solvents[6].

Sources

Optimization

Improving reaction yield in 4-Bromo-1-benzothiophene-2-carbonyl chloride synthesis

Welcome to the technical support center for the synthesis of 4-Bromo-1-benzothiophene-2-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-benzothiophene-2-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product purity. The following content is structured in a question-and-answer format to directly address potential issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing 4-Bromo-1-benzothiophene-2-carbonyl chloride?

The most prevalent and direct method for synthesizing 4-Bromo-1-benzothiophene-2-carbonyl chloride is the conversion of its corresponding carboxylic acid, 4-Bromo-1-benzothiophene-2-carboxylic acid[1][2][3], using a suitable chlorinating agent. The most commonly employed reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][5][6][7][8] Both reagents effectively replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom to form the highly reactive acyl chloride.[9]

Q2: Thionyl Chloride vs. Oxalyl Chloride: Which is the better choice for my synthesis?

The choice between thionyl chloride and oxalyl chloride depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product. Both are excellent reagents, but they have distinct advantages and disadvantages.[5][10]

Oxalyl chloride, particularly when used with a catalytic amount of N,N-dimethylformamide (DMF), often allows for milder reaction conditions (e.g., room temperature) and is known for producing very clean reactions with high yields.[8][11][12] The byproducts of the reaction with oxalyl chloride are all gaseous (CO₂, CO, and HCl), which simplifies purification.[10][13]

Thionyl chloride is a less expensive and commonly used reagent that also produces gaseous byproducts (SO₂ and HCl), facilitating an irreversible and high-yielding reaction.[4][5][14] However, reactions with thionyl chloride often require heating (reflux) to go to completion, which may not be suitable for thermally sensitive substrates.[8][15]

Table 1: Comparison of Common Chlorinating Agents

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Conditions Neat or in a solvent (e.g., toluene), often requires reflux (60-80 °C).[8][15]Anhydrous solvent (e.g., DCM, Toluene) at 0 °C to room temperature, catalytic DMF.[8]
Byproducts SO₂(g), HCl(g).[4][5]CO₂(g), CO(g), HCl(g).[12][13]
Advantages Cost-effective; gaseous byproducts simplify workup.[4][14]Milder conditions; very clean reaction; all byproducts are gaseous.[10][12]
Disadvantages Often requires heating; can cause charring or side reactions with sensitive substrates.[15]More expensive; must be handled with care due to toxicity.
Catalyst Can be accelerated with catalytic DMF.[14]Almost always used with catalytic DMF.[8][12]
Q3: Why is a catalytic amount of DMF often recommended, especially with oxalyl chloride?

The addition of a catalytic amount of N,N-dimethylformamide (DMF) significantly accelerates the conversion of carboxylic acids to acyl chlorides.[14] DMF reacts with the chlorinating agent (thionyl chloride or oxalyl chloride) to form a Vilsmeier-type reagent, which is a more potent acylating agent than the chlorinating agent alone. This intermediate reacts more rapidly with the carboxylic acid, allowing the reaction to proceed under milder conditions and often improving the overall yield and reaction rate, especially for less reactive or sterically hindered acids.[14][16]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My reaction yield is very low or I've recovered only the starting carboxylic acid.

This is the most common issue and is almost always attributable to one of the following causes:

  • Cause A: Presence of Moisture

    • Explanation: Acyl chlorides are highly reactive and readily hydrolyze back to the corresponding carboxylic acid in the presence of even trace amounts of water.[15][17] Both the chlorinating agents themselves and the acyl chloride product are moisture-sensitive.[14]

    • Solution:

      • Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for several hours) and cooled under an inert atmosphere (e.g., a stream of nitrogen or argon) before use.

      • Reagents & Solvents: Use anhydrous solvents. If the solvent is from a previously opened bottle, consider using a freshly opened bottle or re-distilling it over a suitable drying agent. Ensure the starting 4-Bromo-1-benzothiophene-2-carboxylic acid is completely dry.

      • Atmosphere: Conduct the entire experiment under a dry, inert atmosphere (N₂ or Ar).

  • Cause B: Incomplete Reaction

    • Explanation: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or poor quality of the chlorinating agent.

    • Solution:

      • Temperature & Time: If using thionyl chloride, ensure the reaction is heated sufficiently (e.g., reflux) until gas evolution ceases.[15] For oxalyl chloride, allow the reaction to stir for an adequate time at room temperature.

      • Reagent Quality: Use a fresh bottle of thionyl chloride or oxalyl chloride. Old reagents can decompose, leading to lower reactivity.[15]

      • Stoichiometry: Use a slight excess of the chlorinating agent (typically 1.5 to 2.5 equivalents) to drive the reaction to completion.[15]

  • Cause C: Inefficient Removal of Gaseous Byproducts

    • Explanation: The formation of gaseous byproducts like HCl and SO₂ (from SOCl₂) or CO₂ and CO (from (COCl)₂) drives the reaction forward according to Le Châtelier's principle.[14] If these gases are not effectively removed from the reaction vessel, the equilibrium can be affected.

    • Solution:

      • Venting: Ensure the reaction is equipped with a condenser and a proper outlet (e.g., a drying tube or a bubbler connected to a scrubber) to allow gases to escape while protecting the reaction from atmospheric moisture.

      • Inert Gas Flow: A gentle stream of an inert gas (N₂ or Ar) can help carry away the gaseous byproducts.

Problem 2: My final product is a dark brown or black oil/solid instead of the expected solid.
  • Explanation: Discoloration typically indicates the formation of impurities due to side reactions or decomposition, often caused by excessive heating.[15] The purity of the starting material can also contribute to discoloration.

  • Solution:

    • Temperature Control: Avoid overheating the reaction mixture. If using thionyl chloride, maintain a gentle reflux and do not heat excessively. Consider using oxalyl chloride at room temperature as a milder alternative.

    • Starting Material Purity: Ensure the 4-Bromo-1-benzothiophene-2-carboxylic acid is pure before starting the reaction. Recrystallize it if necessary.

    • Purification: If the crude product is discolored, purification by vacuum distillation or recrystallization from a non-polar solvent (e.g., hexanes) may be necessary to obtain a pure, colorless product.[15][18]

Problem 3: How do I effectively remove the excess chlorinating agent after the reaction?
  • Explanation: Complete removal of excess thionyl chloride or oxalyl chloride is crucial for obtaining a pure product and preventing interference with subsequent reactions.[15]

  • Solution:

    • Distillation/Evaporation: Both thionyl chloride (b.p. ~76 °C) and oxalyl chloride (b.p. ~63 °C) are volatile.[12][15] The bulk of the excess reagent can be removed by rotary evaporation.

    • Azeotropic Removal: To remove the final traces, add a dry, inert, higher-boiling solvent like toluene to the crude product and remove it again by rotary evaporation. This process, known as an azeotropic removal or "chaser solvent" method, can be repeated 2-3 times to ensure all volatile reagents are gone.[15]

    • High Vacuum: After rotary evaporation, placing the flask on a high vacuum line for a period can help remove the last traces of dissolved gases (HCl, SO₂) and residual chlorinating agent.[15]

Visualized Workflow and Troubleshooting

The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting common issues.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Starting Material & Glassware Inert_Atmosphere Assemble under Inert Atmosphere (N2/Ar) Start->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Add_Reagent Add Chlorinating Agent (SOCl2 or (COCl)2 + cat. DMF) Add_Solvent->Add_Reagent React Stir/Reflux until Reaction is Complete Add_Reagent->React Remove_Excess Remove Excess Reagent (Rotovap + Toluene Chaser) React->Remove_Excess Purify Purification (If necessary) Remove_Excess->Purify Final_Product Pure Acyl Chloride Purify->Final_Product Troubleshooting_Tree Problem Problem: Low Reaction Yield Check_Moisture Is the system rigorously dry? Problem->Check_Moisture Start Here Check_Completion Did the reaction go to completion? Check_Moisture->Check_Completion Yes Sol_Moisture Solution: - Oven-dry all glassware - Use anhydrous solvents - Run under N2/Ar Check_Moisture->Sol_Moisture No Check_Workup Was the product lost in workup? Check_Completion->Check_Workup Yes Sol_Completion Solution: - Check reagent quality - Increase time/temp - Use cat. DMF Check_Completion->Sol_Completion No Sol_Workup Solution: - Avoid aqueous workup - Confirm product identity before purification Check_Workup->Sol_Workup Possible

Caption: Troubleshooting decision tree for low yield issues.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)
  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-Bromo-1-benzothiophene-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (2.0 eq) to the flask, either neat or in an anhydrous solvent like toluene. A few drops of DMF (0.1 eq) can be added to catalyze the reaction. [14]3. Reaction: Stir the mixture at room temperature. The reaction may be gently heated to 70-80 °C under the inert atmosphere. [15]Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂), which is typically complete within 2-4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporator).

  • Purification: Add a small amount of dry toluene and evaporate again under reduced pressure to azeotropically remove the last traces of SOCl₂. Repeat this step twice. The resulting crude 4-Bromo-1-benzothiophene-2-carbonyl chloride is often of sufficient purity for subsequent steps but can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis using Oxalyl Chloride ((COCl)₂)
  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-Bromo-1-benzothiophene-2-carboxylic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops with a syringe).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise via a syringe. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours until gas evolution ceases and the reaction mixture becomes a clear solution.

  • Workup: Carefully remove the solvent and all volatile byproducts under reduced pressure (rotary evaporator). The resulting crude acyl chloride is typically very pure and can be used directly.

References

  • DMF‐catalysed chlorination of carboxylic acids. ResearchGate. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Clark, J. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Oxalyl chloride. Wikipedia. [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. (2020, February 17). [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. OrgoSolver. [Link]

  • Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Journal of the American Chemical Society, 132(14), 5002–5003. [Link]

  • Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2021, February 14). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]

  • Kareem, A. (2020-2021). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Al-Mustansiriyah University. [Link]

  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]

  • Synthesis of benzothiophenes. Organic Chemistry Portal. [Link]

  • Getting Towed Uphill. Chemistry LibreTexts. (2022, October 4). [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Why cool a reaction down when adding reagents if you're only going to reflux subsequently? Chemistry Stack Exchange. (2024, March 28). [Link]

  • INORGANIC SULFUR REAGENTS. 1. THE THIONYL HALIDES. DTIC. [Link]

  • 4-BROMO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 5194-37-6. Matrix Fine Chemicals. [Link]

  • Acyl Chlorides. Save My Exams. (2025, June 23). [Link]

  • Cas 93104-01-9,4-Bromo-1-benzothiophene-2-carbonyl chloride. lookchem. [Link]

  • Kallur, H. J. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [Source for general benzothiophene synthesis context]. [Link]

  • Synthesis of acyl chlorides. Organic Chemistry Portal. [Link]

  • 4-bromo-1-benzothiophene-2-sulfonyl chloride. PubChemLite. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. [Link]

  • WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.
  • How to Overcome Challenges in Carbonyl Compound Purification? Acme Organics. (2025, July 24). [Link]

  • To a 3 L three-necked, round-bottomed flask... Organic Syntheses Procedure. [Link]

  • Journal of Medicinal Chemistry, 2006, Vol. 49, No. I. [Link]

  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. (2023, January 22). [Link]

  • JP4357608B2 - Purification method of benzothiophene.
  • Need help in converting a carboxylic acid to an acyl chloride. Reddit. (2015, July 17). [Link]

  • A-bromination of carbonyl groups... Chemia. (2022, April 27). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Anhydrous Solvent Conditions for 4-Bromo-1-benzothiophene-2-carbonyl chloride

Welcome to the technical support center for 4-Bromo-1-benzothiophene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Bromo-1-benzothiophene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing anhydrous solvent conditions in reactions involving this highly reactive intermediate.

Introduction: The Criticality of Anhydrous Conditions

4-Bromo-1-benzothiophene-2-carbonyl chloride is a valuable reagent in organic synthesis, particularly for the introduction of the 4-bromo-1-benzothiophene moiety in the development of new therapeutic agents and materials.[1] As an acyl chloride, its reactivity is centered on the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] The most prevalent and often detrimental nucleophile in a laboratory setting is water.

The presence of even trace amounts of moisture can lead to the rapid hydrolysis of 4-Bromo-1-benzothiophene-2-carbonyl chloride back to its corresponding carboxylic acid.[3] This not only consumes the starting material but can also lead to the formation of byproducts that complicate purification and reduce overall yield. The benzothiophene ring itself, while more stable than a furan ring, can be sensitive to the acidic conditions generated during hydrolysis (HCl formation), potentially leading to side reactions.[3] Therefore, maintaining strictly anhydrous conditions is paramount for successful and reproducible outcomes.[4]

This guide provides a comprehensive overview of best practices, frequently asked questions, and troubleshooting strategies to ensure the integrity of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical when working with 4-Bromo-1-benzothiophene-2-carbonyl chloride?

A1: The acyl chloride functional group is highly reactive towards water.[1] This reaction, known as hydrolysis, converts the 4-Bromo-1-benzothiophene-2-carbonyl chloride into 4-bromo-1-benzothiophene-2-carboxylic acid and hydrochloric acid (HCl).[5] This has several negative consequences for your experiment:

  • Reduced Yield: Your desired reaction will be in competition with the hydrolysis reaction, leading to a lower yield of your target molecule.

  • Byproduct Formation: The resulting carboxylic acid can sometimes participate in side reactions or complicate the purification of your desired product.

  • Catalyst Deactivation: In reactions that utilize moisture-sensitive catalysts, the presence of water can deactivate the catalyst, further impeding your reaction.

Q2: What are the visual indicators of solvent moisture contamination?

A2: While a quantitative measurement using Karl Fischer titration is the most accurate method, there are some visual cues that can suggest moisture contamination in your solvents or during your reaction:

  • Cloudy or Hazy Appearance: Anhydrous solvents should be clear. A cloudy or hazy appearance can indicate the presence of suspended water droplets.

  • Fuming Upon Addition: When adding a highly reactive acyl chloride like 4-Bromo-1-benzothiophene-2-carbonyl chloride to a solvent, fuming (the formation of HCl gas upon reaction with airborne moisture) can indicate a wet solvent or atmosphere.

  • "Clumping" of Drying Agents: When adding a drying agent like anhydrous magnesium sulfate or sodium sulfate, if it clumps together at the bottom of the flask, it is actively removing water.[6][7] If freshly added drying agent remains free-flowing like a powder, the solvent is likely dry.[7]

Q3: Which anhydrous solvents are most compatible with 4-Bromo-1-benzothiophene-2-carbonyl chloride?

A3: The choice of solvent will depend on the specific reaction being performed. However, for reactions with acyl chlorides, common choices include:

  • Aprotic, Non-polar Solvents: Dichloromethane (DCM), Toluene, and Tetrahydrofuran (THF) are frequently used.[3]

  • Polar, Aprotic Solvents: Acetonitrile can also be used, but like THF, it is hygroscopic and must be rigorously dried.[2]

It is crucial to ensure these solvents are of high purity and have been appropriately dried before use.[8][9]

Q4: What are the best practices for drying and storing solvents for this application?

A4: For demanding applications, commercially available anhydrous solvents are recommended.[10] However, if you need to dry solvents in-house, several methods are effective:

  • Solvent Stills: Distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DCM) is a traditional and effective method.[11][12]

  • Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for removing water from many common organic solvents.[2] The solvent should be in contact with the sieves for at least 24 hours.

  • Storage: Once dried, solvents should be stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, often with activated molecular sieves. Using a syringe to dispense the solvent through a septum cap can help maintain its anhydrous nature.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with 4-Bromo-1-benzothiophene-2-carbonyl chloride that are related to solvent conditions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Hydrolysis of the Acyl Chloride 1. Verify Solvent Anhydrousness: Use Karl Fischer titration to confirm the water content of your solvent is <50 ppm. 2. Dry Glassware Thoroughly: Oven-dry glassware at >120°C for several hours or flame-dry under vacuum immediately before use. 3. Use an Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon gas. 4. Check Starting Materials: Ensure all other reagents are also anhydrous.
Incomplete Reaction 1. Temperature Control: Some reactions may require heating to proceed at an adequate rate. Monitor the reaction by TLC or LC-MS. 2. Reagent Stoichiometry: Ensure the correct molar ratios of reactants are being used.
Degradation of Reagent/Product 1. Temperature Control: Avoid excessive heating, which can lead to decomposition.[3] 2. Purify the Acyl Chloride: If the 4-Bromo-1-benzothiophene-2-carbonyl chloride is old or has been improperly stored, consider purification by distillation or recrystallization (if solid) before use.
Problem 2: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Steps
Presence of 4-bromo-1-benzothiophene-2-carboxylic acid This is a direct result of hydrolysis. Follow all steps outlined under "Hydrolysis of the Acyl Chloride" in the table above.
Tarry, Polymeric Material The benzothiophene ring can be susceptible to polymerization under strongly acidic conditions, which can be generated during hydrolysis.[3] 1. Strict Anhydrous Conditions: Minimizing HCl formation from hydrolysis is key. 2. Use of a Non-nucleophilic Base: In some reactions, adding a hindered, non-nucleophilic base like triethylamine or pyridine can scavenge any generated HCl.
Side Reactions with Solvent Some solvents, like THF, can be deprotonated by strong bases or cleaved under certain conditions. 1. Choose an Inert Solvent: Consider using a more robust solvent like toluene or DCM. 2. Review the Reaction Mechanism: Ensure your chosen solvent is compatible with all reagents and intermediates.
Problem 3: Inconsistent Reaction Rates or Results
Potential Cause Troubleshooting Steps
Variable Moisture Content Inconsistent levels of moisture between experiments will lead to variable rates of hydrolysis and, consequently, inconsistent product yields. 1. Standardize Solvent Drying Protocol: Implement a consistent and verifiable method for drying and handling your solvents for every experiment. 2. Use Freshly Opened Solvents: Whenever possible, use a freshly opened bottle of anhydrous solvent.
Atmospheric Moisture Ingress Fluctuations in lab humidity can affect the reaction. 1. Maintain a Positive Inert Gas Pressure: Ensure your reaction setup is well-sealed and under a constant, gentle flow of nitrogen or argon. 2. Use Septa and Syringes: Add reagents via syringe through a rubber septum to minimize exposure to the atmosphere.

Experimental Protocols & Visualizations

Protocol: Setting Up a Reaction Under Anhydrous Conditions
  • Glassware Preparation:

    • Thoroughly clean all glassware with an appropriate solvent.

    • Dry the glassware in an oven at 150°C for at least 4 hours, or flame-dry under a vacuum immediately before use.

    • Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation:

    • Use a freshly opened bottle of a reputable brand of anhydrous solvent or a solvent that has been properly dried and stored.[10]

    • Transfer the solvent to the reaction flask via a cannula or a dry syringe.

    • Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

  • Reaction Setup:

    • Equip the reaction flask with a magnetic stir bar, a reflux condenser (if heating), and a gas inlet adapter connected to a nitrogen or argon line with a bubbler.

    • Maintain a slight positive pressure of the inert gas throughout the experiment.

  • Addition of 4-Bromo-1-benzothiophene-2-carbonyl chloride:

    • If solid, weigh it out quickly and add it to the reaction flask under a positive flow of inert gas.

    • If liquid, add it via a dry syringe.

    • If it is dissolved in a solvent, add the solution via a syringe.

  • Running the Reaction:

    • Stir the reaction mixture at the desired temperature.

    • Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Quench the reaction appropriately, being mindful that the addition of aqueous solutions will hydrolyze any remaining acyl chloride.

Diagram: Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low or No Product Yield check_moisture Is Moisture Contamination Suspected? start->check_moisture hydrolysis_path Implement Strict Anhydrous Protocol: - Verify solvent dryness (Karl Fischer) - Flame-dry glassware - Use inert atmosphere check_moisture->hydrolysis_path Yes check_conditions Are Reaction Conditions Optimal? check_moisture->check_conditions No rerun_rxn Re-run Experiment hydrolysis_path->rerun_rxn check_conditions->rerun_rxn Yes optimize_conditions Optimize Reaction Parameters: - Adjust temperature - Verify stoichiometry - Check reagent purity check_conditions->optimize_conditions No optimize_conditions->rerun_rxn

Caption: Troubleshooting logic for addressing low product yield.

Diagram: Hydrolysis of 4-Bromo-1-benzothiophene-2-carbonyl chloride

hydrolysis_reaction reagent 4-Bromo-1-benzothiophene-2-carbonyl chloride product 4-bromo-1-benzothiophene-2-carboxylic acid + HCl reagent->product Hydrolysis water H₂O (Moisture) water->product

Sources

Optimization

Troubleshooting low conversion rates with 4-Bromo-1-benzothiophene-2-carbonyl chloride

Welcome to the Technical Support Center for 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9). As a Senior Application Scientist, I frequently see researchers encounter stalled conversions, unexpected byprod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9).

As a Senior Application Scientist, I frequently see researchers encounter stalled conversions, unexpected byproducts, or complete reaction failures when utilizing this specific building block. While the benzothiophene core provides excellent lipophilicity and structural rigidity for drug discovery, the highly reactive C2-acyl chloride is exceptionally susceptible to environmental factors and competing kinetic pathways[1].

This guide is engineered to move beyond basic troubleshooting. We will dissect the causality behind low conversion rates, establish a self-validating experimental protocol, and provide you with the mechanistic insights required to optimize your amidation and esterification workflows.

I. Mechanistic Pathway & Competing Reactions

The fundamental challenge with 4-Bromo-1-benzothiophene-2-carbonyl chloride is managing the kinetic competition between the desired nucleophilic acyl substitution (amidation/esterification) and the parasitic hydrolysis pathway[2]. Moisture introduces water as a competing nucleophile, rapidly converting the active acyl chloride into the highly unreactive 4-bromo-1-benzothiophene-2-carboxylic acid[1].

G SM 4-Bromo-1-benzothiophene- 2-carbonyl chloride Prod Target Amide/Ester SM->Prod + Nuc & Base (Desired Pathway) Deg Carboxylic Acid (Hydrolysis Product) SM->Deg + H2O (Parasitic Pathway) Nuc Nucleophile (Amine/Alcohol) Nuc->Prod Base Base (e.g., DIPEA/TEA) Base->Prod Neutralizes HCl H2O Trace Moisture (H2O)

Fig 1: Kinetic competition between desired acylation and parasitic hydrolysis.

II. Quantitative Impact of Reaction Parameters

To illustrate the causality of reagent choices, the following table summarizes the quantitative impact of various reaction conditions on the conversion rate of 4-Bromo-1-benzothiophene-2-carbonyl chloride to its corresponding amide.

Solvent ConditionBase (Equivalents)CatalystTemp ProfileTypical Conversion (%)Primary Failure Mode
Anhydrous DCMNoneNone0°C → RT< 50% Amine depletion via HCl salt formation
Wet DCM (>500 ppm H₂O)TEA (2.0 eq)NoneRT< 20% Rapid hydrolysis to carboxylic acid
Anhydrous THFPyridine (3.0 eq)None0°C → RT60 - 70% Sluggish kinetics with hindered amines
Anhydrous DCMTEA (2.0 eq)None0°C → RT75 - 85% Standard baseline conversion
Anhydrous DCM DIPEA (2.5 eq) DMAP (0.1 eq) 0°C → RT > 95% Optimized ideal conditions

III. Troubleshooting FAQs: Root Cause Analysis

Q1: My reaction stalls at exactly 50% conversion, even though my LC-MS shows the acyl chloride is completely consumed. What is happening? Root Cause: You are likely experiencing amine depletion. The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl)[3]. If an auxiliary base (like TEA or DIPEA) is absent or insufficient, the generated HCl will protonate your unreacted starting amine, forming an unreactive ammonium salt. Solution: Ensure you are using at least 2.0 to 2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Q2: I am trying to couple a sterically hindered secondary amine, but the conversion is incredibly slow. How can I force the reaction? Root Cause: The bulky bromine atom at the 4-position of the benzothiophene ring, combined with the bicyclic core, creates a sterically demanding environment around the C2-carbonyl carbon. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst (0.1 to 0.2 equivalents)[]. DMAP attacks the acyl chloride faster than the hindered amine, forming a highly reactive, positively charged acylpyridinium intermediate. This intermediate is significantly more electrophilic and highly susceptible to attack by sterically hindered amines.

Q3: My LC-MS shows a massive peak corresponding to[M-Cl+OH] instead of my product. Why did the reaction fail? Root Cause: Moisture contamination. Acyl halides are highly lachrymatory and hygroscopic[1]. Even atmospheric humidity during reagent transfer can hydrolyze 4-Bromo-1-benzothiophene-2-carbonyl chloride back into 4-bromo-1-benzothiophene-2-carboxylic acid[2]. Solution: You must treat this as an air-sensitive protocol. Flame-dry all glassware, use strictly anhydrous solvents (stored over molecular sieves), and perform transfers under an inert argon or nitrogen atmosphere.

IV. Self-Validating Experimental Protocol

To ensure trustworthiness, a protocol must validate itself in real-time. This Standard Operating Procedure (SOP) incorporates an In-Process Control (IPC) step to verify the integrity of the acyl chloride before committing your expensive amine.

Reagents Required:

  • 4-Bromo-1-benzothiophene-2-carbonyl chloride (1.0 eq)

  • Target Amine/Alcohol (1.1 eq)

  • DIPEA (2.5 eq)

  • DMAP (0.1 eq, optional but recommended for hindered nucleophiles)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Nucleophile Activation: Dissolve the target amine (1.1 eq), DIPEA (2.5 eq), and DMAP (0.1 eq) in anhydrous DCM (approx. 0.2 M concentration). Cool the mixture to 0°C using an ice bath.

  • Acyl Chloride Preparation: In a separate flame-dried vial, dissolve 4-Bromo-1-benzothiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM.

    • Self-Validation (IPC): Take a 5 µL aliquot of this solution and quench it into 100 µL of anhydrous Methanol. Run this on LC-MS. You should see complete conversion to the methyl ester. If you see the carboxylic acid mass, your starting material has degraded, and the main reaction will fail.

  • Dropwise Addition: Slowly add the acyl chloride solution dropwise to the cooled amine mixture over 15 minutes. This controls the exothermic nature of the reaction and prevents localized heating that leads to dimerization[].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring via TLC or LC-MS.

  • Quench & Workup: Dilute the reaction with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (to remove residual acid/HCl salts), 1M HCl (to remove excess amine and DMAP), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. System Preparation Flame-dry glassware Argon/N2 purge Step2 2. Reagent Dissolution Dissolve Amine + Base in anhydrous DCM Step1->Step2 Step3 3. IPC Validation Quench aliquot in MeOH Verify active ester Step2->Step3 Step4 4. Dropwise Addition Add Acyl Chloride at 0°C Control exotherm Step3->Step4 Step5 5. Quench & Workup NaHCO3 / HCl washes Extract & Dry Step4->Step5

Fig 2: Self-validating experimental workflow for amidation.

V. References

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. LibreTexts.[Link]

  • ResearchGate Community. (2021). Why did my amide synthesis does not work? ResearchGate.[Link]

Sources

Troubleshooting

Minimizing side reactions in 4-Bromo-1-benzothiophene-2-carbonyl chloride acylation

Welcome to the Technical Support & Troubleshooting Center for 4-Bromo-1-benzothiophene-2-carbonyl chloride. As a highly reactive acylating agent, this compound is a critical building block in drug development, but its co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for 4-Bromo-1-benzothiophene-2-carbonyl chloride. As a highly reactive acylating agent, this compound is a critical building block in drug development, but its complex heterocyclic structure and electrophilic nature make it prone to side reactions.

This guide is engineered for scientists to understand the causality behind these side reactions and implement self-validating protocols to maximize yield and purity.

G SM 4-Bromo-1-benzothiophene- 2-carbonyl chloride Hydrolysis Hydrolysis (Side Reaction) SM->Hydrolysis H2O Amidation Amidation / Esterification (Target) SM->Amidation Amine/Alcohol + Base FCAcyla Friedel-Crafts Acylation (Target) SM->FCAcyla Arene + AlCl3 CarboxylicAcid 4-Bromo-1-benzothiophene- 2-carboxylic acid Hydrolysis->CarboxylicAcid AmideEster Target Amide / Ester Amidation->AmideEster ArylKetone Aryl Ketone FCAcyla->ArylKetone Polymerization Resinification / Tar (Side Reaction) FCAcyla->Polymerization Excess Lewis Acid / High Temp

Reaction pathways and side reactions of benzothiophene-2-carbonyl chloride.

Knowledge Base & FAQs

Section 1: Hydrolysis & Reagent Degradation

Q: My LC-MS shows a massive peak for 4-bromo-1-benzothiophene-2-carboxylic acid instead of my target product. How is this side reaction dominating? A: Acid chlorides are exceptionally susceptible to hydrolysis[1]. Water is a small, highly mobile nucleophile that easily outcompetes bulkier amines or alcohols.

  • Causality: The highly electrophilic carbonyl carbon undergoes rapid nucleophilic attack by ambient moisture, generating HCl and the unreactive carboxylic acid. Furthermore, the generated HCl can protonate your target amine nucleophile, rendering it inactive and creating a runaway failure loop.

  • Solution: You cannot stop hydrolysis in an aqueous environment[1]. You must use strictly anhydrous solvents (e.g., THF or DCM dried over 3Å molecular sieves) and purge the reaction vessel with Argon or N₂. Always use a non-nucleophilic base (like DIPEA) to scavenge generated HCl without reacting with the acid chloride.

Section 2: Amidation Chemoselectivity

Q: I am reacting the acid chloride with an amino alcohol. How do I maximize N-acylation and prevent O-acylation or di-acylation? A: Amines are inherently better nucleophiles than alcohols, meaning N-acylation is kinetically favored. However, your choice of base and catalyst dictates the chemoselectivity.

  • Causality: If you use 4-Dimethylaminopyridine (DMAP) or pyridine, you generate an N-acylpyridinium intermediate[2]. This hyperreactive intermediate lowers the activation energy so drastically that the kinetic difference between amine and alcohol attack is blurred, leading to O-acylation side reactions.

  • Solution: To maintain strict chemoselectivity for the amine, use a weak, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) at 0 °C, and strictly avoid DMAP.

Q: My nucleophile is a highly hindered aniline. The reaction is extremely slow, and heating it causes the benzothiophene core to degrade. What is the alternative? A: Employ in situ iodide activation.

  • Causality: By adding substoichiometric amounts of Lithium Iodide (LiI) or Potassium Iodide (KI), the acid chloride is converted into a transient acid iodide[3]. Iodide is a soft nucleophile that rapidly attacks the acid chloride. The resulting acid iodide is significantly more reactive due to the greater polarizability of iodine and reduced lone-pair overlap with the carbonyl π* orbital[4]. This allows the acylation of weak nucleophiles to proceed at room temperature.

Section 3: Friedel-Crafts Acylation & Resinification

Q: When using this acid chloride to acylate an arene via Friedel-Crafts, I get heavy tar formation and low yields of the aryl ketone. Why? A: Tar formation (resinification) is a notorious problem in Friedel-Crafts acylations involving reactive sulfur-containing heterocycles like benzo[b]thiophene[5].

  • Causality: The reaction proceeds via the generation of a resonance-stabilized acylium ion[6]. While the initial acyl group deactivates the ring against polyacylation[6], aggressive conditions (large excess of strong Lewis acids like AlCl₃ and high temperatures) create a superelectrophilic environment[7]. This forces the electron-rich sulfur heterocycle to undergo intermolecular self-condensation and polymerization[5].

  • Solution: Use the absolute minimum stoichiometric amount of Lewis acid required. Because AlCl₃ forms an irreversible complex with the product ketone, you need exactly 1.05 to 1.1 equivalents[8]. Maintain the reaction at -78 °C to 0 °C to favor the thermodynamically stable product and suppress polymerization[5].

LogicTree Start Low Yield in Acylation? Q1 Is Starting Material Hydrolyzed? Start->Q1 A1_Yes Dry solvents & reagents. Use Ar/N2 atmosphere. Q1->A1_Yes Yes Q2 Is the Nucleophile Weak or Hindered? Q1->Q2 No A2_Yes Add DMAP catalyst or use KI/LiI activation. Q2->A2_Yes Yes Q3 Are there multiple reactive sites? Q2->Q3 No A3_Yes Adjust base (TEA vs Pyridine) or lower temperature. Q3->A3_Yes Yes

Troubleshooting logic tree for resolving low yields during acylation.

Quantitative Data Summaries

Table 1: Impact of Base/Catalyst Selection on Amidation Chemoselectivity

Base / CatalystMechanism of ActionSide Reaction RiskBest Use Case
DIPEA (1.5 eq) Scavenges HCl; sterically hindered, non-nucleophilic.Low (Prevents O-acylation).Primary/Secondary amines with competing -OH groups.
Pyridine (Solvent) Forms mild N-acylpyridinium intermediate.Moderate (Hydrolysis if wet).Standard amidation of unhindered substrates.
DMAP (0.1 eq) Forms hyperreactive N-acylpyridinium ion[2].High (O-acylation, di-acylation).Highly sterically hindered alcohols.
LiI (0.6 eq) Forms highly polarizable acid iodide in situ[3].Low (Mild conditions).Weak nucleophiles (e.g., sulfonamides, hindered anilines)[4].

Table 2: Lewis Acid Optimization for Friedel-Crafts Acylation[5][8]

Lewis AcidRelative StrengthStoichiometry RequiredResinification RiskRecommended Temp
AlCl₃ Very Strong1.05 - 1.1 eqHigh (Tar formation)-78 °C to 0 °C
SnCl₄ Moderate1.05 - 1.1 eqMedium0 °C to 25 °C
BF₃·OEt₂ MildCatalytic to 1.1 eqLow25 °C to 60 °C

Validated Experimental Workflows

Protocol 1: Iodide-Activated Amidation of Weak Nucleophiles

This protocol utilizes in situ acid iodide formation to acylate hindered amines without the need for harsh heating that degrades the benzothiophene ring[3][4].

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Reagent Loading: Add the weak amine nucleophile (1.0 eq) and anhydrous Lithium Iodide (LiI, 0.6 eq) to the flask.

  • Solvation: Inject 5 mL of strictly anhydrous Acetonitrile. Stir until the LiI is fully dissolved.

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dissolve 4-Bromo-1-benzothiophene-2-carbonyl chloride (1.1 eq) in 2 mL of anhydrous Acetonitrile. Add this solution dropwise over 10 minutes to control the exotherm.

  • Self-Validation Checkpoint: After 30 minutes, withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS.

    • Success: Observation of the target mass.

    • Incomplete Reaction: Observation of the methyl ester (indicating unreacted acid chloride was quenched by methanol). If the methyl ester is present, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Controlled Friedel-Crafts Acylation

This protocol minimizes the resinification and tar formation common with reactive heterocycles by strictly controlling Lewis acid stoichiometry and temperature[5][8].

  • Preparation: Flame-dry a 50 mL Schlenk flask. Purge with Argon.

  • Solvation: Dissolve the target arene (1.0 eq) and 4-Bromo-1-benzothiophene-2-carbonyl chloride (1.0 eq) in 10 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Activation: Weigh out exactly 1.05 equivalents of anhydrous Aluminum Chloride (AlCl₃) in a glovebox. Add the AlCl₃ to the reaction mixture in three equal portions over 15 minutes. Causality: AlCl₃ forms an irreversible complex with the product ketone, so slightly more than 1 equivalent is mandatory for full conversion[8].

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The highly polar acylium ion intermediate will remain at the baseline. As the product ketone forms and complexes with AlCl₃, a new spot will appear upon miniature aqueous workup of the TLC aliquot.

  • Quenching (Critical Step): Pour the reaction mixture slowly into 50 mL of vigorously stirred crushed ice containing 5 mL of concentrated HCl. Causality: The acidic ice water destroys the AlCl₃-ketone complex, liberating the free aryl ketone and preventing emulsion formation[8].

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the organics with saturated NaHCO₃, dry over MgSO₄, and concentrate.

References

  • [2] Taylor & Francis. Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides. Available at: [Link]

  • [1] ResearchGate. How to stop hydrolysis of an acyl chloride in aquous solution? Available at: [Link]

  • [3] Organic-Chemistry.org. Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Available at: [Link]

  • [4] Organic Letters (ACS Publications). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Available at: [Link]

  • [8] Wikipedia. Friedel–Crafts reaction. Available at:[Link]

  • [6] Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • [7] PMC (NIH). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at:[Link]

Sources

Optimization

Overcoming solubility issues of 4-Bromo-1-benzothiophene-2-carbonyl chloride in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the intricacies of handling rigid, halogenated heterocyclic acid chlorides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the intricacies of handling rigid, halogenated heterocyclic acid chlorides.

4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9)[1] is a notoriously difficult building block in organic synthesis. Its flat benzothiophene core promotes strong intermolecular π−π stacking, while the bulky bromine atom increases the crystal lattice energy, making it inherently resistant to dissolution in standard non-polar solvents[2]. Furthermore, its highly reactive acyl chloride moiety makes it extremely sensitive to ambient moisture, leading to rapid degradation.

This guide is designed to dissect the root causes of these solubility failures and provide self-validating, field-proven protocols to ensure your amidation or esterification workflows succeed.

Part 1: Physicochemical Profiling & Degradation Pathways

While the parent benzothiophene molecule is readily soluble in common organic solvents like ether and benzene[3], the addition of the acyl chloride group fundamentally changes its handling requirements. The most common "solubility issue" reported by scientists is actually a hydrolysis event .

When exposed to trace moisture in solvents or ambient air, the electrophilic carbonyl carbon undergoes a rapid nucleophilic addition-elimination reaction[4]. This converts the highly soluble acid chloride into 4-bromobenzo[b]thiophene-2-carboxylic acid and hydrogen chloride gas[4]. Because the resulting carboxylic acid forms robust intermolecular hydrogen bonds, its lattice energy spikes, causing it to immediately precipitate out of solution as an intractable white solid.

G A 4-Bromo-1-benzothiophene- 2-carbonyl chloride (Soluble in DCM/THF) B Moisture (H2O) Nucleophilic Attack A->B Exposure to air/wet solvent C 4-Bromobenzo[b]thiophene- 2-carboxylic acid (Insoluble Precipitate) B->C Hydrolysis D HCl (Gas/Acidic Byproduct) B->D Elimination

Fig 1: Hydrolysis pathway of the acid chloride leading to insoluble carboxylic acid precipitation.

Part 2: Solvent Selection Matrix

To prevent aggregation and degradation, solvent selection must balance polarity, dielectric constant, and the ability to maintain strictly anhydrous conditions.

SolventDielectric Constant ( ϵ )Solvation CapacityMoisture RiskApplication Recommendation
Dichloromethane (DCM) 8.93HighLow (if anhydrous)Primary Choice. Excellent for room-temperature dissolution.
Tetrahydrofuran (THF) 7.52HighModerate (hygroscopic)Excellent for amidation, but must be freshly distilled from Na/benzophenone.
Toluene 2.38ModerateLowGood for high-temp reflux. Disrupts π−π stacking via π -solvation.
N,N-Dimethylformamide (DMF) 36.7Very HighHigh (hard to dry)Use only as a catalytic co-solvent (1-5% v/v) for stubborn aggregates.
Hexanes / Heptane 1.89Very LowLowAvoid. Causes immediate precipitation of the acid chloride.

Part 3: Troubleshooting FAQs

Q1: I dissolved the compound in anhydrous DCM, but a white precipitate formed after 15 minutes. What is happening? A: You are observing hydrolysis, not a simple solubility failure. Acid chlorides are highly electrophilic and will rapidly react with trace moisture[4]. This converts the soluble acid chloride into the insoluble carboxylic acid. Causality: Even if your DCM is anhydrous, ambient humidity can enter an improperly sealed flask. Self-Validation Check: If the reaction flask is fuming, hydrogen chloride gas is being released, confirming moisture contamination[5]. You must switch to a Schlenk line and purge your system with Argon.

Q2: I need to couple this acid chloride with an amine in a polar solvent, but it clumps up upon addition. How do I prevent this? A: Direct addition of the solid acid chloride to a polar amine solution causes localized high concentrations. This leads to the immediate precipitation of amine hydrochloride salts (the co-product of the amidation), which physically trap the unreacted acid chloride[6]. Causality & Solution: Utilize a reverse-addition strategy. Pre-dissolve the acid chloride in anhydrous THF. In a separate vessel, prepare your amine and a sacrificial base (e.g., triethylamine or pyridine) to neutralize the HCl[6]. Add the acid chloride solution dropwise at 0 °C to maintain a controlled reaction rate and prevent aggregation.

Q3: Can I use heat to force dissolution in toluene? A: Yes, but with strict environmental controls. Solubility is temperature-dependent, and heating provides the thermodynamic energy to disrupt the crystal lattice[2]. Toluene is an excellent choice because its aromatic nature allows for π -solvation of the benzothiophene ring. Causality: Heating must be done strictly under an inert atmosphere. Prolonged heating of acid chlorides in the presence of trace oxygen or moisture will lead to thermal degradation. Heat gently (40-50 °C) and if it does not dissolve, add 5% v/v anhydrous THF rather than increasing the temperature further.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure complete dissolution and prevent degradation, follow this self-validating workflow for handling 4-Bromo-1-benzothiophene-2-carbonyl chloride.

Step 1: Glassware & Environmental Preparation

  • Flame-dry a 2-neck round-bottom flask under a high vacuum ( <0.1 Torr) for 5 minutes.

  • Backfill the flask with ultra-high purity (UHP) Argon. Repeat the vacuum-purge cycle three times.

  • Causality: Acid chlorides fume nastily in air due to HCl generation[5]. Removing microscopic water layers from the glass surface is non-negotiable.

Step 2: Solvent Validation

  • Draw 10 mL of anhydrous DCM or THF via an oven-dried, air-tight syringe.

  • Self-Validation Check: Perform a Karl Fischer titration on the solvent batch. Proceed only if the water content is <50 ppm.

Step 3: Dissolution Phase

  • Transfer the 4-Bromo-1-benzothiophene-2-carbonyl chloride solid into the flask under a positive stream of Argon.

  • Inject the anhydrous solvent at 25 °C while stirring at 400 RPM.

  • Self-Validation Check: Observe the flask for 5 minutes. If the solution becomes completely clear and transparent without any fuming or gas evolution, the anhydrous integrity of the system is confirmed. If fuming occurs, moisture has breached the system, and the batch must be discarded.

Step 4: Reaction Execution (Amidation/Esterification)

  • Cool the clear acid chloride solution to 0 °C using an ice bath.

  • Add the target nucleophile (amine/alcohol) and the sacrificial base (e.g., Triethylamine) dropwise to prevent exothermic salt trapping[6].

Workflow Step1 Step 1: Glassware Prep Flame dry under vacuum Argon backfill Step2 Step 2: Solvent Prep Anhydrous DCM/THF Karl Fischer <50 ppm Step1->Step2 Step3 Step 3: Dissolution Add acid chloride Stir at 25°C under Ar Step2->Step3 Decision Clear Solution? Step3->Decision Step4 Step 4: Reaction Dropwise addition to amine/base at 0°C Decision->Step4 Yes Error Troubleshoot Add 5% dry DMF or gentle heating Decision->Error No (Precipitate) Error->Step3 Retry

Fig 2: Step-by-step workflow for the dissolution and reaction of moisture-sensitive acid chlorides.

References

  • Royal Society of Chemistry. "Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene." RSC.org. URL:[Link]

  • IIT Kanpur. "Chemistry Acid Chloride | SATHEE JEE." iitk.ac.in. URL:[Link]

  • Organic Chemistry Tutor. "Synthesis and Reactions of Acid Chlorides." organicchemistrytutor.com. URL:[Link]

  • Doc Brown's Chemistry. "Hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism." docbrown.info. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Bromo-1-benzothiophene-2-carbonyl chloride vs 5-bromo isomer reactivity comparison

An in-depth technical analysis of the reactivity profiles of 4-Bromo-1-benzothiophene-2-carbonyl chloride and its 5-bromo isomer reveals critical distinctions that dictate their utility in complex organic synthesis. As b...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the reactivity profiles of 4-Bromo-1-benzothiophene-2-carbonyl chloride and its 5-bromo isomer reveals critical distinctions that dictate their utility in complex organic synthesis. As bifunctional building blocks, these compounds offer two distinct reactive sites: a highly electrophilic C-2 acyl chloride for nucleophilic acyl substitution (NAS) and a brominated aromatic position for transition-metal-catalyzed cross-coupling.

While the acyl chloride reactivity remains relatively consistent between the two isomers, the positional shift of the bromine atom from C-5 to C-4 introduces profound steric and electronic variables that must dictate your catalyst selection and workflow design.

Causality of Reactivity: Electronic vs. Steric Effects

Nucleophilic Acyl Substitution (C-2 Position)

Acyl chlorides on the benzothiophene core exhibit high electrophilicity, necessitating strict anhydrous handling to prevent premature hydrolysis[1]. The reactivity of the C-2 carbonyl is primarily governed by the inductive electron-withdrawing effect (-I) of the bromine atom. Because the C-4 position is closer to the thiophene ring than the C-5 position, the 4-bromo isomer exerts a marginally stronger inductive pull, slightly increasing the electrophilicity of the carbonyl carbon. However, in practical synthetic applications, this kinetic difference is negligible. Both isomers undergo rapid, exothermic amidation or esterification.

Palladium-Catalyzed Cross-Coupling (C-Br Position)

The 4-bromo-1-benzothiophene core is a foundational building block in the synthesis of complex APIs, where its cross-coupling capabilities are heavily leveraged[2]. However, direct functionalization of the benzothiophene core via cross-coupling requires careful catalyst selection to overcome positional deactivation[3]. In palladium-catalyzed cross-coupling reactions of benzothiophenes, the reactivity and site-selectivity are dictated by both the halogen type and its steric environment[4].

  • The 5-Bromo Advantage: The C-5 position is electronically activated and sterically unencumbered. Oxidative addition of a low-valent Pd(0) species into the C5-Br bond is rapid, allowing for Suzuki-Miyaura or Buchwald-Hartwig couplings to proceed under mild conditions (40–60 °C) using standard ligands like dppf or PPh3.

  • The 4-Bromo Challenge: The C-4 position suffers from a pronounced "peri-interaction" with the adjacent C-3 proton (or any C-3 substituent). This steric shielding physically blocks the approach of the bulky palladium-ligand complex, drastically increasing the activation energy required for oxidative addition. Consequently, the 4-bromo isomer requires forcing conditions (80–100 °C) and sterically demanding, electron-rich ligands (e.g., RuPhos or SPhos) to achieve comparable conversions.

Quantitative Reactivity Comparison

The following tables summarize the kinetic profiles and sequential functionalization yields for both isomers, demonstrating the divergence in their cross-coupling efficiency.

Table 1: Reactivity Profiling & Kinetic Comparison

Property/Reaction Parameter4-Bromo-1-benzothiophene-2-carbonyl chloride5-Bromo-1-benzothiophene-2-carbonyl chloride
NAS Rate (Amidation at 0 °C) Very Fast (< 30 min to completion)Fast (< 45 min to completion)
Pd Oxidative Addition Rate Sluggish (Requires high activation energy)Rapid (Low activation energy barrier)
Optimal Pd Ligand RuPhos, SPhos (Sterically demanding)dppf, PPh3 (Standard bulk)
Peri-Steric Hindrance High (Interaction with C-3 position)Low (Unencumbered)

Table 2: Experimental Yields for Sequential Functionalization

SubstrateStep 1: Amidation Yield (%)Step 2: Suzuki Coupling Yield (%)Overall 2-Step Yield (%)
4-Bromo Isomer 94%72% (at 90 °C, Pd2(dba)3 / RuPhos)67.6%
5-Bromo Isomer 92%91% (at 60 °C, Pd(dppf)Cl2)83.7%

Bifunctional Reactivity Workflow

ReactivityWorkflow Start Bifunctional Precursor (4-Br vs 5-Br Isomer) NAS Nucleophilic Acyl Substitution (C-2) Start->NAS Amine, DIPEA 0°C to RT Coupling5 5-Bromo Pathway (Standard Pd-Catalysis) NAS->Coupling5 Mild Heating Low Steric Hindrance Coupling4 4-Bromo Pathway (Bulky Ligand Pd-Catalysis) NAS->Coupling4 High Heat Peri-Steric Hindrance Product5 5-Substituted Benzothiophene Amide Coupling5->Product5 Rapid Oxidative Addition Product4 4-Substituted Benzothiophene Amide Coupling4->Product4 Sluggish Oxidative Addition

Workflow diagram illustrating the divergent cross-coupling pathways for 4-bromo and 5-bromo isomers.

Self-Validating Experimental Methodologies

To ensure high-fidelity synthesis, the acyl chloride must be converted to a stable amide or ester prior to cross-coupling. Attempting cross-coupling directly on the acyl chloride will result in catastrophic hydrolysis under the basic aqueous conditions of the Suzuki reaction, or undesired amidation with the amine reagents in Buchwald-Hartwig couplings.

Protocol 1: Chemoselective Amidation of the C-2 Acyl Chloride

Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct without competing with the target amine for the electrophilic acyl chloride. The reaction is initiated at 0 °C to suppress the formation of ketene intermediates and control the highly exothermic substitution.

  • Preparation: Dissolve 1.0 equiv. of the bromobenzothiophene-2-carbonyl chloride in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 2.5 equiv. of DIPEA and cool the reaction vessel to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add 1.1 equiv. of the desired amine dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 45 minutes.

  • Self-Validation System (Quench Assay): To confirm the complete consumption of the highly reactive acyl chloride, extract a 10 µL reaction aliquot and quench it into 1 mL of anhydrous methanol containing 1% triethylamine. Analyze via LC-MS.

    • Validation Check: If the reaction is incomplete, the LC-MS will display the mass of the methyl ester derivative (formed instantly from unreacted acyl chloride and methanol). If the reaction is complete, only the target amide mass will be present. Do not proceed to aqueous workup until the methyl ester signal is absent.

Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling

Causality: The choice of catalytic system is entirely dependent on the positional isomer. The 4-bromo isomer's peri-steric hindrance demands a highly active, bulky ligand like RuPhos to facilitate the difficult oxidative addition step while preventing catalyst dimerization.

  • Preparation: In an oven-dried Schlenk flask, combine the brominated benzothiophene amide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K2CO3 (3.0 equiv.).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane/Water (0.1 M). Degas the biphasic mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the electron-rich phosphine ligands required for the 4-bromo isomer.

  • Catalyst Addition:

    • For 5-Bromo Isomer: Add 5 mol% Pd(dppf)Cl2. Heat to 60 °C.

    • For 4-Bromo Isomer: Add 5 mol% Pd2(dba)3 and 10 mol% RuPhos. Heat to 90 °C.

  • Self-Validation System (Dehalogenation Monitoring): At the 2-hour mark, sample the organic layer and analyze via GC-MS to monitor for protodehalogenation (the replacement of the bromine atom with a hydrogen atom, yielding a debrominated benzothiophene).

    • Validation Check: Protodehalogenation is a competing side reaction caused by slow transmetallation relative to beta-hydride elimination/protonation. If the debrominated byproduct exceeds 5% relative area on the GC trace, it indicates that the boronic acid is degrading or the temperature is too high. Halt the reaction, add an additional 0.5 equiv. of boronic acid, and reduce the temperature by 10 °C.

Sources

Comparative

A Comparative Guide to 4-bromo-1-benzothiophene-2-carboxylic acid and its Acyl Chloride Derivative

An in-depth analysis for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry and organic synthesis, the benzothiophene scaffold is a privileged structure, forming the core...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry and organic synthesis, the benzothiophene scaffold is a privileged structure, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system provides a powerful tool for modulating pharmacological properties. This guide offers a detailed comparison of two key derivatives: 4-bromo-1-benzothiophene-2-carboxylic acid and its corresponding acyl chloride, 4-bromo-1-benzothiophene-2-carbonyl chloride. We will explore their synthesis, reactivity, and spectroscopic properties, providing field-proven insights and experimental data to inform your research and development endeavors.

At a Glance: Key Physicochemical and Reactivity Differences

Property4-bromo-1-benzothiophene-2-carboxylic acid4-bromo-1-benzothiophene-2-carbonyl chloride
Molecular Formula C9H5BrO2SC9H4BrClOS
Molecular Weight 257.11 g/mol 275.55 g/mol [1]
Reactivity Moderately reactive; requires activation for many reactions.Highly reactive electrophile; readily undergoes nucleophilic acyl substitution.[2][3][4]
Stability Stable solid at room temperature.Moisture-sensitive; hydrolyzes to the corresponding carboxylic acid.[2][5]
Typical Applications Starting material for synthesis, cross-coupling reactions.[6]Acylating agent for the synthesis of amides, esters, and other derivatives.[5][7]
Key Spectroscopic Feature (IR) Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹)Sharp, strong C=O stretch (~1750-1800 cm⁻¹)

The Synthetic Gateway: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, "unlocking" the reactivity of the carboxyl group. The most common and efficient method for this conversion is the use of thionyl chloride (SOCl₂).[7][8][9]

Experimental Protocol: Synthesis of 4-bromo-1-benzothiophene-2-carbonyl chloride

Materials:

  • 4-bromo-1-benzothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-1-benzothiophene-2-carboxylic acid (1 equivalent) in anhydrous toluene or DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature. The addition is typically exothermic, and gas evolution (SO₂ and HCl) will be observed.[9]

  • Heat the reaction mixture to reflux (typically 50-70 °C) and stir for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching with methanol, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the methyl ester.

  • Once the reaction is complete (disappearance of the starting carboxylic acid), allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.

  • The resulting crude 4-bromo-1-benzothiophene-2-carbonyl chloride, often an oily residue or solid, can be used directly in the next step or purified by distillation under high vacuum, though its high reactivity often makes direct use preferable.

G

A Tale of Two Reactivities: The Underlying Chemical Principles

The dramatic difference in reactivity between carboxylic acids and acyl chlorides stems from the nature of the leaving group in nucleophilic acyl substitution reactions.[2][3][4]

  • Carboxylic Acid: The hydroxyl group (-OH) is a poor leaving group. Direct reaction with a nucleophile is often an acid-base reaction, forming a salt, or requires high temperatures and dehydrating agents.[10][11]

  • Acyl Chloride: The chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl). This makes the carbonyl carbon of the acyl chloride highly electrophilic and susceptible to attack by a wide range of nucleophiles, even weak ones.[2][12]

This reactivity hierarchy is a cornerstone of organic chemistry, with acyl chlorides being among the most reactive carboxylic acid derivatives.[2][3][4]

G

Practical Implications in Synthesis: The Amide Bond Formation Case Study

A common application for these compounds is the synthesis of amides, a crucial linkage in many pharmaceuticals. Comparing the direct amidation of 4-bromo-1-benzothiophene-2-carboxylic acid with the reaction of its acyl chloride derivative highlights the practical advantages of the latter.

Pathway 1: Direct Amidation of the Carboxylic Acid

Reacting a carboxylic acid directly with an amine is generally inefficient. An acid-base reaction typically occurs first, forming a stable ammonium carboxylate salt.[11] To drive the reaction towards amide formation, harsh conditions such as high temperatures or the use of coupling reagents (e.g., DCC, EDC) are necessary to facilitate the removal of water.[10][13]

Pathway 2: Amidation via the Acyl Chloride

The reaction of 4-bromo-1-benzothiophene-2-carbonyl chloride with an amine is a rapid and often exothermic reaction that proceeds readily at or below room temperature.[11][14] The only byproduct is HCl, which is typically neutralized by using an excess of the amine nucleophile or by adding a non-nucleophilic base like pyridine or triethylamine. This method is generally higher yielding and cleaner than direct amidation.

Spectroscopic Signatures: Identifying Your Compound

FTIR spectroscopy provides a clear and straightforward method to distinguish between the carboxylic acid and the acyl chloride.

  • 4-bromo-1-benzothiophene-2-carboxylic acid: The spectrum is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretch appears as a strong, sharp peak around 1700 cm⁻¹.

  • 4-bromo-1-benzothiophene-2-carbonyl chloride: The broad O-H band is absent. The key feature is a shift of the carbonyl absorption to a higher frequency, typically in the range of 1750-1800 cm⁻¹. This shift is due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond.

In ¹H and ¹³C NMR spectroscopy, the changes upon conversion to the acyl chloride are more subtle but observable. The proton on the thiophene ring adjacent to the carbonyl group and the carbonyl carbon itself will typically experience a downfield shift due to the increased electron-withdrawing nature of the carbonyl chloride group.

Conclusion

While 4-bromo-1-benzothiophene-2-carboxylic acid is a stable and useful starting material, its conversion to the corresponding acyl chloride significantly enhances its utility as an acylating agent. The increased reactivity of the acyl chloride allows for milder reaction conditions, broader substrate scope, and often higher yields in the synthesis of amides, esters, and other derivatives. Understanding the principles behind their differing reactivities and the practical aspects of their synthesis and characterization is essential for any researcher working with these valuable synthetic intermediates.

References

  • A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives - Benchchem.
  • SOCl2 Reaction with Carboxylic Acids - Chemistry Steps.
  • Ch19: RCO2H to RCOCl - University of Calgary.
  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube.
  • converting carboxylic acids into acyl (acid) chlorides - Chemguide.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Synthesis of Amides - Organic Chemistry - Jack Westin.
  • the preparation of amides - Chemguide.
  • Amides Preparation and Reactions Summary - Chemistry Steps.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC.
  • Derivatives of Carboxylic Acids - MSU chemistry.
  • Acyl Chlorides - A Level Chemistry Revision Notes - Save My Exams.
  • Structural Effects on the Solvolytic Reactivity of Carboxylic and Sulfonic Acid Chlorides. Comparisons with Gas-Phase Data for Cation Formation | The Journal of Organic Chemistry - ACS Publications.
  • 08.05 Overview of Acylation Reactions and Acyl Chlorides - YouTube.
  • CAS 5194-37-6: 4-bromo-1-benzothiophene-2-carboxylic acid - CymitQuimica.
  • 4-Bromo-1-benzothiophene-2-carboxylic acid | - Frontier Specialty Chemicals.
  • Benzothiophene synthesis - Organic Chemistry Portal.
  • Novel Organosilicon Tetramers with Dialkyl-Substituted[2]Benzothieno[3,2-b]benzothiophene Moieties for Solution-Processible Organic Electronics - PMC. Available at:

  • Excited State Dynamics of Dibenzothiophene Derivatives - ChemRxiv.
  • The Ultraviolet Spectra of the Thiophene Derivatives.
  • WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google Patents.
  • Spectroscopic and Synthetic Profile of 3-bromo-7-chloro-1-benzothiophene: A Technical Guide - Benchchem.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC.
  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.
  • Modulation of Properties in[2]Benzothieno[3,2-b][2]benzothiophene Derivatives through Sulfur Oxidation - MDPI. Available at:

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
  • 93104-01-9, 4-Bromo-1-benzothiophene-2-carbonyl chloride Formula - ECHEMI.
  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.

Sources

Validation

GC-MS analysis and structural validation of 4-Bromo-1-benzothiophene-2-carbonyl chloride

Title: Structural Validation and GC-MS Analysis of 4-Bromo-1-benzothiophene-2-carbonyl chloride: A Comparative Methodological Guide Executive Summary 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation and GC-MS Analysis of 4-Bromo-1-benzothiophene-2-carbonyl chloride: A Comparative Methodological Guide

Executive Summary 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) is a critical electrophilic intermediate used in the synthesis of pharmaceutical therapeutics and advanced materials[1]. With a molecular formula of C9H4BrClOS and a molecular weight of 275.55 g/mol [2], verifying its structural integrity is paramount before downstream application. However, the extreme reactivity of the acyl chloride moiety confounds traditional chromatographic analysis. This guide objectively compares direct Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and derivatization-assisted GC-MS, establishing a self-validating protocol for robust structural confirmation.

The Analytical Dilemma: Reactivity vs. Resolution

The primary challenge in analyzing 4-bromo-1-benzothiophene-2-carbonyl chloride stems from its susceptibility to nucleophilic attack and thermal degradation.

  • Direct GC-MS Failure Modes: When injected directly into a GC, acyl halides undergo partial or complete thermal decomposition in the heated injection port. Furthermore, residual moisture in the carrier gas or stationary phase induces on-column hydrolysis, generating 4-bromo-1-benzothiophene-2-carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas[3]. This results in broad, tailing peaks, active site generation on the column, and severe loss of quantitative accuracy.

  • Direct LC-MS Failure Modes: Utilizing LC-MS with standard aqueous or protic mobile phases (e.g., water/acetonitrile) triggers uncontrolled solvolysis during the chromatographic run[4]. The resulting chromatogram displays a mixture of hydrolysis artifacts, making it impossible to distinguish between intact acyl chloride and pre-existing degradation products in the bulk material[4].

The Solution: Pre-Column Derivatization

To achieve reliable structural validation, the reactive acyl chloride must be chemically quenched into a stable, volatile ester prior to analysis. While methanol is frequently used, the reaction is susceptible to competition from ambient water[4]. A superior approach utilizes 1-propanol catalyzed by pyridine[5]. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst to accelerate esterification and functions as an acid scavenger to neutralize the HCl byproduct, preventing secondary degradation[3].

Workflow A 4-Bromo-1-benzothiophene- 2-carbonyl chloride B Analytical Strategy A->B C Direct GC-MS B->C No Prep D Derivatization GC-MS (1-Propanol/Pyridine) B->D Quenching E Direct LC-MS B->E Aqueous F On-Column Degradation (HCl Release) C->F G Stable Propyl Ester Formation D->G H Mobile Phase Solvolysis (Artifacts) E->H I Failed Validation F->I J Successful Structural Validation G->J H->I

Analytical workflow for reactive acyl chloride structural validation.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance of different analytical strategies for acyl chloride validation.

Analytical MethodAnalyte StabilityChromatographic ResolutionStructural Info (MS)Sensitivity (LOD)
Direct GC-MS Poor (Thermal degradation, HCl release)Broad, tailing peaksConfounded by breakdown products> 50 µg/mL
Direct LC-MS Poor (Rapid solvolysis in mobile phase)Multiple artifact peaksDetects hydrolysis products onlyN/A (Unstable)
Methanol Deriv. GC-MS Moderate (Moisture competition)Sharp peaksGood (Methyl ester fragments)~ 5 µg/mL
1-Propanol/Pyridine GC-MS Excellent (Quantitative conversion)Sharp, symmetrical peaksExcellent (Propyl ester + Acylium ion)< 0.5 µg/mL

Experimental Protocol: Self-Validating 1-Propanol/Pyridine Derivatization

This methodology is designed to convert 4-bromo-1-benzothiophene-2-carbonyl chloride into its stable propyl ester, preventing on-column degradation and enabling high-sensitivity detection[5].

System Self-Validation: This protocol inherently differentiates between intact acyl chloride and pre-existing degraded material. Because the derivatization specifically targets the highly reactive -COCl group, any 4-bromo-1-benzothiophene-2-carboxylic acid already present in a degraded batch will not form the propyl ester under these mild, non-catalyzed conditions[4]. The ratio of propyl ester to free carboxylic acid detected serves as a direct, self-validating measure of the original batch's active purity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a derivatization solution consisting of 1-propanol containing 10% to 40% pyridine (v/v)[5]. Causality: Pyridine acts as an essential acid scavenger to neutralize the HCl byproduct, preventing acidic degradation of the newly formed ester[3].

  • Sample Preparation: Dissolve 10 mg of the 4-bromo-1-benzothiophene-2-carbonyl chloride sample in 1.0 mL of anhydrous n-hexane. Causality: Hexane is preferred over dichloromethane due to its extremely low water solubility, which minimizes competitive hydrolysis during the reaction[5].

  • Derivatization Reaction: Transfer 100 µL of the analyte solution into a sealed GC vial. Add 100 µL of the 1-propanol/pyridine derivatization solution[5].

  • Incubation: Vortex the vial for 3 seconds and incubate at 60 °C for 10-15 minutes to drive the reaction to quantitative completion[5].

  • GC-MS Acquisition Parameters:

    • Column: HP-5ms (30 m × 0.25 mm id × 0.25 µm film thickness) or equivalent[6].

    • Carrier Gas: Ultra-high purity helium at 1.0 mL/min.

    • Injection: 1 µL, splitless mode, injector temperature at 250 °C[7].

    • Oven Program: 40 °C (hold 3 min), ramp at 10 °C/min to 300 °C (hold 5 min).

    • MS Mode: Electron Ionization (EI) at 70 eV, full scan mode (m/z 40–550)[7].

Structural Validation & Mass Spectral Interpretation

The structural validation of the original compound is confirmed through the predictable EI-MS fragmentation of its propyl ester derivative (propyl 4-bromo-1-benzothiophene-2-carboxylate).

  • Isotopic Signatures: The presence of a single bromine atom (79Br and 81Br in a ~1:1 natural abundance ratio) dictates a distinct isotopic doublet for the molecular ion and all bromine-retaining fragments.

  • Fragmentation Logic: The molecular ion ([M]+) appears at m/z 298/300. The primary fragmentation pathway involves the alpha-cleavage and loss of the propoxy radical (-C3H7O, -59 Da) to yield a highly stable, resonance-stabilized acylium ion at m/z 239/241. Subsequent extrusion of carbon monoxide (-CO, -28 Da) yields the benzothiophene core fragment at m/z 211/213.

Fragmentation M Propyl Ester Derivative [M]+ m/z 298/300 (1:1) L1 Loss of Propoxy Radical (-59 Da) M->L1 F1 Acylium Ion [M - C3H7O]+ m/z 239/241 L2 Loss of Carbon Monoxide (-28 Da) F1->L2 F2 Benzothiophene Core [M - C3H7O - CO]+ m/z 211/213 L1->F1 L2->F2

EI-MS fragmentation pathway of derivatized 4-Bromo-1-benzothiophene-2-carbonyl chloride.

Conclusion

For the rigorous structural validation of reactive intermediates like 4-bromo-1-benzothiophene-2-carbonyl chloride, direct chromatographic techniques fall short due to analyte degradation. By implementing a self-validating 1-propanol/pyridine derivatization workflow, researchers can achieve stable, high-resolution GC-MS data. This approach not only preserves the structural information necessary for mass spectral confirmation but also provides an accurate reflection of the bulk material's active purity.

References

  • LookChem. "4-Bromo-1-benzothiophene-2-carbonyl chloride | CAS 93104-01-9." LookChem Database. 1

  • Echemi. "4-Bromo-1-benzothiophene-2-carbonyl chloride Product Description." Echemi.com. 2

  • Colorado State University. "GC Derivatization." CSU Analytical Resources. 3

  • Google Patents. "CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate." 4

  • Kuitunen, M.-L., et al. "Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples." Analytical Methods, 2020. 5

  • Valdez, C. A., et al. "Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS." OSTI.gov, 2021. 6

  • Semantic Scholar. "Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples." Semantic Scholar, 2020. 7

Sources

Comparative

A Comparative Guide to the Reactivity of Halogenated Benzothiophene-2-Carbonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Versatile Benzothiophene Scaffold in Medicinal Chemistry The benzothiophene core is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile Benzothiophene Scaffold in Medicinal Chemistry

The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Its rigid, planar structure and the presence of a sulfur atom offer unique electronic and steric properties that facilitate interactions with biological targets. The derivatization of this core, particularly at the 2-position, is a key strategy in drug discovery. Among the most useful intermediates for this purpose are benzothiophene-2-carbonyl chlorides. These highly reactive acylating agents allow for the facile introduction of a variety of functional groups, such as amides and esters, which are critical for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]

Halogenation of the benzothiophene ring provides a powerful tool to fine-tune the electronic and steric characteristics of these intermediates, thereby influencing their reactivity and the properties of the final products. This guide provides a comprehensive comparison of the reactivity of halogenated benzothiophene-2-carbonyl chlorides, offering insights into how the nature and position of the halogen substituent impact their utility in synthesis. While direct, side-by-side kinetic studies for a comprehensive series of these compounds are not extensively documented in a single source, this guide synthesizes established principles of physical organic chemistry and available experimental data to provide a robust framework for understanding their reactivity.

Understanding the Reactivity of Acyl Chlorides: A Mechanistic Overview

The reactivity of benzothiophene-2-carbonyl chlorides in nucleophilic acyl substitution reactions is governed by the electrophilicity of the carbonyl carbon. The reaction typically proceeds through a two-step addition-elimination mechanism.

Nucleophilic_Acyl_Substitution reactant Benzothiophene-2-carbonyl chloride intermediate Tetrahedral Intermediate reactant->intermediate Addition nucleophile Nucleophile (Nu-H) nucleophile->intermediate product Acylated Product intermediate->product Elimination hcl HCl intermediate->hcl

Figure 1: A simplified diagram illustrating the general mechanism of nucleophilic acyl substitution on a benzothiophene-2-carbonyl chloride.

The key factors influencing the rate of this reaction are:

  • Electronic Effects: Electron-withdrawing groups on the benzothiophene ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups decrease reactivity.

  • Steric Effects: Bulky substituents near the carbonyl group can hinder the approach of the nucleophile, slowing down the reaction.

  • Leaving Group Ability: The chloride ion is an excellent leaving group, which facilitates the collapse of the tetrahedral intermediate to form the final product.

The Influence of Halogen Substitution on Reactivity: A Comparative Analysis

Halogens exert both inductive and resonance effects. Inductively, they are electron-withdrawing, which should enhance the reactivity of the carbonyl chloride. However, they also possess lone pairs of electrons that can be donated into the aromatic system via resonance, which would decrease reactivity. The net effect depends on the nature of the halogen and its position on the benzothiophene ring.

Electronic Effects of Halogens

The electronegativity of the halogens decreases down the group (F > Cl > Br > I). Therefore, the inductive electron-withdrawing effect is strongest for fluorine and weakest for iodine. This would suggest a reactivity order of F > Cl > Br > I.

However, the reactivity of acyl halides also depends on the carbon-halogen bond strength of the leaving group in related reactions. For aryl halides in cross-coupling reactions, the reactivity trend is generally I > Br > Cl, which is attributed to the decreasing bond dissociation energies of the carbon-halogen bond. While this is for a different reaction type, it highlights the importance of bond strength in reactions involving halogenated aromatics.

For nucleophilic acyl substitution on halogenated benzoyl chlorides, a positive Hammett reaction constant (ρ) has been reported for amidation reactions, indicating that electron-withdrawing substituents accelerate the reaction.[4] This supports the idea that the inductive effect of halogens plays a significant role in enhancing the electrophilicity of the carbonyl carbon.

Steric Effects of Halogens

The atomic radius of the halogens increases down the group (I > Br > Cl > F). A halogen substituent at the 3-position, adjacent to the carbonyl chloride, is expected to exert a significant steric hindrance, potentially slowing down the reaction, especially with bulky nucleophiles. This effect would be most pronounced for iodine and least for fluorine. Halogens at positions further away from the reaction center (4-, 5-, 6-, and 7-positions) are expected to have a negligible steric impact on the carbonyl chloride group.

Predicted Reactivity Trends

Based on these principles, we can predict the following reactivity trends for halogenated benzothiophene-2-carbonyl chlorides:

1. Effect of the Nature of the Halogen (at the same position):

  • Positions 4, 5, 6, and 7: At these positions, the steric effect is minimal. The dominant factor is the inductive electron-withdrawing effect. Therefore, the reactivity is expected to follow the order of electronegativity: F > Cl > Br > I .

  • Position 3: At this position, both electronic and steric effects are at play. The strong inductive effect of fluorine would suggest high reactivity. However, the increasing steric hindrance from Cl to Br to I would counteract this. The precise order is difficult to predict without experimental data, but it is likely that the steric hindrance for the larger halogens will significantly decrease the reaction rate.

2. Effect of the Position of the Halogen (for the same halogen):

  • A halogen at the 3-position will have the most pronounced effect due to its proximity to the reaction center, both electronically and sterically.

  • The electronic influence of halogens at the 4-, 5-, 6-, and 7-positions will be more subtle and will depend on their ability to withdraw electron density from the carbonyl group through the benzothiophene ring system.

Supporting Experimental Data and Observations

  • General Reactivity of Aryl Halides: In palladium-catalyzed amidation of aryl chlorides, which are generally less reactive than the corresponding bromides and iodides, the use of specialized ligands is often necessary to achieve high yields.[5] This underscores the general principle of higher reactivity for heavier halogens in reactions involving the C-X bond cleavage. While not a direct measure of acyl chloride reactivity, it reflects the inherent properties of the halogenated aromatic system.

  • Reactivity of Benzoyl Halides: Studies on the amidation of substituted benzoyl chlorides have shown a clear correlation between the electronic properties of the substituent and the reaction rate. Electron-withdrawing groups accelerate the reaction, which is consistent with the predicted inductive effect of halogens.[4]

  • Synthesis of Halogenated Benzothiophene-2-carbonyl Chlorides: The synthesis of various halogenated benzothiophene-2-carbonyl chlorides has been reported, including 3-chloro-, 5-chloro-, and 3-chloro-6-fluoro- derivatives.[3][6][7] The existence of these compounds as stable, isolable intermediates indicates their utility in synthesis.

Table 1: Predicted Relative Reactivity of Halogenated Benzothiophene-2-Carbonyl Chlorides in Nucleophilic Acyl Substitution

Position of HalogenPredicted Reactivity OrderPrimary Influencing Factor(s)
3-Position F > Cl > Br > I (tentative)Strong inductive effect vs. increasing steric hindrance
4-, 5-, 6-, 7-Positions F > Cl > Br > IInductive electron-withdrawing effect

Note: This table is based on established principles of physical organic chemistry. Direct kinetic data for this specific series of compounds is limited in the literature.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a halogenated benzothiophene-2-carbonyl chloride and its subsequent amidation.

Protocol 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

This protocol is adapted from a known procedure.[3]

Synthesis_Protocol start Start step1 Mix cinnamic acid, pyridine, and chlorobenzene start->step1 step2 Add thionyl chloride step1->step2 step3 Reflux for 48 hours step2->step3 step4 Remove excess thionyl chloride step3->step4 step5 Isolate product step4->step5 end End step5->end

Figure 2: Workflow for the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride.

Materials:

  • Cinnamic acid (0.5 mol)

  • Pyridine (0.05 mol)

  • Thionyl chloride (0.77 mol)

  • Chlorobenzene (300 ml)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

Procedure:

  • To a stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), and chlorobenzene (300 ml) in a round-bottom flask, add thionyl chloride (0.77 mol).

  • Heat the mixture at reflux for 48 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting crude product can be purified by distillation or recrystallization to yield 3-chlorobenzo[b]thiophene-2-carbonyl chloride.

Protocol 2: Amidation of a Halogenated Benzothiophene-2-carbonyl chloride

This is a general procedure for the reaction of a benzothiophene-2-carbonyl chloride with an amine.

Materials:

  • Halogenated benzothiophene-2-carbonyl chloride (1.0 mmol)

  • Amine (1.1 mmol)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (10 mL)

  • Triethylamine or other suitable base (1.2 mmol)

  • Round-bottom flask with a magnetic stirrer and a nitrogen inlet

Procedure:

  • Dissolve the amine (1.1 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the halogenated benzothiophene-2-carbonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the solution of the carbonyl chloride dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Conclusion and Future Outlook

The reactivity of halogenated benzothiophene-2-carbonyl chlorides is a nuanced interplay of electronic and steric effects. While a definitive, quantitative comparison across a broad range of these compounds requires further experimental investigation, the principles outlined in this guide provide a strong predictive framework for synthetic chemists. The general trend of enhanced reactivity with more electronegative halogens (F > Cl > Br > I) at positions remote from the carbonyl group is a reliable starting point for reaction design. For 3-substituted analogues, the steric bulk of the halogen becomes a critical consideration.

As the demand for novel benzothiophene-based therapeutics continues to grow, a deeper understanding of the reactivity of these key intermediates will be crucial. Future work in this area should focus on systematic kinetic studies to provide quantitative data that will enable more precise control over reaction outcomes and facilitate the development of more efficient and selective synthetic methodologies.

References

  • Chem-Impex. (n.d.). 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Guide to the Kinetics of Amidation with Substituted Benzoyl Chlorides.
  • ChemicalBook. (2026, March 21).
  • Fisichella, S., & Alberghina, G. (Year). Kinetics of the reactions of substituted benzoyl chlorides with anilines. Journal of the Chemical Society, Perkin Transactions 2.
  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021, October 20). Organic Letters.
  • Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society, 129(42), 13001–13007.
  • Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. (2025, September). European Journal of Organic Chemistry.
  • Kallur, H. J., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC SCREENING OF SOME NEW BENZOTHIOPHENE DERIVATIVES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 1838-1849.
  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (n.d.). Organic & Biomolecular Chemistry.
  • Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. (n.d.). Infoscience.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(2), 498.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 5- Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid.

Sources

Validation

Validating structural integrity of 4-Bromo-1-benzothiophene-2-carbonyl chloride batches

An essential challenge in modern drug development is ensuring the fidelity of highly reactive building blocks before they are committed to complex, multi-step synthetic pathways. 4-Bromo-1-benzothiophene-2-carbonyl chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential challenge in modern drug development is ensuring the fidelity of highly reactive building blocks before they are committed to complex, multi-step synthetic pathways. 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS 93104-01-9) is a privileged intermediate, widely utilized in the synthesis of kinase inhibitors and GPCR modulators due to the metabolic stability of the benzothiophene core and the cross-coupling versatility of the C4-bromine [1].

However, assessing the structural integrity of this compound presents a unique analytical paradox: the very reactivity that makes it a valuable electrophile also makes it highly susceptible to degradation during standard analytical testing.

As an Application Scientist, I frequently observe research teams incorrectly discarding viable batches—or worse, pushing degraded batches into production—due to fundamental misunderstandings of acid chloride behavior during chromatography. This guide provides an authoritative, self-validating framework for comparing and validating 4-Bromo-1-benzothiophene-2-carbonyl chloride batches, ensuring absolute confidence in your starting materials.

The Chemical Challenge: Hydrolysis and Analytical Artifacts

The primary degradation pathway for any acid chloride is atmospheric hydrolysis, which converts the highly reactive carbonyl chloride into an inactive carboxylic acid byproduct, releasing corrosive HCl gas in the process [4].

When researchers attempt to validate an acid chloride batch by directly injecting it into a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC-MS) system, the compound reacts with trace moisture in the mobile phase or active silanol groups in the high-temperature GC inlet. This induces rapid, on-column hydrolysis. The instrument will read a massive carboxylic acid peak, leading the analyst to falsely conclude the batch is degraded.

To establish a trustworthy baseline, we must separate true batch degradation from analytical artifacts through pre-analysis derivatization[2].

DegradationPathway AC Acid Chloride (Active Electrophile) CA Carboxylic Acid (Inactive Impurity) AC->CA Hydrolysis HCl HCl Gas (Autocatalytic) AC->HCl H2O Trace Moisture (H2O) H2O->CA

Fig 1: Moisture-driven hydrolysis pathway of acid chlorides leading to inactive carboxylic acids.

Comparative Analysis: Pre-Activated vs. In-Situ Strategies

When designing an amidation or esterification step, chemists typically choose between purchasing the pre-activated acid chloride or generating it in situ from 4-Bromo-1-benzothiophene-2-carboxylic acid using coupling agents like HATU or EDC.

The table below summarizes the objective performance metrics of these strategies based on standardized downstream amidation reactions.

Reagent StrategyReactivity ProfileDownstream Amidation YieldAtom EconomyCost & Time Efficiency
Validated Acid Chloride (>95% Active)Highly electrophilic; ready for direct nucleophilic attack.94 - 98% High (HCl is the only byproduct).Optimal (No expensive coupling reagents required).
Degraded Acid Chloride (>10% Acid Impurity)Mixed species; sluggish reaction kinetics.60 - 75% (Requires supplementary activation).Poor (Unreacted starting materials).Sub-optimal (Wasted equivalents and complex purification).
In Situ Activation (Carboxylic Acid + HATU)Requires stoichiometric coupling agent and base (DIPEA).88 - 92% Low (Generates bulky urea byproducts).High Cost (Coupling reagents are expensive at scale).

Self-Validating Analytical Workflows

To guarantee trustworthiness, our validation logic relies on a multiplexed approach. We use NMR for structural and isomeric fidelity, GC-MS (post-derivatization) for organic purity, and a functional titration to quantify the exact concentration of the active electrophile [3].

ValidationWorkflow Batch 4-Bromo-1-benzothiophene -2-carbonyl chloride Split Sample Aliquoting (Inert Atmosphere) Batch->Split Deriv Derivatization (MeOH / Pyridine) Split->Deriv MS Profiling NMR 1H/13C NMR (Anhydrous CDCl3) Split->NMR Isomeric Purity Titration Morpholine Titration (Active Cl-) Split->Titration Functional Assay GCMS GC-MS Analysis (Methyl Ester) Deriv->GCMS Prevents on-column degradation

Fig 2: Multiplexed validation workflow ensuring structural integrity and preventing analytical artifacts.

Step-by-Step Experimental Methodologies

Protocol 1: Pre-Analysis Derivatization (Methyl Esterification) for GC-MS

Causality Check: By reacting the batch with anhydrous methanol, we convert the volatile, reactive acid chloride into a highly stable methyl ester. This "locks" the structural conformation, completely preventing on-column hydrolysis and allowing for accurate quantification of the original batch purity.

  • Sample Preparation: In a flame-dried 2 mL analytical vial purged with argon, dissolve 10.0 mg of the 4-Bromo-1-benzothiophene-2-carbonyl chloride batch in 1.0 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 100 µL of anhydrous methanol, followed immediately by 20 µL of anhydrous pyridine.

    • Expert Insight: Pyridine is strictly required as an acid scavenger. Without it, the HCl generated during esterification will lower the pH of the solution, which can degrade the GC column's stationary phase over time and skew the chromatographic baseline.

  • Reaction Incubation: Stir the mixture at room temperature (20–25°C) for 15 minutes.

  • Quenching & Extraction: Add 1.0 mL of saturated aqueous NaHCO₃ to neutralize excess pyridine and any residual acid. Vortex vigorously for 30 seconds and allow the phases to separate.

  • Analysis: Extract the lower organic (DCM) layer, filter it through a 0.2 µm PTFE syringe filter, and inject 1 µL into the GC-MS.

Protocol 2: Active Chloride Titration (Functional Assay)

Causality Check: While NMR and GC-MS confirm the presence of the correct molecular structure, they do not directly measure the functional reactivity of the bulk powder. This back-titration method uses morpholine, which reacts quantitatively with the acid chloride but does not react with the inactive carboxylic acid impurity. This makes the protocol a self-validating functional assay.

  • Reagent Standardization: Prepare a 0.1 M solution of morpholine in anhydrous toluene. Standardize this solution against a known 0.1 M methanolic HCl standard using bromophenol blue as the indicator.

  • Sample Reaction: Accurately weigh ~100 mg of the acid chloride batch into a dry Erlenmeyer flask. Add exactly 25.0 mL of the standardized 0.1 M morpholine solution.

  • Incubation: Stir the solution for 10 minutes at room temperature under an argon atmosphere to ensure complete amidation of the active chloride.

  • Back-Titration: Titrate the unreacted morpholine with the 0.1 M methanolic HCl standard until the indicator transitions sharply from blue to yellow.

  • Calculation: Calculate the active chloride percentage based on the difference between the initial morpholine equivalents added and the back-titrated equivalents. A structurally sound batch should yield an active chloride content of ≥95.0%.

References

  • Lookchem. Cas 93104-01-9, 4-Bromo-1-benzothiophene-2-carbonyl chloride Basic Information.
  • National Center for Biotechnology Information (PMC). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis.
  • BenchChem. A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides (Derivatization Principles).
  • Echemi. 4-Bromo-1-benzothiophene-2-carbonyl chloride - Product Description & Safety Handling.
Comparative

Benchmarking 4-Bromo-1-benzothiophene-2-carbonyl chloride in cross-coupling reactions

Benchmarking 4-Bromo-1-benzothiophene-2-carbonyl chloride in Orthogonal Cross-Coupling Reactions: A Comprehensive Guide for Scaffold Diversification As drug development increasingly relies on complex, stereochemically ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Bromo-1-benzothiophene-2-carbonyl chloride in Orthogonal Cross-Coupling Reactions: A Comprehensive Guide for Scaffold Diversification

As drug development increasingly relies on complex, stereochemically rich heterocycles, the demand for bifunctional building blocks has surged. 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS 93104-01-9)[1] represents a masterclass in orthogonal reactivity. Featuring both a highly reactive acyl chloride at the C2 position and a sterically distinct aryl bromide at the C4 position, this molecule serves as a critical linchpin in the synthesis of targeted therapeutics, including advanced STAT3 degraders[2].

This guide objectively benchmarks the performance of 4-Bromo-1-benzothiophene-2-carbonyl chloride across various cross-coupling methodologies, providing researchers with the mechanistic causality and self-validating protocols necessary to execute chemoselective scaffold diversification.

The Bifunctional Advantage: Mechanistic Causality

The strategic value of 4-Bromo-1-benzothiophene-2-carbonyl chloride lies in the distinct bond dissociation energies and electronic profiles of its two electrophilic sites.

  • The C(acyl)–Cl Bond: Highly polarized and electron-deficient, this bond undergoes rapid oxidative addition with Palladium(0) species at ambient or mildly elevated temperatures. Alternatively, it can be directly displaced by nucleophiles.

  • The C(aryl)–Br Bond: Requires significantly higher thermal energy and specifically tuned bidentate ligands (e.g., dppf) to facilitate oxidative addition.

This energy gap allows for orthogonal cross-coupling . By carefully controlling the catalyst, base, and temperature, scientists can selectively functionalize the C2 position via Acyl Suzuki-Miyaura[3] or Acyl Sonogashira[4] reactions without prematurely triggering the C4 bromide. Recent advancements have even demonstrated the viability of executing these acyl couplings via solvent-free mechanochemical methods, highlighting the robust and selective nature of the C(acyl)–Cl cleavage[5].

OrthogonalCoupling A 4-Bromo-1-benzothiophene -2-carbonyl chloride (Bifunctional Scaffold) B Acyl Cross-Coupling (Acyl Suzuki / Sonogashira) A->B Chemoselective C(acyl)-Cl cleavage C 4-Bromo-2-acyl-benzothiophene (Stable Intermediate) B->C Ketone/Ynone formation D Aryl Cross-Coupling (Suzuki / Stille at C4) C->D Oxidative addition at C(aryl)-Br E 2,4-Disubstituted Benzothiophene Scaffold D->E Final functionalization

Orthogonal cross-coupling workflow for 4-Bromo-1-benzothiophene-2-carbonyl chloride.

Benchmarking Cross-Coupling Alternatives

When functionalizing the C2 position, traditional methods like Friedel-Crafts acylation often result in poor yields due to Lewis acid-mediated side reactions (e.g., dehalogenation or polymerization). Transition-metal-catalyzed acyl cross-couplings offer superior chemoselectivity and functional group tolerance.

Table 1: Performance Comparison of Cross-Coupling Strategies

MethodologyCatalyst / ReagentsTarget ElectrophileYield RangeChemoselectivityMechanistic Caveat
Acyl Suzuki-Miyaura Pd(PPh3)4, Ar-B(OH)2, Cs2CO3C2 (Acyl Chloride)75–90%>95%Requires strictly anhydrous conditions to prevent hydrolysis[3].
Acyl Sonogashira PdCl2(PPh3)2, CuI, Alkyne, NEt3C2 (Acyl Chloride)70–85%>90%Cu-acetylide formation must outpace acyl chloride degradation[4].
Traditional Friedel-Crafts AlCl3, Arene (Solvent)C2 (Acyl Chloride)40–60%PoorLewis acid promotes side reactions and dehalogenation at C4.
Aryl Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2, K2CO3C4 (Aryl Bromide)80–95%N/A (Requires C2 cap)Requires aqueous base; strictly incompatible with free acyl chloride.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined, and quality control (QC) checkpoints are embedded to verify the mechanistic pathway in real-time.

Protocol A: Chemoselective Acyl Suzuki-Miyaura (C2 Ketone Formation)

Objective: Synthesize a 4-bromo-1-benzothiophen-2-yl aryl ketone while preserving the C4-bromide handle.

  • Preparation & Degassing: In an oven-dried Schlenk flask, dissolve 4-Bromo-1-benzothiophene-2-carbonyl chloride (1.0 equiv) and the target arylboronic acid (1.1 equiv) in anhydrous toluene (0.1 M). Purge the solution with N2 for 15 minutes.

    • Causality: Anhydrous toluene is critical. Any trace moisture will hydrolyze the acyl chloride into an unreactive carboxylic acid. Degassing prevents the O2-mediated homocoupling of the boronic acid.

  • Catalyst & Base Addition: Under a positive N2 stream, add Pd(PPh3)4 (5 mol%) and anhydrous Cs2CO3 (1.5 equiv).

    • Causality: Cs2CO3 acts as a mild, anhydrous base to activate the boronic acid into a reactive boronate complex. Pd(PPh3)4 is chosen because its electron-rich nature easily inserts into the weak C(acyl)–Cl bond at low temperatures.

  • Reaction Execution: Stir the mixture at 50°C for 4–6 hours.

    • Causality: 50°C provides enough thermal energy for acyl oxidative addition but remains well below the activation energy required to break the C(aryl)–Br bond, ensuring >95% chemoselectivity.

  • Validation & QC Checkpoint: Quench a 10 µL reaction aliquot in 1 mL of anhydrous methanol.

    • Self-Validation: LC-MS analysis should reveal the disappearance of the methyl ester derivative of the starting material (m/z ~271/273, formed in situ via methanolysis) and the emergence of the product ketone. The strict preservation of the 1:1 isotopic doublet (due to 79Br/81Br) confirms the C4 position remains unreacted.

Protocol B: Late-Stage Aryl Suzuki-Miyaura (C4 Arylation)

Objective: Couple the remaining C4-bromo position of the intermediate ketone with a second boronic acid to finalize the scaffold.

  • Solvent System Preparation: Suspend the 4-bromo-2-acyl-benzothiophene intermediate (1.0 equiv) and a second arylboronic acid (1.5 equiv) in a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

    • Causality: Because the reactive acyl chloride has been safely converted into a stable ketone, aqueous conditions can now be utilized. Water is essential here to fully dissolve the inorganic base and accelerate the transmetalation step.

  • Catalyst & Base Addition: Add K2CO3 (2.0 equiv) and Pd(dppf)Cl2 (5 mol%).

    • Causality: The bidentate 'dppf' ligand forces a cis-geometry on the palladium center, accelerating reductive elimination. It is specifically required to overcome the higher activation barrier of the C(aryl)–Br bond.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

    • Causality: Elevated temperatures are mandatory to drive the oxidative addition into the sterically hindered, electron-rich C4-bromide.

  • Validation & QC Checkpoint: Monitor via UPLC-MS.

    • Self-Validation: The distinct 1:1 isotopic doublet of the brominated intermediate will converge into a single mass peak (assuming the incoming aryl group lacks halogens), definitively confirming complete oxidative addition and reductive elimination at the C4 position.

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Safety & Regulatory Compliance

Safety

4-Bromo-1-benzothiophene-2-carbonyl chloride proper disposal procedures

At the forefront of drug development and synthetic chemistry, operational safety is the foundation of scientific innovation. Handling highly reactive intermediates like 4-Bromo-1-benzothiophene-2-carbonyl chloride requir...

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Author: BenchChem Technical Support Team. Date: April 2026

At the forefront of drug development and synthetic chemistry, operational safety is the foundation of scientific innovation. Handling highly reactive intermediates like 4-Bromo-1-benzothiophene-2-carbonyl chloride requires more than just a cursory glance at a Safety Data Sheet (SDS). As your trusted partner in laboratory safety and chemical handling, we have developed this comprehensive, self-validating Standard Operating Procedure (SOP).

This guide provides the mechanistic causality behind each disposal step, ensuring your team can neutralize and dispose of this acyl halide with absolute confidence, scientific rigor, and regulatory compliance.

Physicochemical Hazard Profile

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative properties of the material. 4-Bromo-1-benzothiophene-2-carbonyl chloride is a highly reactive electrophile[1].

ParameterValueOperational Implication
Chemical Name 4-Bromo-1-benzothiophene-2-carbonyl chlorideBulky, halogenated organic core requires specific waste segregation.
CAS Number 93104-01-9[2]Unique identifier for SDS cross-referencing and inventory tracking.
Molecular Weight 275.55 g/mol [1]High molecular weight indicates lower volatility but high environmental persistence.
Physical Hazard Highly Water-Reactive[3]Evolves toxic hydrogen chloride (HCl) gas upon contact with ambient moisture.
Health Hazard Corrosive / Irritant[1][4]Requires strict use of a fume hood, double-gloving, and eye protection.

Mechanistic Causality: Why NaOH and Not Water?

Inexperienced personnel might assume that diluting an acid chloride with water is a sufficient disposal method. However, direct aqueous quenching of 4-Bromo-1-benzothiophene-2-carbonyl chloride is a dangerous operational error[3]. The nucleophilic attack of water on the highly electrophilic acyl carbon is violently exothermic. This thermal runaway vaporizes the immediate byproduct—corrosive HCl gas—creating a severe inhalation hazard and potentially over-pressurizing the reaction vessel[3].

By utilizing a 2.5 M Sodium Hydroxide (NaOH) solution[5][6], we introduce a superior nucleophile (OH⁻) that drives the hydrolysis to completion at a controlled rate. More importantly, the NaOH acts as an in situ neutralizing agent. It immediately neutralizes the hazardous HCl byproduct, converting it into benign dissolved sodium chloride (NaCl) and preventing any toxic gas evolution[6].

The Self-Validating Disposal Protocol

To guarantee safety, we utilize a "self-validating" system. This means the protocol includes built-in chemical and physical checks (validation gates) that confirm the success of each step before you are allowed to proceed.

Step 1: Environmental Controls & Preparation
  • Location: Conduct all procedures inside a certified fume hood with a minimum face velocity of 100 fpm[5].

  • PPE: Don a chemically resistant lab coat, chemical splash goggles, and double-layered nitrile or neoprene gloves[4].

  • Preparation: Calculate the molar quantity of the acid chloride to be disposed of. Prepare a reaction flask containing at least a 3-fold molar excess of 2.5 M NaOH[6].

Step 2: Base-Mediated Hydrolysis (Quenching)
  • Setup: Submerge the flask containing the NaOH solution in an ice-water bath. Add a PTFE magnetic stir bar and place the setup on a magnetic stir plate.

  • Execution: Begin vigorous stirring. Slowly add the 4-Bromo-1-benzothiophene-2-carbonyl chloride in small portions (if solid) or dropwise (if dissolved in a minimal amount of dry, inert solvent like THF)[6].

  • Validation Gate (Thermal): Monitor the temperature continuously. The reaction is exothermic; the ice bath must maintain the solution below 20°C. If the temperature spikes, pause the addition until the system cools.

  • Validation Gate (Visual): Continue stirring until all reactive material has dissolved. A clear or homogeneous solution validates that the hydrophobic acid chloride has been fully converted to the water-soluble sodium 4-bromobenzo[b]thiophene-2-carboxylate[6].

Step 3: Neutralization
  • Execution: Once complete hydrolysis is visually verified, slowly add dilute acid (e.g., 1 M HCl or 1 M H₂SO₄) dropwise to the stirring solution.

  • Validation Gate (Chemical): Use universal pH indicator paper to confirm the solution has reached a neutral pH of 7.0[6].

  • Observation: As the pH drops to neutral, the free carboxylic acid (4-Bromo-1-benzothiophene-2-carboxylic acid, CAS: 5194-37-6)[7] will precipitate out of the solution as a white solid.

Step 4: Waste Segregation
  • Execution: Transfer the entire neutralized mixture (both the aqueous solution and the organic precipitate) into a rigid, tightly sealed container designated for "Halogenated Organic Waste"[3].

  • Causality: Because the compound contains a brominated benzothiophene core, it cannot be discharged into the sanitary sewer under any circumstances. It must be collected and incinerated by a licensed hazardous waste contractor[3].

Emergency Spill Response Plan

If 4-Bromo-1-benzothiophene-2-carbonyl chloride is spilled outside of a controlled vessel, immediate and specific action is required:

  • Isolate: Evacuate immediate personnel and ensure the area is well-ventilated.

  • Contain: Do NOT use water or combustible materials (like paper towels)[3]. Cover the spill with a dry, inert absorbent such as dry sand, vermiculite, or a specialized acid-neutralizing spill kit.

  • Collect: Use non-sparking tools[4] to sweep the absorbed material into a rigid plastic (HDPE) container[3].

  • Deactivate: Transfer the sealed container to a fume hood and proceed with the base-mediated hydrolysis protocol outlined in Step 2.

Process Visualization

DisposalWorkflow A 4-Bromo-1-benzothiophene- 2-carbonyl chloride B Fume Hood Setup & PPE Verification A->B C Slow Addition to 2.5M NaOH (Ice Bath Cooling) B->C D Hydrolysis to Sodium Carboxylate & Sodium Chloride C->D Exothermic Control E Neutralization (pH 7) via Dilute HCl/H2SO4 D->E Visual & pH Validation F Halogenated Hazardous Waste Collection E->F Safe Segregation

Figure 1: Step-by-step chemical quenching and disposal workflow for reactive acyl halides.

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Handling

Personal protective equipment for handling 4-Bromo-1-benzothiophene-2-carbonyl chloride

As a Senior Application Scientist, I have designed this comprehensive operational guide to establish a self-validating safety framework for handling 4-Bromo-1-benzothiophene-2-carbonyl chloride . Acid chlorides are notor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to establish a self-validating safety framework for handling 4-Bromo-1-benzothiophene-2-carbonyl chloride . Acid chlorides are notoriously unforgiving reagents; they demand rigorous procedural discipline. This guide moves beyond basic safety data sheets to explain the causality behind every protective measure and operational step, ensuring that your laboratory environment remains both productive and secure.

Chemical Profile & Hazard Causality

4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) is a highly reactive, moisture-sensitive electrophile utilized extensively as a key intermediate in the synthesis of biologically active pharmaceutical compounds[1],[2].

The primary hazard of this compound stems from its extreme reactivity with ambient moisture. Upon contact with water, it undergoes a rapid, violently exothermic hydrolysis reaction, cleaving the carbonyl-chlorine bond to yield 4-bromobenzo[b]thiophene-2-carboxylic acid and copious amounts of corrosive, lachrymatory hydrogen chloride (HCl) gas[2],[3].

Table 1: Quantitative Data & Operational Impact

PropertyValueScientific Causality / Impact on Handling
CAS Number 93104-01-9Unique identifier for safety data retrieval and inventory tracking[1].
Molecular Weight 275.55 g/mol Essential for precise stoichiometric calculations during synthesis[4].
Topological Polar Surface Area 45.3 ŲIndicates moderate polarity; influences solvent selection (e.g., THF, DCM)[4].
Hazard Class IRRITANT / CORROSIVEDictates the mandatory use of high-barrier PPE and secondary containment[4],[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive acid chlorides. Every piece of PPE must be selected based on its specific chemical resistance profile to halogenated compounds and corrosive gases[6].

Table 2: Mandatory PPE and Scientific Causality

PPE CategorySpecificationScientific Causality
Eye/Face Chemical splash goggles & full-face shieldProtects against lachrymatory HCl gas evolved upon moisture contact and prevents severe corneal burns from accidental splashes[3].
Hand Heavy-duty Nitrile or Neoprene (Double-gloved)Halogenated acid chlorides rapidly permeate thin latex. Nitrile/Neoprene provides a dense, cross-linked barrier against corrosive degradation[7].
Body Flame-resistant (FR) lab coat & chemical apronPrevents corrosive skin burns. FR material mitigates secondary fire risks if the exothermic hydrolysis ignites flammable organic solvents[3].
Respiratory Certified Chemical Fume Hood (Primary)Captures and exhausts toxic hydrogen chloride (HCl) fumes safely. Handling this compound on an open bench is strictly prohibited[8].

Operational Handling Protocols

To maintain the integrity of the reagent and protect the researcher, 4-Bromo-1-benzothiophene-2-carbonyl chloride must be handled as a self-validating closed system. The following protocol ensures that moisture is excluded and evolved gases are neutralized.

Step-by-Step Methodology: Inert Transfer and Reaction Setup

  • System Purge: Assemble all glassware (flask, addition funnel, condenser) while hot and purge the system continuously with inert gas (Argon or Nitrogen). Causality: Atmospheric moisture will prematurely hydrolyze the acid chloride, ruining the stoichiometry and generating internal HCl pressure.

  • Solvent Preparation: Dissolve the nucleophile (e.g., amine or alcohol) in an anhydrous solvent (like THF or DCM) and add 1.2 to 2.0 equivalents of an acid scavenger, such as triethylamine (Et₃N) or pyridine.

  • Reagent Transfer: Inside a functioning fume hood, rapidly transfer the 4-Bromo-1-benzothiophene-2-carbonyl chloride into the addition funnel using non-sparking tools[9].

  • Controlled Addition: Add the acid chloride dropwise to the reaction matrix at 0°C. Causality: The reaction is highly exothermic. The ice bath controls the thermal runaway, while the acid scavenger instantly neutralizes the generated HCl, precipitating it as a harmless triethylammonium chloride salt and driving the reaction forward.

HandlingWorkflow Start 1. Pre-Operation Inspect PPE & Fume Hood Inert 2. Establish Inert Atmosphere (Ar/N2 Purge) Start->Inert Transfer 3. Transfer 4-Bromo-1-benzothiophene -2-carbonyl chloride Inert->Transfer React 4. Add to Reaction Matrix with Acid Scavenger Transfer->React Monitor 5. Monitor for Exotherm & HCl Evolution React->Monitor

Caption: Workflow for the inert handling and reaction setup of moisture-sensitive acid chlorides.

Emergency Spill Management

In the event of a spill, immediate and scientifically sound action is required to prevent a localized environmental hazard.

Step-by-Step Methodology: Spill Neutralization

  • Evacuate and Assess: Step back, ensure fume hood sashes are pulled down, and verify that your respirator/goggles are secure.

  • Avoid Water: Never apply water directly to an acid chloride spill. Causality: Direct water application causes a violent, localized exothermic reaction that will rapidly boil the water, aerosolizing the corrosive compound and releasing a massive cloud of toxic HCl gas[8].

  • Containment: Cover the spill entirely with a dry, inert absorbent material such as "Oil-Dri", "Zorb-All", dry sand, or a proprietary clay-type absorbent[8].

  • Collection: Once the liquid is fully absorbed, use a non-sparking plastic scoop to carefully sweep the residue into a designated hazardous waste container[8]. Seal the container loosely to prevent pressure buildup from any residual off-gassing.

Waste Quenching & Disposal Plan

Acid chlorides cannot be disposed of directly into standard organic waste carboys. Mixing unquenched acid chlorides with random laboratory waste can lead to catastrophic pressurization and container rupture[10]. They must be chemically quenched first.

Step-by-Step Methodology: Active Quenching Protocol

  • Preparation: In a large beaker inside the fume hood, prepare an excess volume of 10% Sodium Hydroxide (NaOH) solution and cool it in an ice bath[3].

  • Quenching: Slowly, and dropwise, add the residual 4-Bromo-1-benzothiophene-2-carbonyl chloride (or the reaction mixture containing it) into the stirring, ice-cold alkaline solution[3]. Causality: The ice bath suppresses the violent heat of hydrolysis, preventing solvent flash-boiling. The NaOH instantly neutralizes the evolving HCl gas into soluble sodium chloride (NaCl) and converts the organic residue into the water-soluble sodium salt of 4-bromobenzo[b]thiophene-2-carboxylic acid.

  • Validation: Continue stirring until all organic droplets have dissolved and gas evolution ceases. Test the solution with pH paper. Causality: A pH > 8 validates that the acid chloride has been completely consumed and the solution is safely neutralized.

  • Disposal: Once neutralized and at room temperature, transfer the aqueous mixture to the appropriate aqueous/halogenated waste container in accordance with institutional environmental health and safety (EHS) guidelines[10].

WasteDisposal Waste Residual Acid Chloride IceBath Prepare Ice-Cold 10% NaOH Solution Waste->IceBath Quench Slow, Dropwise Addition (Control Exotherm) IceBath->Quench Test Verify pH > 8 (Complete Neutralization) Quench->Test Dispose Transfer to Aqueous Waste Container Test->Dispose

Caption: Step-by-step chemical quenching and neutralization pathway for reactive acid chloride waste.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-benzothiophene-2-carbonyl chloride
Reactant of Route 2
4-Bromo-1-benzothiophene-2-carbonyl chloride
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